Product packaging for 3-Ethoxyacrylic acid(Cat. No.:CAS No. 6192-01-4)

3-Ethoxyacrylic acid

Cat. No.: B1310210
CAS No.: 6192-01-4
M. Wt: 116.11 g/mol
InChI Key: SYMAGJYJMLUEQE-ONEGZZNKSA-N
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Description

3-Ethoxyacrylic acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 364201. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O3 B1310210 3-Ethoxyacrylic acid CAS No. 6192-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-ethoxyprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMAGJYJMLUEQE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6192-01-4
Record name 6192-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364201
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3-ethoxyacrylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Ethoxyacrylic Acid

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, a valuable synthetic intermediate in various fields of chemical research, including the synthesis of pharmaceuticals and polymers.[1] Its utility is derived from the presence of multiple functional groups—a carboxylic acid, an alkene, and an ether—which allow for a diverse range of chemical transformations.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for the development of analytical methods.

General and Physical Properties
PropertyValueSource
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2][3]
Appearance Off-white to light yellow solid[3]
Melting Point 108-111 °C[1]
Boiling Point 70-140 °C (at 1 Torr)[3][4]
217.6 °C (at 760 mmHg)[1]
Density 1.1100 g/cm³[3][4]
pKa 4.86 ± 0.10 (Predicted)[3]
Storage Temperature 2-8°C[3][4]
Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

Spectroscopic TechniqueInterpretation
¹H NMR Confirms the presence of the ethoxy group (-OCH₂CH₃) and the vinyl protons of the α,β-unsaturated system.[1]
¹³C NMR Shows characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy group.[1]
FT-IR Reveals a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-O stretching band around 1250 cm⁻¹.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis of this compound

A common method for the preparation of this compound is through the hydrolysis of its ester, ethyl (E)-3-ethoxyacrylate.[1][4]

General Procedure:

  • Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) is dissolved in a 2 M aqueous sodium hydroxide solution (40 mL).[3][4]

  • The reaction mixture is refluxed for 4 hours.[3][4]

  • Upon completion, the mixture is cooled to room temperature.[3][4]

  • The pH is adjusted to 3 with a 4 M aqueous hydrochloric acid solution.[3][4]

  • The product is extracted with ethyl acetate.[3][4]

  • The organic phase is decolorized with activated carbon and dried over anhydrous sodium sulfate.[3][4]

  • The solution is filtered and concentrated under reduced pressure to yield this compound.[3][4]

G Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Ethyl (E)-3-ethoxyacrylate in 2M NaOH (aq) B Reflux for 4 hours A->B C Cool to Room Temperature B->C D Adjust pH to 3 with 4M HCl C->D E Extract with Ethyl Acetate D->E F Decolorize with Activated Carbon E->F G Dry over Anhydrous Na₂SO₄ F->G H Filter and Concentrate G->H I This compound H->I

Workflow for the synthesis of this compound.
Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods. Potentiometric titration is a common and accessible technique.

Potentiometric Titration Protocol:

  • A known concentration of this compound is dissolved in deionized water.

  • A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • A pH meter is calibrated and the electrode is immersed in the acid solution.

  • The titrant is added in small, known increments.

  • The pH of the solution is recorded after each addition.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The equivalence point is determined from the inflection point of the curve.

  • The pH at half the volume of the equivalence point corresponds to the pKa of the acid.[5]

G Logical Flow for pKa Determination via Potentiometric Titration A Prepare this compound Solution B Titrate with Standardized Strong Base A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Identify Half-Equivalence Point Volume E->F G Determine pH at Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Logical flow for pKa determination.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).

  • The solution is transferred to an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired.

  • The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • A small amount of the solid this compound is placed on the ATR crystal or prepared as a KBr pellet.

  • The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • The characteristic absorption bands for the functional groups (O-H, C=O, C=C, C-O) are identified.

Role as a Synthetic Intermediate

This compound is a versatile building block in organic synthesis.[1] It serves as a precursor for more complex molecules, including nucleoside derivatives with potential antiviral properties and P2Y receptor ligands.[1]

G Role of this compound in Synthesis A This compound B Chemical Transformations (e.g., amidation, esterification, cycloaddition) A->B C Nucleoside Derivatives B->C Antiviral Properties D P2Y Receptor Ligands B->D E Other Bioactive Molecules B->E

This compound as a synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 3-Ethoxyacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Ethoxyacrylic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document details the prevalent synthetic routes, including the hydrolysis of its ethyl ester and various methods for the synthesis of the key precursor, ethyl 3-ethoxyacrylate. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate a thorough understanding of the methodologies.

Introduction

This compound is a versatile organic compound utilized in the synthesis of a variety of more complex molecules. Its structure, featuring a carboxylic acid, an alkene, and an ether functional group, allows for a diverse range of chemical transformations. This guide focuses on the practical synthesis of this compound, with an emphasis on the most common and efficient laboratory-scale preparations.

Primary Synthesis Pathway: Hydrolysis of Ethyl 3-Ethoxyacrylate

The most widely documented and straightforward method for the preparation of this compound is the hydrolysis of its corresponding ester, ethyl 3-ethoxyacrylate.[1] This reaction can be carried out under either acidic or basic conditions, with basic hydrolysis (saponification) being a common approach.

Base-Catalyzed Hydrolysis (Saponification)

The saponification of ethyl (E)-3-ethoxyacrylate using a strong base such as sodium hydroxide is a frequently employed method.[1] The reaction typically proceeds by refluxing the ester with an aqueous solution of the base, followed by acidification to yield the carboxylic acid.

Experimental Protocol:

A general procedure for the base-catalyzed hydrolysis of ethyl (E)-3-ethoxyacrylate is as follows:

  • Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) is dissolved in a 2 M aqueous sodium hydroxide solution (40 mL).

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • After reflux, the mixture is cooled to room temperature.

  • The pH of the solution is adjusted to 3 with a 4 M aqueous hydrochloric acid solution.

  • The product is then extracted with ethyl acetate.

  • The combined organic phases are decolorized with activated carbon and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

This process has been reported to yield the product as a brown solid (1.8 g, 44% yield).

Reaction Scheme:

G Ethyl_3_ethoxyacrylate Ethyl 3-ethoxyacrylate 3_Ethoxyacrylic_acid This compound Ethyl_3_ethoxyacrylate->3_Ethoxyacrylic_acid Hydrolysis NaOH 1) NaOH, H₂O, Reflux HCl 2) H₃O⁺ (HCl)

Caption: Base-catalyzed hydrolysis of ethyl 3-ethoxyacrylate.

Synthesis of the Key Precursor: Ethyl 3-Ethoxyacrylate

The synthesis of the starting material, ethyl 3-ethoxyacrylate, is a critical step. Several pathways have been developed, with varying starting materials, reagents, and reaction conditions. The following sections detail the most common methods.

From Trichloroacetyl Chloride and Vinyl Ethyl Ether

A high-yield method for the preparation of ethyl 3-ethoxyacrylate involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with an organic base and ethanol, and subsequent elimination catalyzed by an acid. This multi-step process is well-documented in patent literature and offers good purity and yields suitable for industrial production.

Experimental Protocol:

The following is a representative procedure from patent CN109438237B:

  • Step 1: Addition

    • To a three-necked flask, add 91g (0.5mol) of trichloroacetyl chloride.

    • Slowly add 54g (0.75mol) of vinyl ethyl ether dropwise over approximately 1.5 hours, maintaining the temperature at 30°C.

    • After the addition is complete, continue the reaction at 30°C for 5 hours.

    • Remove low-boiling byproducts by distillation under reduced pressure at a temperature below 40°C.

  • Step 2: Substitution and Elimination

    • To the residue from Step 1, add 66g (0.65mol) of triethylamine and 100g of ethanol.

    • Maintain the reaction at 35°C for 5 hours.

    • Filter the mixture to remove the solid precipitate (triethylamine hydrochloride) and recover the filter cake.

    • Distill the filtrate under reduced pressure at a temperature below 50°C to remove ethanol.

  • Step 3: Final Elimination and Purification

    • To the residue from Step 2, add 6.8g (0.05mol) of potassium bisulfate.

    • Heat the mixture to 100°C and introduce a nitrogen stream (300mL/min).

    • Maintain the reaction at this temperature for 5 hours.

    • Finally, purify the product by reduced pressure distillation to obtain ethyl 3-ethoxyacrylate.

This method has been reported to produce 62.1g of ethyl 3-ethoxyacrylate, corresponding to a yield of 86.1% with a purity of 98.8%.

Reaction Pathway Diagram:

G Trichloroacetyl_chloride Trichloroacetyl Chloride Intermediate_adduct Intermediate Adduct Trichloroacetyl_chloride->Intermediate_adduct Vinyl_ethyl_ether Vinyl Ethyl Ether Vinyl_ethyl_ether->Intermediate_adduct Intermediate_ester Intermediate Ester Intermediate_adduct->Intermediate_ester Substitution Ethanol_base Ethanol, Triethylamine Ethyl_3_ethoxyacrylate Ethyl 3-ethoxyacrylate Intermediate_ester->Ethyl_3_ethoxyacrylate Elimination Acid_catalyst Potassium Bisulfate, Heat

Caption: Synthesis of ethyl 3-ethoxyacrylate from trichloroacetyl chloride.

From Ethyl Bromoacetate and Triethyl Orthoformate (Reformatsky-type Reaction)

Another established route to ethyl 3-ethoxyacrylate is the reaction of ethyl bromoacetate with triethyl orthoformate, often catalyzed by zinc in a Reformatsky-type reaction. This method involves the formation of an organozinc intermediate which then reacts to form the desired product.

Experimental Protocol Outline:

While a detailed step-by-step protocol is less commonly available in peer-reviewed literature compared to the previous method, the general procedure involves:

  • Activation of zinc powder.

  • Reaction of the activated zinc with ethyl bromoacetate and triethyl orthoformate in a suitable solvent like benzene or THF.

  • The reaction is typically heated to reflux for several hours.

  • Work-up involves quenching the reaction, followed by extraction and purification by distillation.

One source describes the initial formation of ethyl 3,3-diethoxypropionate, which is then heated to induce elimination of ethanol to yield ethyl 3-ethoxyacrylate. A reported procedure involves heating ethyl 3,3-diethoxypropionate at 190-200°C for 2 hours to give a 100% yield of ethyl 3-ethoxyacrylate.

Reaction Scheme:

G Ethyl_bromoacetate Ethyl Bromoacetate Intermediate Ethyl 3,3-diethoxypropionate Ethyl_bromoacetate->Intermediate Reformatsky-type Reaction Triethyl_orthoformate Triethyl Orthoformate Triethyl_orthoformate->Intermediate Zinc Zn Ethyl_3_ethoxyacrylate Ethyl 3-ethoxyacrylate Intermediate->Ethyl_3_ethoxyacrylate Elimination Heat Heat (190-200°C)

Caption: Synthesis via a Reformatsky-type reaction and subsequent elimination.

Other Synthesis Routes for Ethyl 3-Ethoxyacrylate

Other notable methods for the synthesis of ethyl 3-ethoxyacrylate include:

  • Addition of ethanol to ethyl propiolate: This reaction can be catalyzed by a base, such as triethylamine.

  • Cracking of ethyl 3,3-diethoxypropionate: This involves the thermal elimination of ethanol from ethyl 3,3-diethoxypropionate, often in the presence of a catalyst.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its precursor, ethyl 3-ethoxyacrylate.

Table 1: Synthesis of this compound via Hydrolysis

Starting MaterialReagentsReaction ConditionsYieldPurity
Ethyl (E)-3-ethoxyacrylate2 M NaOH (aq), 4 M HCl (aq)Reflux, 4 hours44%Not specified

Table 2: Synthesis of Ethyl 3-Ethoxyacrylate

Starting MaterialsKey Reagents/CatalystsReaction ConditionsYieldPurity
Trichloroacetyl chloride, Vinyl ethyl etherTriethylamine, Ethanol, Potassium bisulfate30-100°C80.2 - 86.1%98.0 - 98.8%
Ethyl bromoacetate, Triethyl orthoformateZincReflux29.4% (for intermediate)Not specified
Ethyl 3,3-diethoxypropionateHeat190-200°C, 2 hours100%Not specified

Conclusion

The synthesis of this compound is most practically achieved through the hydrolysis of its ethyl ester. The choice of synthetic route for the precursor, ethyl 3-ethoxyacrylate, depends on factors such as the availability and cost of starting materials, desired scale, and safety considerations. The method starting from trichloroacetyl chloride and vinyl ethyl ether offers high yields and purity, making it suitable for larger-scale production. The Reformatsky-type reaction provides an alternative route, though with potentially lower yields for the initial step. This guide provides the necessary details for researchers and professionals to select and implement the most appropriate synthetic strategy for their needs.

References

Spectroscopic Profile of 3-Ethoxyacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Ethoxyacrylic acid, a valuable building block in organic synthesis. Due to the limited availability of public experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data to facilitate compound identification and characterization. Detailed experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for (E)-3-ethoxyacrylic acid. These predictions are based on computational models and provide expected values for chemical shifts and vibrational frequencies.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65Doublet1H=CH-O
~5.40Doublet1H=CH-COOH
~3.95Quartet2H-O-CH₂-CH₃
~1.35Triplet3H-O-CH₂-CH₃
~11.5 (broad)Singlet1H-COOH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~171C=O
~163=CH-O
~100=CH-COOH
~68-O-CH₂-
~14-CH₃
Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~2980, ~2940MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1640MediumC=C stretch (Alkene)
~1250StrongC-O stretch (Vinyl ether & Carboxylic Acid)
~1040StrongC-O stretch (Ethoxy group)

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (solid)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette and filter plug (e.g., glass wool)

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

    • Vortex the mixture until the solid is completely dissolved.

    • Filter the solution through a pipette with a small glass wool plug directly into a clean NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (solid)

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections.

    • Label the significant peaks in the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Solid Organic Compound (this compound) Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR Path PlaceOnATR Place Solid on ATR Crystal (for IR) Sample->PlaceOnATR IR Path Filter Filter into NMR Tube Dissolve->Filter NMR NMR Spectrometer Filter->NMR IR FTIR Spectrometer with ATR PlaceOnATR->IR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction, Baseline Correction) IR->ProcessIR InterpretNMR Interpret NMR Spectra (Chemical Shift, Integration, Multiplicity) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Group Identification) ProcessIR->InterpretIR Structure Structural Elucidation InterpretNMR->Structure InterpretIR->Structure

3-Ethoxyacrylic Acid: A Versatile Synthetic Intermediate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

3-Ethoxyacrylic acid, a valuable α,β-unsaturated carboxylic acid, serves as a pivotal intermediate in a wide array of organic syntheses.[1] Its chemical structure, featuring a carboxylic acid, an alkene, and an ether functional group, provides a versatile platform for a diverse range of chemical transformations.[1] This guide offers a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on detailed experimental protocols and data presentation for the discerning scientific audience.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in this compound dictates its physical properties and reactivity.[1] A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name (E)-3-ethoxyprop-2-enoic acid[1]
CAS Number 6192-01-4[1][2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Melting Point 108-111 °C[1][3]
Boiling Point 217.6 °C at 760 mmHg[1]
Density 1.1 g/cm³[1]
Appearance Off-white to light yellow solid[3][4]

Spectroscopic analysis provides further insight into the molecular structure of this compound.[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueInterpretationReference
¹H NMR Confirms the presence of the ethoxy group (-OCH₂CH₃) and the vinyl protons of the α,β-unsaturated system.[1]
¹³C NMR Shows characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy group.[1]
FT-IR Reveals a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-O stretching band around 1250 cm⁻¹.[1]

Synthesis of this compound and its Precursors

The preparation of this compound and its derivatives can be achieved through several established synthetic pathways.

A primary method for synthesizing this compound is the base-catalyzed hydrolysis (saponification) of its corresponding ester, ethyl (E)-3-ethoxyacrylate.[1][5]

G cluster_0 Synthesis of this compound Ethyl_E_3_ethoxyacrylate Ethyl (E)-3-ethoxyacrylate 3_Ethoxyacrylic_acid This compound Ethyl_E_3_ethoxyacrylate->3_Ethoxyacrylic_acid 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Hydrolysis of Ethyl (E)-3-ethoxyacrylate.

Experimental Protocol: Hydrolysis of Ethyl (E)-3-ethoxyacrylate [3][4][5]

  • Dissolve ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) in a 2 M aqueous sodium hydroxide solution (40 mL).

  • Reflux the reaction mixture for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to 3 using a 4 M aqueous hydrochloric acid solution.

  • Extract the product with ethyl acetate.

  • Decolorize the organic phase with activated carbon.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • This procedure affords this compound as a brown solid (1.8 g, 44% yield).

Ethyl 3-ethoxyacrylate is a crucial starting material for this compound and is synthesized through various methods.[6][7]

G cluster_1 Synthesis of Ethyl 3-Ethoxyacrylate Trichloroacetyl_chloride Trichloroacetyl chloride Vinyl_ethyl_ether Vinyl ethyl ether Intermediate Intermediate Ethyl_3_ethoxyacrylate Ethyl 3-ethoxyacrylate Intermediate->Ethyl_3_ethoxyacrylate 2. Organic base, Ethanol 3. Acid catalyst, Heat, N₂ Trichloroacetyl_chlorideVinyl_ethyl_ether Trichloroacetyl_chlorideVinyl_ethyl_ether Trichloroacetyl_chlorideVinyl_ethyl_ether->Intermediate 1. 20-40°C

Caption: Synthesis from Trichloroacetyl Chloride.

Experimental Protocol: Synthesis of Ethyl 3-Ethoxyacrylate from Trichloroacetyl Chloride [8]

  • Add trichloroacetyl chloride (91g, 0.5mol) to a three-necked flask.

  • Slowly add vinyl ethyl ether (54g, 0.75mol) dropwise over approximately 1.5 hours, maintaining the temperature at 30°C.

  • Keep the reaction at this temperature for 5 hours.

  • Distill off the low-boiling-point byproducts under reduced pressure at a temperature below 40°C.

  • Add triethylamine (66g, 0.65mol) and ethanol (100g) to the reaction mixture and maintain at 35°C for 5 hours.

  • Filter the mixture and recover the filter cake. Distill the ethanol from the filtrate under reduced pressure below 50°C.

  • Add potassium bisulfate (6.8g, 0.05mol) and raise the temperature to 100°C.

  • Introduce nitrogen at a flow rate of 300mL/min and maintain the temperature for 5 hours.

  • Obtain the final product, ethyl 3-ethoxyacrylate (62.1g, 86.1% yield), via reduced pressure distillation.

For further transformations, this compound can be converted to the more reactive 3-ethoxyacryloyl chloride.[1]

Experimental Protocol: Synthesis of 3-Ethoxyacryloyl Chloride [1]

  • Treat ethyl 3,3-diethoxypropionate with sodium hydroxide in water and heat the mixture.

  • After workup, react the resulting intermediate with thionyl chloride to produce 3-ethoxyacryloyl chloride. This process can achieve a high yield.

Applications in Organic Synthesis

The multiple functional groups of this compound make it a versatile building block for constructing more complex molecules, particularly in the pharmaceutical and materials science sectors.[1]

G cluster_2 Synthetic Utility of this compound 3_Ethoxyacrylic_acid This compound Nucleoside_Derivatives Nucleoside Derivatives (Antiviral) 3_Ethoxyacrylic_acid->Nucleoside_Derivatives P2Y_Ligands P2Y Receptor Ligands 3_Ethoxyacrylic_acid->P2Y_Ligands Heterocycles Heterocyclic Compounds 3_Ethoxyacrylic_acid->Heterocycles Other_Pharma Other Pharmaceutical Intermediates 3_Ethoxyacrylic_acid->Other_Pharma

Caption: A Versatile Building Block in Synthesis.

Key applications include:

  • Pharmaceuticals: It is a key starting material for the synthesis of nucleoside derivatives, some of which exhibit antiviral properties.[1] It also plays a role in the preparation of P2Y receptor ligands and is an intermediate in the manufacturing of other pharmaceutical compounds.[1] Its precursor, ethyl (E)-3-ethoxyacrylate, is used in the synthesis of impurities found in Zaleplon, which is important for quality control in the pharmaceutical industry.[9]

  • Heterocyclic Chemistry: The reactivity of its double bond and carboxylic acid group makes it a valuable building block for the construction of various heterocyclic compounds.[1]

  • Polymer Science: this compound and its derivatives are utilized in the synthesis of polymers.[1]

The reactivity of this compound is characterized by its dual electrophilic and nucleophilic nature, allowing it to participate in a variety of reactions including nucleophilic acyl substitutions, oxidations, and reductions.[1] This versatility solidifies its importance as a fundamental intermediate for advanced organic synthesis.

References

Navigating the Safe Handling of 3-Ethoxyacrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 3-Ethoxyacrylic acid, a key reagent in various synthetic pathways. The following sections detail its hazard classifications, necessary personal protective equipment, emergency procedures, and proper storage and disposal methods. This document is intended to equip laboratory personnel with the knowledge required to handle this chemical safely and effectively.

GHS Hazard Identification and Classification

This compound (CAS No: 6192-01-4) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, different suppliers provide conflicting classifications, highlighting the importance of consulting the specific Safety Data Sheet (SDS) provided with the product. The primary observed classifications are summarized below.

Classification Hazard Statement Pictogram Signal Word Source
Skin Corrosion, Sub-category 1BH314: Causes severe skin burns and eye damageCorrosionDangerChemicalBook[1], Fisher Scientific[2]
Serious Eye Damage, Category 1H314: Causes severe skin burns and eye damageCorrosionDangerChemicalBook[1], Fisher Scientific[2]
Eye Irritation, Category 2H319: Causes serious eye irritationExclamation MarkWarningSigma-Aldrich

Precautionary Measures and Personal Protective Equipment (PPE)

Consistent across all safety data sheets is the requirement for stringent precautionary measures to avoid contact. The following table outlines the recommended handling and personal protective equipment.

Precautionary Statement Code Prevention Response Storage Disposal
P260Do not breathe dust/fume/gas/mist/vapours/spray.[1]P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]P405: Store locked up.[1]P501: Dispose of contents/container to an appropriate treatment and disposal facility...[1]
P264Wash hands and any exposed skin thoroughly after handling.[1][2]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]P403+P233: Store in a well-ventilated place. Keep container tightly closed.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P310: Immediately call a POISON CENTER or doctor/physician.
P363: Wash contaminated clothing before reuse.[1]

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of workday.

Emergency Procedures and First Aid

Immediate action is critical in the event of exposure to this compound. The following first aid measures should be taken:

Exposure Route First Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Call a physician immediately.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. Keep eye wide open while rinsing.[2]
Ingestion IF SWALLOWED: Rinse mouth. DO NOT induce vomiting.[1] Immediate medical attention is required.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data from analogous compounds and computational models. One source notes "Eyes - Rabbit Result: Causes burns," indicating that animal testing has been conducted, but the specific methodology (e.g., Draize test) is not detailed. Researchers should treat the compound as corrosive and handle it with the utmost care, assuming the most stringent hazard classification.

Visualizing Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

G cluster_prep Preparation & Assessment cluster_handling Handling & Storage cluster_emergency Emergency Response start Start: Acquire This compound sds Review Safety Data Sheet (SDS) start->sds Consult risk Conduct Risk Assessment sds->risk Inform ppe Select & Don Personal Protective Equipment (PPE) risk->ppe Determine fume_hood Work in a Chemical Fume Hood ppe->fume_hood Proceed to storage Store in a Cool, Dry, Well-Ventilated Area fume_hood->storage After Use exposure Exposure Event (Skin/Eye/Inhalation) fume_hood->exposure Potential spill Chemical Spill fume_hood->spill Potential disposal Dispose of Waste per Institutional & Local Regulations storage->disposal Post-Experiment end End: Safe Completion of Work disposal->end first_aid Administer First Aid (See Table) exposure->first_aid If occurs medical Seek Immediate Medical Attention first_aid->medical medical->end Post-Treatment evacuate Evacuate Area spill->evacuate If occurs contain Contain Spill with Inert Absorbent evacuate->contain cleanup Follow Spill Cleanup Protocol contain->cleanup cleanup->end

References

An In-depth Technical Guide on the Stability and Storage of 3-Ethoxyacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Ethoxyacrylic acid. The information is compiled from publicly available safety data sheets and chemical supplier information to ensure safe handling and maintain the integrity of the compound for research and development purposes.

Chemical Stability

This compound is generally stable under recommended storage conditions.[1] However, it is sensitive to certain environmental factors that can lead to its degradation. Key sensitivities include:

  • Light Sensitivity: The compound is noted to be light-sensitive.[2] Exposure to light, particularly UV light, can potentially initiate polymerization or other degradation reactions.[1]

  • Air and Moisture Sensitivity: Some sources indicate that this compound is sensitive to air and moisture.[2] It is advised to handle the compound under an inert atmosphere.

  • Heat Sensitivity: The substance should be kept away from heat, sparks, open flames, and hot surfaces.[1][3] Elevated temperatures can promote hazardous polymerization.[1]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized in Table 1.

ParameterRecommendationSource
Temperature Store in a cool, well-ventilated place.[1][3] The recommended storage temperature is often indicated on the product label.[1][3]
Atmosphere Store under an inert gas.
Container Keep containers tightly closed in a dry and well-ventilated place.[1][3][4][5][6] Store in light-resistant containers.[2][1][2][3][4][5][6]
Light Exposure Protect from direct sunlight and light.[2][3][5][2][3][5]
Incompatible Materials Store away from incompatible materials. While specific incompatibilities for this compound are not detailed, for acrylic acid in general, these include strong oxidizing agents, strong bases, and amines.[2]
Moisture Keep container dry as the product may absorb humidity.[5][5]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, proper handling procedures and personal protective equipment are crucial. This compound is classified as causing severe skin burns and eye damage.

A general workflow for the safe handling of this compound is outlined in the diagram below.

prep_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat/Protective Clothing prep_workspace Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_workspace handle_dispense Dispense from Container (under inert gas if possible) prep_workspace->handle_dispense Proceed to Handling handle_weigh Weigh the Required Amount handle_dispense->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve storage_seal Tightly Seal Container (under inert gas) handle_dissolve->storage_seal After Use cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate After Experiment storage_store Store in a Cool, Dry, Dark, Well-Ventilated Area storage_seal->storage_store cleanup_dispose Dispose of Waste According to Local, Regional, and National Regulations cleanup_decontaminate->cleanup_dispose

Figure 1: General workflow for handling and storage of this compound.

Degradation Pathways and Experimental Protocols

Similarly, standardized, publicly available experimental protocols for the stability testing of this compound are not available. Researchers would need to develop and validate their own stability-indicating methods, likely using techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound and detect the emergence of any degradation products over time under various stress conditions (e.g., elevated temperature, light exposure, different pH values).

Conclusion

This compound is a stable compound when stored under the recommended conditions of being cool, dry, protected from light, and preferably under an inert atmosphere. Its sensitivity to heat and light are the primary concerns, which can potentially lead to polymerization. Due to its corrosive nature, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory during handling. For quantitative stability assessment, researchers will need to develop specific analytical methods as standardized protocols are not currently available.

References

Commercial Suppliers and Technical Guide for 3-Ethoxyacrylic Acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 3-Ethoxyacrylic acid (CAS No. 6192-01-4) serves as a versatile building block in the synthesis of a variety of bioactive molecules, particularly in the development of antiviral and anticancer therapeutics. Its utility lies in its bifunctional nature, possessing both a carboxylic acid and a vinyl ether moiety, which allows for diverse chemical modifications. This technical guide provides an overview of commercial suppliers, key chemical properties, and its application in the synthesis of nucleoside analogs and as a precursor to P2Y receptor ligands.

Commercial Availability

Several chemical suppliers offer this compound for research purposes. The purity and available quantities may vary, and it is crucial to consult the supplier's certificate of analysis for specific batch details.

SupplierProduct Name/GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Sigma-Aldrich This compound, AldrichCPR6192-01-4C₅H₈O₃116.12Sold as a solid. The buyer is responsible for confirming identity and purity as analytical data is not collected for this specific product.[1]
Benchchem This compound6192-01-4C₅H₈O₃116.11For research use only.[2]
Matrix Scientific This compound6192-01-4C₅H₈O₃116.12-
United States Biological This compound6192-01-4C₅H₈O₃116.12Offered in a highly purified grade.[3]
ChemicalBook This compound6192-01-4C₅H₈O₃116.12Purity of 98% is listed from some suppliers.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 6192-01-4[1][2][3]
Molecular Formula C₅H₈O₃[1][2][3]
Molecular Weight 116.12 g/mol [1][3]
Form Solid
SMILES String CCO\C=C\C(O)=O
InChI Key SYMAGJYJMLUEQE-ONEGZZNKSA-N[2]

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[1] It is associated with the hazard statement H319, causing serious eye irritation.[1] Precautionary measures include washing skin thoroughly after handling and wearing protective gloves, clothing, eye, and face protection.[1][5] In case of eye contact, it is advised to rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continuing to rinse.[1][5]

Application in Synthesis

This compound is a valuable intermediate in organic synthesis, particularly for the creation of heterocyclic compounds, which are core structures in many pharmaceuticals.[2]

Synthesis of Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. This compound can serve as a precursor for the synthesis of the pyrimidine ring, a key component of certain nucleosides. The following experimental workflow outlines a general approach to synthesizing a substituted pyrimidine from this compound, which can then be further elaborated into a nucleoside analog.

G cluster_synthesis Synthesis of a Pyrimidine Precursor 3-Ethoxyacrylic_acid This compound Activation Activation (e.g., with Thionyl Chloride) 3-Ethoxyacrylic_acid->Activation SOCl₂ Acyl_Chloride 3-Ethoxyacryloyl chloride Activation->Acyl_Chloride Condensation Condensation (with Urea or derivative) Acyl_Chloride->Condensation Urea Pyrimidine_Ring Substituted Pyrimidine Ring Condensation->Pyrimidine_Ring Glycosylation Glycosylation (with protected sugar) Pyrimidine_Ring->Glycosylation Nucleoside_Analog Nucleoside Analog Glycosylation->Nucleoside_Analog G cluster_pathway Simplified P2Y Receptor Signaling Ligand Extracellular Ligand (e.g., ATP, UTP) P2Y_Receptor P2Y Receptor Ligand->P2Y_Receptor G_Protein G Protein (Gq/11) P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release IP3->Ca_Release triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Antagonist P2Y Receptor Antagonist (Derived from this compound precursor) Antagonist->P2Y_Receptor blocks

References

The Versatile Role of 3-Ethoxyacrylic Acid in the Synthesis of Bioactive Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyacrylic acid and its ester derivatives, particularly ethyl 3-ethoxyacrylate, have emerged as highly versatile and valuable building blocks in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of their α,β-unsaturated carbonyl system, coupled with the presence of a good leaving group (the ethoxy group), makes them ideal precursors for constructing various ring systems of significant medicinal and biological importance. This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of key heterocyclic scaffolds, including pyrimidines, quinolones, and pyridones. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the practical application of these methodologies in a research and drug development setting.

Core Synthetic Applications

The unique structural features of this compound and its derivatives allow for their participation in a variety of cyclization and cyclocondensation reactions. The electrophilic β-carbon is susceptible to nucleophilic attack, initiating ring formation, while the ester or carboxylic acid functionality provides a handle for further derivatization or participation in the cyclization process itself.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a plethora of biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5] this compound and its esters serve as a three-carbon (C-C-C) synthon for the construction of the pyrimidine ring through condensation with N-C-N building blocks like urea, thiourea, or guanidine.

A prominent example is the synthesis of uracil, a key component of RNA.

Reaction Scheme: Synthesis of Uracil

reagents Ethyl 3-ethoxyacrylate + Urea intermediate Intermediate reagents->intermediate Condensation conditions Base (e.g., NaOEt) Heat product Uracil intermediate->product Cyclization & Tautomerization reagents Ethyl 3-ethoxyacrylate + Substituted Aniline intermediate Anilinoacrylate Intermediate reagents->intermediate Condensation conditions Heat (e.g., Dowtherm A) or Acid Catalyst product 4-Hydroxyquinolone intermediate->product Cyclization Quinolone Quinolone Cleavage_Complex Gyrase-DNA-Quinolone Cleavage Complex Quinolone->Cleavage_Complex DNA_Gyrase DNA Gyrase DNA_Gyrase->Cleavage_Complex DNA Bacterial DNA DNA->Cleavage_Complex Replication_Block DNA Replication Blocked Cleavage_Complex->Replication_Block Stabilization Cell_Death Bacterial Cell Death Replication_Block->Cell_Death reagents 3-Ethoxyacryloyl chloride + Active Methylene Compound intermediate Acyclic Intermediate reagents->intermediate Acylation conditions Base (e.g., NaH, Et3N) Heat product Pyridone Derivative intermediate->product Intramolecular Cyclization Ligand P2Y Receptor Ligand (e.g., ATP, UTP) P2Y_Receptor P2Y Receptor Ligand->P2Y_Receptor G_Protein G Protein (Gq/11) P2Y_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Ethyl 3-Ethoxyacrylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethoxyacrylate is a valuable intermediate in organic synthesis, frequently utilized in the preparation of a variety of pharmacologically active molecules and functional materials. The hydrolysis of this ester to its corresponding carboxylic acid, 3-ethoxyacrylic acid, is a critical transformation that enables further synthetic modifications. This document provides detailed protocols for the hydrolysis of ethyl 3-ethoxyacrylate under both basic and acidic conditions, along with the relevant chemical mechanisms and comparative data.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the hydrolysis of ethyl 3-ethoxyacrylate. Please note that the yields and reaction times are representative and may vary based on the specific experimental setup and scale.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagents Ethyl 3-ethoxyacrylate, Sodium Hydroxide (NaOH)Ethyl 3-ethoxyacrylate, Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), Water
Solvent Ethanol/Water mixtureWater or Aqueous Dioxane
Temperature Reflux (typically 80-100 °C)Reflux (typically 100 °C)
Reaction Time 2 - 6 hours4 - 12 hours
Work-up Acidification (e.g., with HCl), ExtractionNeutralization (e.g., with NaHCO₃), Extraction
Typical Yield > 90%Variable, generally lower than base-catalyzed
Key Considerations Reaction is essentially irreversible.Reaction is reversible and requires an excess of water to drive to completion.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 3-Ethoxyacrylate

This protocol describes a common and efficient method for the hydrolysis of ethyl 3-ethoxyacrylate using sodium hydroxide.[1]

Materials:

  • Ethyl 3-ethoxyacrylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-ethoxyacrylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: To the stirring solution, add sodium hydroxide (1.1 to 1.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain at this temperature for 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate of this compound may form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis of Ethyl 3-Ethoxyacrylate

This protocol outlines the hydrolysis of ethyl 3-ethoxyacrylate under acidic conditions. This method is an alternative to base-catalyzed hydrolysis.

Materials:

  • Ethyl 3-ethoxyacrylate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Deionized water

  • Dioxane (optional, to improve solubility)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a large excess of water (and optionally dioxane as a co-solvent) to ethyl 3-ethoxyacrylate (1 equivalent).

  • Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 10-20 mol%).

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 to 12 hours. Monitor the reaction progress by TLC.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude this compound.

  • Purification (Optional): The product can be purified by recrystallization or column chromatography as needed.

Visualizations

Experimental Workflow for Base-Catalyzed Hydrolysis

G cluster_reaction Reaction cluster_workup Work-up A Dissolve Ethyl 3-ethoxyacrylate in Ethanol/Water B Add Sodium Hydroxide A->B C Reflux for 2-6 hours B->C D Cool and Remove Ethanol C->D Reaction Complete E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify (Optional) H->I J J I->J Final Product: This compound G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Acidification ester Ethyl 3-ethoxyacrylate intermediate1 Tetrahedral Intermediate ester->intermediate1 hydroxide OH⁻ hydroxide->intermediate1 intermediate1_2 Tetrahedral Intermediate carboxylate Carboxylate Anion intermediate1_2->carboxylate alkoxide Ethanolate intermediate1_2->alkoxide carboxylate_2 Carboxylate Anion acid H₃O⁺ product This compound carboxylate_2->product acid->product G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Ethanol cluster_step5 Step 5: Deprotonation ester Ethyl 3-ethoxyacrylate protonated_ester Protonated Ester ester->protonated_ester hydronium H₃O⁺ hydronium->protonated_ester protonated_ester_2 Protonated Ester intermediate1 Tetrahedral Intermediate protonated_ester_2->intermediate1 water H₂O water->intermediate1 intermediate1_2 Tetrahedral Intermediate intermediate2 Protonated Tetrahedral Intermediate intermediate1_2->intermediate2 intermediate2_2 Protonated Tetrahedral Intermediate protonated_acid Protonated Carboxylic Acid intermediate2_2->protonated_acid ethanol Ethanol intermediate2_2->ethanol protonated_acid_2 Protonated Carboxylic Acid product This compound protonated_acid_2->product

References

Application of 3-Ethoxyacrylic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyacrylic acid is an α,β-unsaturated carboxylic acid with the chemical formula C₅H₈O₃.[1] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and an ethoxy group, makes it a versatile monomer for polymer synthesis.[1] While specific data on the homopolymer of this compound is limited in publicly available literature, its potential applications in polymer chemistry can be inferred from studies on related alkoxy acrylates and the well-established field of poly(acrylic acid) and its derivatives. This document provides an overview of potential applications, inferred properties, and generalized experimental protocols for the polymerization of this compound.

Potential Applications

Based on patent literature for related alkoxy alkyl acrylates and the known applications of poly(acrylic acid)s, polymers incorporating this compound may find utility in the following areas:

  • Elastomers: Copolymers of alkoxy alkyl acrylates with other monomers have been patented for use in acrylate elastomers. These materials exhibit an improved balance of low-temperature flexibility and oil resistance, making them suitable for various automotive and industrial applications. The ethoxy group in this compound could potentially enhance these properties.

  • Cosmetics and Personal Care: Polyacrylic acid esters with long-chain alkoxylated hydrocarbon groups are used as emulsifiers, solubilizers, and thickening agents in cosmetic and personal care products. Polymers derived from this compound may offer similar functionalities, contributing to the texture and stability of creams, lotions, and other formulations.

  • Adhesives and Coatings: The presence of the carboxylic acid group suggests that polymers of this compound could exhibit good adhesion to various substrates. This makes them potential candidates for use in pressure-sensitive adhesives, coatings, and binders.

  • Biomedical Applications: Poly(acrylic acid)s are known for their biocompatibility and are used in drug delivery systems, hydrogels for wound dressing, and as mucoadhesives. The introduction of the ethoxy group might modulate the hydrophilic-lipophilic balance and swelling properties of the resulting polymer, offering tailored characteristics for specific biomedical applications.

Inferred Properties of Poly(this compound)

PropertyInferred Characteristic
Solubility Expected to be soluble in polar organic solvents. The presence of the ethoxy group might reduce its solubility in water compared to poly(acrylic acid).
Thermal Stability The thermal stability would be influenced by the polymerization conditions and the molecular weight of the polymer.
Adhesion The carboxylic acid groups are expected to promote good adhesion to a variety of polar substrates.
Biocompatibility Likely to exhibit good biocompatibility, similar to other polyacrylates used in biomedical applications. However, specific toxicological studies would be required for confirmation.
pH-Responsiveness The carboxylic acid groups would impart pH-responsive behavior, with the polymer swelling or dissolving at higher pH values.

Experimental Protocols

The following are generalized experimental protocols for the polymerization of acrylic acid derivatives, which can be adapted for this compound. It is crucial to perform small-scale pilot reactions to optimize the conditions for this specific monomer.

General Protocol for Free Radical Polymerization of this compound

This protocol describes a solution polymerization method, which is a common technique for acrylic monomers.

Materials:

  • This compound (monomer)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene)

  • Free radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

  • Inert gas (e.g., nitrogen or argon)

  • Precipitating solvent (e.g., methanol, ethanol, or diethyl ether)

Procedure:

  • Monomer and Initiator Preparation: In a reaction vessel equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve a known amount of this compound in the chosen anhydrous solvent.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: While maintaining the inert atmosphere, add the free radical initiator to the reaction mixture. The amount of initiator will typically be 0.1-1.0 mol% relative to the monomer.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and maintain it for a specified period (e.g., 4-24 hours) with continuous stirring. The progress of the polymerization can be monitored by techniques such as gravimetry or spectroscopy.

  • Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent.

  • Purification: Filter the precipitated polymer and wash it several times with the precipitating solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by various techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C bond peak from the monomer and the appearance of the polymer backbone signals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the polymer structure and microstructure.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg) and thermal stability of the polymer.

Visualizations

Experimental Workflow for Polymer Synthesis

experimental_workflow cluster_preparation Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification dissolve Dissolve Monomer & Initiator in Solvent purge Purge with Inert Gas dissolve->purge heat Heat to Reaction Temperature purge->heat stir Stir for Specified Time heat->stir cool Cool to Room Temperature stir->cool precipitate Precipitate Polymer in Non-solvent cool->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry

Caption: General workflow for the synthesis of poly(this compound).

Potential Application Pathways for this compound Based Polymers

application_pathways cluster_polymers Polymer Architectures cluster_applications Potential Applications monomer This compound homopolymer Homopolymer (Poly(this compound)) monomer->homopolymer copolymer Copolymers (with other acrylates, etc.) monomer->copolymer adhesives Adhesives & Coatings homopolymer->adhesives biomedical Biomedical (Drug Delivery, Hydrogels) homopolymer->biomedical elastomers Elastomers copolymer->elastomers cosmetics Cosmetics & Personal Care copolymer->cosmetics copolymer->biomedical

Caption: Potential pathways from monomer to diverse polymer applications.

References

Application Notes and Protocols for the Synthesis of Nucleoside Derivatives from 3-Ethoxyacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of nucleoside derivatives, specifically focusing on the pathway from 3-ethoxyacrylic acid to a uridine derivative. The synthesis is presented in three main stages: the formation of the pyrimidine base (uracil), the glycosylation of the base with a protected ribose sugar, and the final deprotection to yield the nucleoside.

Introduction

Nucleoside analogues are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The pyrimidine nucleoside, uridine, and its derivatives are of particular interest due to their roles in various biological processes. Uridine metabolism is crucial for the synthesis of nucleic acids and plays a significant role in cellular signaling and energy metabolism. For instance, uridine can modulate the MAPK and NF-κB signaling pathways, which are involved in inflammation and oxidative stress responses. This synthetic route provides a fundamental framework for accessing a variety of pyrimidine nucleoside derivatives for further investigation and drug discovery.

Overall Synthetic Scheme

The synthesis of the target nucleoside derivative from this compound follows a three-step sequence:

  • Step 1: Synthesis of Uracil. Cyclocondensation of a this compound derivative (ethyl 3-ethoxyacrylate) with urea in the presence of a strong base to form the pyrimidine ring of uracil.

  • Step 2: Glycosylation (Vorbrüggen Reaction). Coupling of the synthesized uracil with a protected ribose sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) to form the protected nucleoside.

  • Step 3: Deprotection. Removal of the benzoyl protecting groups from the sugar moiety to yield the final nucleoside derivative.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of Uracil (Step 1)

ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
Ethyl 3-ethoxyacrylate144.170.114.42 gStarting Material
Urea60.060.212.01 gReagent
Sodium Ethoxide68.050.128.17 gBase
Toluene--50 mLSolvent
Acetic Acid (40% aq.)--As neededNeutralization
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
Uracil112.0911.21 g~85-95%

Table 2: Summary of Reagents and Expected Yields for Vorbrüggen Glycosylation (Step 2)

ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
Uracil112.090.055.60 gStarting Material
Hexamethyldisilazane (HMDS)161.40.116.14 gSilylating Agent
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose504.480.0525.22 gGlycosyl Donor
Acetonitrile--100 mLSolvent
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)222.260.0613.34 gLewis Acid
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
2',3',5'-Tri-O-benzoyluridine548.5227.43 g~70-85%

Table 3: Summary of Reagents and Expected Yields for Deprotection (Step 3)

ReagentMolar Mass ( g/mol )Moles (mol)Mass/VolumeRole
2',3',5'-Tri-O-benzoyluridine548.520.0421.94 gStarting Material
Methanol--200 mLSolvent
Sodium Methoxide (25% in Methanol)54.02catalytic~2 mLCatalyst
Product Molar Mass ( g/mol ) Theoretical Yield (g) Expected Yield
Uridine244.209.77 g>90%

Experimental Protocols

Step 1: Synthesis of Uracil from Ethyl 3-Ethoxyacrylate

This protocol is adapted from analogous procedures for the synthesis of pyrimidines from β-alkoxyacrylic esters.

Materials:

  • Ethyl 3-ethoxyacrylate

  • Urea

  • Sodium ethoxide

  • Toluene, anhydrous

  • Acetic acid, 40% aqueous solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (50 mL) and urea (12.01 g, 0.2 mol).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium ethoxide (8.17 g, 0.12 mol) to the suspension.

  • While stirring, add ethyl 3-ethoxyacrylate (14.42 g, 0.1 mol) dropwise to the reaction mixture.

  • After the addition is complete, raise the temperature to 100 °C and reflux the mixture for 2 hours.

  • After the reflux period, evaporate the toluene under reduced pressure.

  • To the resulting residue, add a 40% aqueous solution of acetic acid to neutralize the mixture. This will cause the product to precipitate.

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain uracil.

Step 2: Vorbrüggen Glycosylation for the Synthesis of 2',3',5'-Tri-O-benzoyluridine

This protocol outlines the silylation of uracil followed by coupling with a protected ribose.

Materials:

  • Uracil (from Step 1)

  • Hexamethyldisilazane (HMDS)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Acetonitrile, anhydrous

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Round-bottom flask with magnetic stirrer and nitrogen atmosphere setup

Procedure:

  • In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend uracil (5.60 g, 0.05 mol) in hexamethyldisilazane (16.14 g, 0.1 mol).

  • Heat the mixture to reflux until the solution becomes clear, indicating the formation of silylated uracil.

  • Remove the excess HMDS under reduced pressure.

  • To the residue, add anhydrous acetonitrile (100 mL) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (25.22 g, 0.05 mol).

  • Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (13.34 g, 0.06 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 2',3',5'-tri-O-benzoyluridine.

Step 3: Deprotection of 2',3',5'-Tri-O-benzoyluridine to Uridine

This protocol describes the removal of the benzoyl protecting groups.

Materials:

  • 2',3',5'-Tri-O-benzoyluridine (from Step 2)

  • Methanol, anhydrous

  • Sodium methoxide (25% solution in methanol)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve 2',3',5'-tri-O-benzoyluridine (21.94 g, 0.04 mol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask.

  • Add a catalytic amount of sodium methoxide solution (~2 mL) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within a few hours), neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H+ resin) until the pH is neutral.

  • Filter the resin and wash with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude uridine.

  • The crude product can be purified by recrystallization from ethanol to yield pure uridine.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Uracil Synthesis cluster_step2 Step 2: Glycosylation cluster_step3 Step 3: Deprotection start1 This compound Derivative + Urea reaction1 Cyclocondensation (Sodium Ethoxide, Toluene, Reflux) start1->reaction1 product1 Uracil reaction1->product1 start2 Uracil + Protected Ribose product1->start2 reaction2 Vorbrüggen Reaction (HMDS, TMSOTf, Acetonitrile) start2->reaction2 product2 Protected Uridine reaction2->product2 start3 Protected Uridine product2->start3 reaction3 Base-catalyzed Deprotection (Sodium Methoxide, Methanol) start3->reaction3 product3 Uridine Derivative reaction3->product3

Caption: Overall experimental workflow for the synthesis of a uridine derivative.

Uridine's Role in a Simplified Signaling Pathway

signaling_pathway Uridine Uridine Derivative MAPK_pathway MAPK Pathway (e.g., p38, JNK) Uridine->MAPK_pathway inhibits NFkB_pathway NF-κB Pathway Uridine->NFkB_pathway inhibits Inflammation Inflammatory Response MAPK_pathway->Inflammation Oxidative_Stress Oxidative Stress MAPK_pathway->Oxidative_Stress NFkB_pathway->Inflammation

Caption: Simplified diagram of uridine derivatives inhibiting pro-inflammatory pathways.

Application Notes and Protocols for Characterizing 3-Ethoxyacrylic Acid Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethoxyacrylic acid (CAS No. 6192-01-4) is an α,β-unsaturated carboxylic acid that serves as a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its chemical structure, containing a carboxylic acid, an alkene, and an ether functional group, makes it a versatile building block. The purity of this compound is critical for its intended applications, as impurities can affect reaction yields, product quality, and safety. These application notes provide detailed protocols for the characterization of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and acid-base titration.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a primary technique for assessing the purity of this compound and identifying potential impurities. A reversed-phase method is generally suitable for separating the polar analyte from non-polar and closely related impurities.

1.1. Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase diluent (e.g., a 50:50 mixture of water and acetonitrile) to obtain a concentration of about 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Chromatographic Conditions: A typical reversed-phase HPLC method for analyzing acrylic acid and its derivatives can be adapted for this compound.

ParameterValue
Column ZORBAX SB-AQ (or equivalent C18), 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-15 min: 20% to 60% B15-20 min: 60% B20-22 min: 60% to 20% B22-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

1.2. Data Presentation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)
This compound~ 8-100.03 - 0.080.1 - 0.3
Ethyl 3-ethoxyacrylateHigher than analyte~ 0.05~ 0.15
Ethyl 3-ethoxypropionateHigher than analyte~ 0.05~ 0.15

Note: Retention times are estimates and should be confirmed with standards. LOD and LOQ are typical values for acrylate analysis and may vary.[2]

1.3. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: HPLC analysis workflow for this compound purity.

Gas Chromatography (GC) for Volatile Impurities and Purity Assay

GC is well-suited for the analysis of volatile and semi-volatile impurities in this compound. Due to the carboxylic acid group, derivatization may be necessary to improve peak shape and prevent column adsorption, although analysis on a suitable polar and acidic column can also be performed directly.

2.1. Experimental Protocol

Sample Preparation (Direct Injection):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetone) at a concentration of approximately 10 mg/mL.

  • Further dilute the stock solution to a final concentration of about 1 mg/mL for injection.

Chromatographic Conditions: A polar, acid-deactivated column is recommended for the analysis of free carboxylic acids.

ParameterValue
Column HP-INNOWax (or equivalent PEG column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.5 mL/min
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) at 270 °C
Oven Program Initial: 80 °C (hold 2 min)Ramp: 10 °C/min to 220 °C (hold 5 min)
Injection Volume 1 µL
Split Ratio 50:1

2.2. Data Presentation

Purity is determined by area percent, and quantification of specific impurities can be achieved using external or internal standards.

AnalyteExpected Elution OrderLimit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)
Ethyl 3-ethoxyacrylateBefore analyte~ 5~ 15
Ethyl 3-ethoxypropionateBefore analyte~ 5~ 15
This compoundAfter impurities~ 10~ 30

Note: Elution order is based on expected volatility. LOD and LOQ are estimates.

2.3. Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_stock Prepare Stock Solution dilute Dilute to Working Conc. prep_stock->dilute gc_inject Inject into GC dilute->gc_inject gc_separate Separation on Polar Column gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_integrate Integrate Peaks gc_detect->gc_integrate gc_calculate Calculate Purity (% Area) gc_integrate->gc_calculate

Caption: GC-FID analysis workflow for this compound purity.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. An internal standard with a known purity is used for quantification.

3.1. Experimental Protocol

Sample Preparation:

  • Accurately weigh about 10 mg of this compound into an NMR tube.

  • Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard (e.g., 30 seconds) to ensure full relaxation of all protons.

  • Number of Scans: 16 or higher for good signal-to-noise ratio.

3.2. Data Presentation

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight (this compound = 116.12 g/mol )

  • m = mass

  • P = Purity of the standard

Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):

  • -OCH₂CH₃: ~1.3 ppm (triplet, 3H), ~4.0 ppm (quartet, 2H)

  • =CH-C=O: ~5.8 ppm (doublet, 1H)

  • EtO-CH=: ~7.6 ppm (doublet, 1H)

  • -COOH: ~11-12 ppm (broad singlet, 1H)

3.3. Logical Relationship for qNMR Calculation

qNMR_Logic cluster_inputs Input Parameters cluster_nmr NMR Data cluster_calc Calculation cluster_output Result mass_analyte Mass of Analyte formula Purity Formula mass_analyte->formula mass_std Mass of Standard mass_std->formula purity_std Purity of Standard purity_std->formula mw_analyte MW of Analyte mw_analyte->formula mw_std MW of Standard mw_std->formula integral_analyte Integral of Analyte Signal integral_analyte->formula protons_analyte No. of Protons (Analyte) protons_analyte->formula integral_std Integral of Standard Signal integral_std->formula protons_std No. of Protons (Standard) protons_std->formula purity_result Absolute Purity (%) formula->purity_result

Caption: Logical flow for absolute purity calculation by qNMR.

Acid-Base Titration for Assay

This method determines the total acidity of the sample and is a simple and cost-effective way to measure the purity of this compound, assuming the impurities are not acidic.

4.1. Experimental Protocol

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Deionized water.

Procedure:

  • Accurately weigh approximately 200-300 mg of this compound into a 250 mL Erlenmeyer flask.

  • Add about 50 mL of deionized water and swirl to dissolve the sample. Gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH from a burette until a faint, permanent pink color is observed.

  • Record the volume of NaOH used.

  • Perform a blank titration using the same procedure without the sample and subtract the blank volume from the sample titration volume.

4.2. Data Presentation

The purity is calculated using the following formula:

Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 10)

Where:

  • V_NaOH = Volume of NaOH used in mL (corrected for blank)

  • M_NaOH = Molarity of NaOH solution

  • MW_acid = Molecular weight of this compound (116.12 g/mol )

  • m_sample = Mass of the sample in mg

ParameterExpected Value
Titrant Volume (for 250 mg sample) ~ 21.5 mL of 0.1 M NaOH
Typical Purity Range > 98%

4.3. Experimental Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh_sample Weigh Sample dissolve_sample Dissolve in Water weigh_sample->dissolve_sample add_indicator Add Indicator dissolve_sample->add_indicator titrate Titrate with 0.1 M NaOH add_indicator->titrate endpoint Observe Endpoint (Pink) titrate->endpoint record_vol Record Volume endpoint->record_vol calc_purity Calculate Purity (%) record_vol->calc_purity

Caption: Workflow for purity determination by acid-base titration.

References

The Role of 3-Ethoxyacrylic Acid in the Synthesis of Novel Antiviral Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 3-ethoxyacrylic acid and its derivatives as versatile building blocks in the synthesis of heterocyclic compounds with potential antiviral activity. The focus is on the synthesis of pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds, which have demonstrated efficacy against a range of viruses.

Application Notes

This compound and its esters, such as ethyl 3-ethoxyacrylate, are valuable C3 synthons in medicinal chemistry for the construction of various heterocyclic systems. Their bifunctional nature, possessing both an electrophilic acrylate moiety and a reactive enol ether, allows for facile cyclocondensation reactions with a variety of nucleophiles to form substituted heterocycles. This reactivity is particularly useful in the synthesis of pyrimidine-based nucleoside analogs and other fused heterocyclic systems that are privileged structures in antiviral drug discovery.[1][2][3]

The primary application of these reagents lies in their reaction with amidines, ureas, thioureas, and guanidines to form the core pyrimidine ring. This strategy is a cornerstone in the synthesis of compounds that can act as inhibitors of viral replication and transcription.[4][5] While direct use of this compound is possible, its ethyl ester, ethyl 3-ethoxyacrylate, is more commonly employed due to its stability and ease of handling.[6]

A key advantage of using this compound derivatives is the ability to introduce diverse substituents onto the resulting heterocyclic scaffold, enabling the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity. For instance, the synthesis of 4,7-disubstituted pyrimido[4,5-d]pyrimidines has yielded compounds with significant activity against human coronavirus 229E (HCoV-229E).[7]

Experimental Protocols

The following protocols are based on established synthetic methodologies for pyrimidine and pyrimido[4,5-d]pyrimidine synthesis, adapted to illustrate the utility of this compound derivatives.

Protocol 1: Synthesis of a Substituted Pyrimidine via Cyclocondensation

This protocol outlines the general synthesis of a 4-amino-2-substituted-pyrimidine-5-carbonitrile, a key intermediate for more complex antiviral compounds, using a reagent structurally related to this compound derivatives.

Materials:

  • 2-(ethoxymethylene)malononitrile

  • S-methylisothiourea sulfate

  • Triethylamine (TEA)

  • Ethanol

  • Meta-chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Formation of the Pyrimidine Core (Compound 3):

    • To a solution of S-methylisothiourea sulfate (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

    • Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 4-amino-2-(methylthio)pyrimidine-5-carbonitrile.

  • Oxidation of the Thioether (Compound 4):

    • Dissolve the product from the previous step (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C and add m-CPBA (1.1 eq) portion-wise.

    • Stir the reaction at room temperature for 2 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield 4-amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile.

Protocol 2: Synthesis of a 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine

This protocol describes the synthesis of a fused pyrimidine system with demonstrated antiviral activity, starting from the intermediate prepared in Protocol 1.

Materials:

  • 4-amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Various substituted amines (e.g., cyclopropylamine, aminoindane)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Formation of the Pyrimido[4,5-d]pyrimidine Core:

    • To a solution of sodium ethoxide (2.0 eq) in ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes.

    • Add 4-amino-2-(methylsulfonyl)pyrimidine-5-carbonitrile (1.0 eq) and reflux the mixture for 6 hours.

    • Cool the reaction, neutralize with acetic acid, and concentrate.

    • Purify the residue to obtain the 2,4-diaminopyrimido[4,5-d]pyrimidin-7(8H)-one.

  • Chlorination and Substitution to Yield Final Compounds (e.g., Compounds 7a, 7b, 7f):

    • Treat the pyrimido[4,5-d]pyrimidin-7(8H)-one with POCl₃ to yield the 7-chloro intermediate.

    • React the 7-chloro intermediate with the desired substituted amine (e.g., cyclopropylamine, 5,6,7,8-tetrahydronaphthalen-1-amine, or 2,3-dihydro-1H-inden-4-amine) in a suitable solvent like isopropanol with a base such as diisopropylethylamine (DIPEA) to yield the final 4,7-disubstituted pyrimido[4,5-d]pyrimidine derivatives.[7]

Data Presentation

The following tables summarize the quantitative data for representative antiviral compounds synthesized using a pyrimidine scaffold derived from a 3-ethoxyacrylate-like precursor.

Table 1: Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives against HCoV-229E. [7]

CompoundR¹ SubstituentR² SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
7a CyclopropylDiethylaminoethyl0.25>100>400
7b 5,6,7,8-Tetrahydronaphthalen-1-ylDiethylaminoethyl0.29>100>345
7f 2,3-Dihydro-1H-inden-4-ylDiethylaminoethyl0.32>100>313

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Visualizations

Signaling Pathway

antiviral_mechanism cluster_virus Viral Lifecycle cluster_drug Drug Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Replication/Transcription Replication/Transcription Uncoating->Replication/Transcription Assembly Assembly Replication/Transcription->Assembly Release Release Assembly->Release Pyrimidine Analog Pyrimidine Analog Pyrimidine Analog->Replication/Transcription Inhibition

Caption: Proposed mechanism of action for pyrimidine analogs.

Experimental Workflow

synthesis_workflow Start Start Reactants 3-Ethoxyacrylate Derivative + Amidine/Guanidine Start->Reactants Cyclocondensation Cyclocondensation Reaction Reactants->Cyclocondensation Pyrimidine_Intermediate Substituted Pyrimidine Intermediate Cyclocondensation->Pyrimidine_Intermediate Further_Functionalization Further Functionalization/ Ring Fusion Pyrimidine_Intermediate->Further_Functionalization Final_Compound Final Antiviral Compound Further_Functionalization->Final_Compound Biological_Screening Antiviral Activity Screening Final_Compound->Biological_Screening Data_Analysis Data Analysis (EC50, CC50, SI) Biological_Screening->Data_Analysis End End Data_Analysis->End

Caption: General workflow for antiviral synthesis.

Logical Relationship

logical_relationship Building_Block This compound Derivative Reaction Cyclocondensation Building_Block->Reaction Scaffold Pyrimidine Core Scaffold Reaction->Scaffold Diversification SAR Studies Scaffold->Diversification Lead_Compound Optimized Antiviral Lead Compound Diversification->Lead_Compound

Caption: Drug development logical progression.

References

Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Michael addition reaction involving 3-ethoxyacrylic acid and its derivatives, such as ethyl 3-ethoxyacrylate. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a variety of functionalized molecules with significant potential in medicinal chemistry and drug development. The resulting β-amino acid and β-thioether derivatives are key building blocks for more complex molecules, including peptidomimetics and other biologically active compounds.

Introduction to Michael Addition with this compound Derivatives

The Michael addition is a nucleophilic 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This compound and its esters are effective Michael acceptors due to the electron-withdrawing nature of the carboxyl or ester group, which activates the β-carbon for nucleophilic attack. The presence of the ethoxy group at the 3-position influences the reactivity and can be a useful handle for further synthetic transformations.

Common nucleophiles for this reaction include primary and secondary amines (aza-Michael addition), thiols (thiol-Michael addition), and carbanions. The products of these reactions are valuable intermediates in the synthesis of a wide range of compounds. For instance, the aza-Michael addition of amines to this compound derivatives provides a direct route to β-amino acid precursors, which are important in the development of pharmaceuticals due to their ability to form stable secondary structures in peptides.

Reaction Scheme and Mechanism

The general scheme for the Michael addition to ethyl 3-ethoxyacrylate involves the attack of a nucleophile on the β-carbon of the acrylate, followed by protonation of the resulting enolate.

Michael_Addition cluster_reactants Reactants cluster_process Reaction cluster_products Products acceptor Ethyl 3-Ethoxyacrylate reaction Michael Addition acceptor->reaction donor Nucleophile (e.g., R-NH2, R-SH) donor->reaction product β-substituted propanoate derivative reaction->product

Caption: General schematic of the Michael addition reaction.

The reaction is typically catalyzed by a base, which deprotonates the nucleophile (in the case of thiols or carbon nucleophiles) or activates the amine. The reaction proceeds through a nucleophilic attack on the electron-deficient β-carbon of the acrylate, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated, usually by the solvent or a protonated catalyst, to yield the final 1,4-adduct.

Applications in Drug Development

The products of Michael additions with this compound derivatives are valuable in drug discovery and development.

  • β-Amino Acids and Peptidomimetics: The resulting β-amino esters are precursors to β-amino acids. Peptides containing β-amino acids often exhibit enhanced stability towards enzymatic degradation compared to their natural α-amino acid counterparts. This property is highly desirable for therapeutic peptides.

  • Synthesis of Heterocyclic Compounds: The functional groups in the Michael adducts can be further manipulated to construct various heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Bioactive Molecule Synthesis: These reactions provide access to a diverse range of molecules that can be screened for various biological activities.

Experimental Protocols

While specific protocols for Michael additions to ethyl 3-ethoxyacrylate are not abundantly available in the literature, the following are detailed, representative protocols for aza-Michael and thiol-Michael additions to similar acrylates. These can serve as a strong starting point for optimization with this compound derivatives.

Protocol 1: Aza-Michael Addition of Benzylamine to an Ethyl Acrylate (General Procedure)

This protocol is based on typical conditions for the aza-Michael addition of primary amines to ethyl acrylate and may require optimization for ethyl 3-ethoxyacrylate.

Materials:

  • Ethyl acrylate (or Ethyl 3-ethoxyacrylate)

  • Benzylamine

  • Methanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of ethyl acrylate (1.0 eq) in methanol (0.2 M), add benzylamine (1.2 eq).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • For less reactive substrates or to increase the reaction rate, the mixture can be heated to reflux.

  • Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to afford the desired ethyl 3-(benzylamino)propanoate derivative.

Protocol 2: Thiol-Michael Addition of Thiophenol to an Ethyl Acrylate (General Procedure)

This protocol outlines a general procedure for the thiol-Michael addition, which is often base-catalyzed.

Materials:

  • Ethyl acrylate (or Ethyl 3-ethoxyacrylate)

  • Thiophenol

  • Triethylamine (catalyst)

  • Dichloromethane (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl acrylate (1.0 eq) and thiophenol (1.1 eq) in dichloromethane (0.5 M).

  • Add a catalytic amount of triethylamine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a mixture of hexane and ethyl acetate) to yield the ethyl 3-(phenylthio)propanoate derivative.

Quantitative Data

The following tables summarize typical reaction conditions and yields for Michael additions to acrylates, which can be used as a reference for reactions with this compound derivatives.

Table 1: Aza-Michael Addition of Amines to Acrylates

EntryMichael AcceptorNucleophileCatalyst/ConditionsTimeYield (%)
1Ethyl acrylateBenzylamineNeat, room temp.24 h>95
2Methyl acrylateAnilineNeat, 80 °C12 h85
3Ethyl acrylatePiperidineLiClO₄ (cat.), neat, rt48 h92

Table 2: Thiol-Michael Addition of Thiols to Acrylates

EntryMichael AcceptorNucleophileCatalyst/ConditionsTimeYield (%)
1Ethyl acrylateThiophenolEt₃N (cat.), CH₂Cl₂, rt2 h95
2Methyl acrylate1-DodecanethiolDBU (cat.), THF, rt4 h98
3Ethyl acrylateBenzyl mercaptanNeat, rt6 h90

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing and analyzing a Michael addition reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactants Measure Reactants (Acrylate, Nucleophile, Solvent) mix Mix Reactants reactants->mix glassware Prepare Glassware (Round-bottom flask, Stirrer) glassware->mix add_catalyst Add Catalyst (if required) mix->add_catalyst stir Stir at Specified Temperature add_catalyst->stir monitor Monitor Reaction (TLC) stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: A typical experimental workflow for Michael addition.

Logical Relationship of Reaction Components

This diagram shows the logical relationship between the key components of a catalyzed Michael addition reaction.

logical_relationship acceptor Michael Acceptor Ethyl 3-Ethoxyacrylate product Product β-substituted propanoate acceptor->product reacts with donor Michael Donor Nucleophile (Amine/Thiol) donor->product reacts with catalyst Catalyst Base or Lewis Acid catalyst->product facilitates solvent Solvent e.g., Methanol, THF solvent->product provides medium

Caption: Relationship between reaction components.

These notes and protocols provide a foundational understanding and practical guidance for utilizing Michael addition reactions with this compound derivatives in a research and development setting. As with any chemical reaction, specific conditions may need to be optimized for particular substrates and desired outcomes.

Application Notes and Protocols: Asymmetric Synthesis Strategies Utilizing 3-Ethoxyacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail asymmetric synthesis strategies leveraging derivatives of 3-ethoxyacrylic acid, a versatile building block in organic synthesis. The focus is on the diastereoselective Diels-Alder reaction, a powerful method for the construction of complex chiral molecules. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a guide for the development of synthetic routes to enantiomerically enriched targets.

Asymmetric Diels-Alder Reaction of 3-Acyloxyacryloyl Oxazolidinones

A highly effective strategy for achieving asymmetric induction in Diels-Alder reactions involves the use of chiral auxiliaries. By covalently attaching a chiral molecule to the dienophile, one face of the double bond is effectively shielded, leading to a diastereoselective cycloaddition. This section focuses on the use of Evans-type oxazolidinone auxiliaries, which are widely employed due to their high stereodirecting ability and reliable cleavage under mild conditions.

A pertinent example is the asymmetric Diels-Alder reaction of 3-(acyloxy)acryloyl oxazolidinones with cyclopentadiene, which yields highly functionalized cycloadducts.[1][2] These products can serve as valuable intermediates in the synthesis of complex molecules, including potent HIV-1 protease inhibitors.[1][2]

Logical Workflow for Asymmetric Diels-Alder Reaction

cluster_0 Preparation of Chiral Dienophile cluster_1 Asymmetric Diels-Alder Reaction cluster_2 Cleavage and Further Transformation start Propiolic Acid step1 Acylation with Oxalyl Chloride start->step1 step2 Coupling with (S)-4-Benzyl-2-oxazolidinone step1->step2 step3 Reaction with Carboxylic Acids step2->step3 dienophile Chiral 3-(Acyloxy)acryloyl Oxazolidinone step3->dienophile reaction Diastereoselective Cycloaddition dienophile->reaction cyclopentadiene Cyclopentadiene cyclopentadiene->reaction lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->reaction cycloadduct Endo-Cycloadduct reaction->cycloadduct cleavage Auxiliary Cleavage cycloadduct->cleavage final_product Enantiomerically Enriched Product cleavage->final_product

Caption: Workflow for the asymmetric Diels-Alder reaction.

Data Presentation: Diastereoselectivity of the Diels-Alder Reaction

The choice of the acyloxy group and the Lewis acid catalyst significantly influences the diastereoselectivity of the Diels-Alder reaction. The following table summarizes the results obtained from the reaction of various 3-(acyloxy)acryloyl oxazolidinone dienophiles with cyclopentadiene.[2]

EntryR (Acyloxy Group)Lewis AcidYield (%)Diastereomeric Ratio (endo:exo)
1AcetylEt₂AlCl98>99:1
2IsobutyrylEt₂AlCl58>99:1
3BenzoylEt₂AlCl70>99:1
44-MethoxybenzoylEt₂AlCl98>99:1
5AcetylYb(OTf)₃0-

Experimental Protocols

Protocol 2.1: Synthesis of Chiral 3-(4-Methoxybenzoyl)acryloyl Oxazolidinone

This protocol details the preparation of a representative chiral dienophile.

Materials:

  • Propiolic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • (S)-4-Benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF)

  • 4-Methoxybenzoic acid

  • N-Methylmorpholine

Procedure:

  • To a solution of propiolic acid in CH₂Cl₂ at 0 °C, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure to obtain crude 3-chloroacryloyl chloride.

  • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF and cool to -78 °C.

  • Add n-BuLi dropwise and stir for 30 minutes.

  • Add a solution of the crude 3-chloroacryloyl chloride in THF to the lithium salt solution at -78 °C.

  • Stir the reaction for 1 hour at -78 °C and then warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 3-(chloro)acryloyl oxazolidinone.

  • To a solution of 3-(chloro)acryloyl oxazolidinone in CH₂Cl₂, add 4-methoxybenzoic acid and N-methylmorpholine.

  • Stir the mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 3-(4-methoxybenzoyl)acryloyl oxazolidinone.[2]

Protocol 2.2: Asymmetric Diels-Alder Reaction

This protocol describes the Lewis acid-promoted diastereoselective Diels-Alder reaction.

Materials:

  • Chiral 3-(4-methoxybenzoyl)acryloyl oxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (CH₂Cl₂)

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

Procedure:

  • Dissolve the chiral dienophile in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere.

  • Add Et₂AlCl dropwise and stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene dropwise.

  • Stir the reaction mixture at -78 °C for the time specified in the data table (typically 4-8 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the endo-cycloadduct.[2]

Signaling Pathway and Logical Relationships

The stereochemical outcome of the Diels-Alder reaction is dictated by the chiral auxiliary, which directs the approach of the diene to one face of the dienophile. The Lewis acid plays a crucial role in activating the dienophile and locking its conformation to enhance facial bias.

Stereochemical Control in the Asymmetric Diels-Alder Reaction

cluster_key Key dienophile Chiral Dienophile (3-Acyloxyacryloyl Oxazolidinone) complex Chelated Dienophile-Lewis Acid Complex dienophile->complex lewis_acid Lewis Acid (e.g., Et2AlCl) lewis_acid->complex Coordination transition_state Endo Transition State complex->transition_state diene Diene (Cyclopentadiene) diene->transition_state Facial-selective attack product Diastereomerically Enriched Endo-Adduct transition_state->product key_reactant Reactant/Reagent key_intermediate Intermediate key_product Product

Caption: Mechanism of stereochemical induction.

References

Preparation of 3-Ethoxyacryloyl Chloride from 3-Ethoxyacrylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethoxyacryloyl chloride from 3-ethoxyacrylic acid. 3-Ethoxyacryloyl chloride is a key intermediate in organic synthesis, notably in the production of therapeutic agents such as Dasatinib, a leukemia treatment drug.[1] The protocols outlined below focus on the common and effective method of using thionyl chloride for the conversion of the carboxylic acid to the acyl chloride. Alternative chlorinating agents are also discussed. All procedures are intended for use by trained professionals in a laboratory setting.

Application Notes

3-Ethoxyacryloyl chloride (CAS No: 6191-99-7) is a versatile bifunctional molecule featuring both an acyl chloride and an α,β-unsaturated ether.[2] This combination of functional groups makes it a valuable reagent for introducing the 3-ethoxyacryloyl moiety into various molecular scaffolds. Its primary application in the pharmaceutical industry is as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][3] The reactivity of the acyl chloride allows for facile reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.

The quality and purity of 3-ethoxyacryloyl chloride are critical for the efficiency of subsequent synthetic steps and the impurity profile of the final API.[1] Therefore, a robust and well-characterized synthetic protocol is essential. The most common laboratory-scale synthesis involves the reaction of this compound with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.[4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below.

PropertyThis compound3-Ethoxyacryloyl Chloride
CAS Number 925-14-46191-99-7[7]
Molecular Formula C₅H₈O₃C₅H₇ClO₂[1]
Molecular Weight 116.12 g/mol 134.56 g/mol [1]
Appearance SolidColorless to light yellow liquid[2][8]
Boiling Point Not readily available171.8°C at 760 mmHg[1]; 75°C at 10 mmHg[8]
Purity (Typical) ≥95%>88.0% (GC) to >98.0% (HPLC)[1]

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol details the conversion of this compound to 3-ethoxyacryloyl chloride using thionyl chloride.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available---
Thionyl chloride (SOCl₂)Reagent GradeCommercially AvailableUse in a fume hood.
Anhydrous Solvent (e.g., DCM, Toluene)AnhydrousCommercially AvailableOptional, for easier handling.

Reaction Scheme

Caption: General reaction for the synthesis of 3-ethoxyacryloyl chloride.

Detailed Procedure

A procedure adapted from literature describes the use of thionyl chloride with the crude product from a preceding hydrolysis step.[8] The following is a generalized procedure for the conversion of isolated this compound.

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a scrubber (e.g., containing NaOH solution) to neutralize the HCl and SO₂ byproducts.

  • Charging Reagents: Charge the flask with this compound. For every 1 equivalent of the acid, add at least 2 equivalents of thionyl chloride.[9] The reaction can be run neat in an excess of thionyl chloride or in an inert anhydrous solvent like dichloromethane (DCM) or toluene.

  • Reaction: Heat the reaction mixture to reflux (for neat reaction, the boiling point of SOCl₂ is ~76°C; a patent example uses 70°C).[8] Stir at this temperature for 1-3 hours.[8][9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up and Purification: After cooling the mixture to room temperature, remove the excess thionyl chloride and any solvent by distillation, followed by reduced pressure distillation.[8][9] The crude 3-ethoxyacryloyl chloride is then purified by fractional distillation under reduced pressure (e.g., 75°C at 10 mmHg) to yield a colorless to light yellow liquid.[8]

Reaction Parameters
ParameterValue/ConditionReference
Reactants This compound, Thionyl chloride[4][8]
Molar Ratio (Acid:SOCl₂) 1 : ≥2[9]
Temperature 70°C to Reflux[8]
Reaction Time 1 - 3 hours[8][9]
Yield (Reported) ~90% (from crude starting material)[8]

Alternative Chlorinating Agents

While thionyl chloride is common, other reagents can also be used for the conversion of carboxylic acids to acyl chlorides. The choice of reagent can depend on factors like substrate sensitivity, desired purity, and scale.

ReagentFormulaByproductsTypical ConditionsNotes
Oxalyl Chloride (COCl)₂CO, CO₂, HClInert solvent (e.g., DCM), catalytic DMF, room temp.[10]Reaction is often faster and occurs under milder conditions than with SOCl₂. Byproducts are gaseous.
Phosphorus Pentachloride PCl₅POCl₃, HClOften run neat or in an inert solvent, cold to room temp.[11][12]Very reactive. The byproduct POCl₃ has a high boiling point and must be separated by distillation.[11]
Phosphorus Trichloride PCl₃H₃PO₃---Reacts with 3 equivalents of carboxylic acid. The byproduct, phosphorous acid, is a solid.[11]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G Workflow for 3-Ethoxyacryloyl Chloride Synthesis start Start prep 1. Assemble Apparatus (Flask, Condenser, Scrubber) start->prep charge 2. Charge Reactants (this compound, SOCl₂) prep->charge react 3. Heat to Reflux (70°C, 1-3 hours) charge->react cool 4. Cool to Room Temperature react->cool distill 5. Remove Excess SOCl₂ (Distillation / Reduced Pressure) cool->distill purify 6. Purify Product (Fractional Vacuum Distillation) distill->purify product Final Product: 3-Ethoxyacryloyl Chloride purify->product

Caption: Step-by-step workflow for the synthesis of 3-ethoxyacryloyl chloride.

Safety Precautions

The synthesis of 3-ethoxyacryloyl chloride involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Ethoxyacryloyl chloride is corrosive and can cause severe skin burns and eye damage.[2][13] It is also a flammable liquid and vapor.[13]

  • **Thionyl chloride (SOCl₂) ** reacts violently with water and releases toxic gases (SO₂ and HCl).[5][9] It is corrosive and a strong lachrymator.

  • Hydrogen chloride (HCl) and **Sulfur dioxide (SO₂) ** are toxic and corrosive gases produced during the reaction.[6] Ensure the reaction apparatus is properly vented to a scrubber.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Troubleshooting & Optimization

Technical Support Center: Purifying 3-Ethoxyacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 3-ethoxyacrylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: After acidification of the hydrolysis reaction, my product has oiled out or remains a liquid instead of precipitating as a solid. What should I do?

Answer: This is a common issue that can be caused by several factors, including the presence of impurities or residual solvent, or the temperature of the solution.

  • Potential Cause 1: Incomplete Hydrolysis. The presence of unreacted ethyl 3-ethoxyacrylate can lower the melting point of the crude product mixture, causing it to separate as an oil.

    • Solution: Ensure the hydrolysis reaction has gone to completion. Refluxing the reaction mixture of ethyl (E)-3-ethoxyacrylate with a base like sodium hydroxide for several hours is a common procedure.[1][2] Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Potential Cause 2: Incorrect pH. The pH of the solution must be sufficiently acidic to fully protonate the carboxylate salt and precipitate the free acid.

    • Solution: Carefully adjust the pH to approximately 3 using an acid like 4 M hydrochloric acid while cooling the mixture in an ice bath to manage the exothermic reaction.[2] Check the pH with a pH meter or pH paper.

  • Potential Cause 3: Supersaturation or High Temperature. The product may be soluble in the aqueous solution, especially at elevated temperatures.

    • Solution: Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize solubility and promote precipitation. If a solid does not form, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of pure this compound can also be effective.[3]

Question 2: The purity of my this compound is low after recrystallization, and I suspect the presence of the saturated analog, 3-ethoxypropionic acid. How can I remove it?

Answer: The formation of the saturated counterpart, 3-ethoxypropionic acid, can occur, particularly if the synthesis route involves a Michael addition.[1] Due to their structural similarity, separating these compounds can be challenging.

  • Solution 1: Fractional Crystallization. This technique relies on small differences in solubility between the two compounds. Multiple, careful recrystallization steps may be required. Experiment with different solvent systems to maximize the solubility difference.

  • Solution 2: Chromatographic Purification. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques for separating structurally similar compounds.[1] For preparative scale, column chromatography using a suitable stationary and mobile phase can be employed.

Below is a troubleshooting workflow for low purity after recrystallization.

G start Low Purity after Recrystallization check_impurities Identify Impurities (NMR, HPLC, GC-MS) start->check_impurities starting_material Unreacted Starting Material Present check_impurities->starting_material Starting Material Detected side_product Side-Product (e.g., 3-ethoxypropionic acid) Present check_impurities->side_product Side-Product Detected rerun_reaction Optimize and Rerun Synthesis Reaction starting_material->rerun_reaction fractional_cryst Attempt Fractional Crystallization side_product->fractional_cryst end_pure Achieved High Purity rerun_reaction->end_pure chromatography Use Preparative Chromatography (HPLC) fractional_cryst->chromatography Unsuccessful fractional_cryst->end_pure Successful chromatography->end_pure

Caption: Troubleshooting logic for handling low purity.

Question 3: My this compound is darkening in color or degrading during purification or storage. What is causing this and how can I prevent it?

Answer: Like other acrylic acid derivatives, this compound can be susceptible to polymerization, especially at elevated temperatures or in the presence of light and impurities.[4]

  • Solution 1: Use a Polymerization Inhibitor. During distillation, the addition of an inhibitor like hydroquinone is recommended to prevent polymerization at high temperatures.[5]

  • Solution 2: Control Temperature. When concentrating the product from a solvent, use a rotary evaporator at a reduced pressure and keep the bath temperature as low as possible. Avoid prolonged heating. For distillation, vacuum distillation is essential to lower the boiling point and reduce the risk of thermal degradation and polymerization.[6]

  • Solution 3: Proper Storage. Store the purified solid in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and polymerization. The compound is a solid at room temperature with a melting point of 108-111 °C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most straightforward and common method is the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester, ethyl (E)-3-ethoxyacrylate.[1][2] This involves reacting the ester with a strong base like sodium hydroxide, followed by acidification.[1]

Q2: What are the key physical properties of this compound relevant to its purification? A2: Knowing the physical properties is crucial for designing purification strategies. Key data is summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₈O₃ [1]
Molecular Weight 116.12 g/mol [1][7]
Melting Point 108-111 °C [1]
Boiling Point 217.6 °C at 760 mmHg [1]

| Appearance | Solid |[7] |

Q3: Which analytical techniques are best for assessing the purity of this compound? A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for quantifying the purity of this compound and separating it from potential impurities.[1] Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential for confirming the chemical structure and identifying impurities.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of crude this compound obtained from synthesis.

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethyl acetate and a non-polar solvent like hexanes is often a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture gently for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

The general workflow for the synthesis and purification is visualized below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification ester Ethyl (E)-3-ethoxyacrylate hydrolysis Base-catalyzed Hydrolysis (e.g., NaOH) ester->hydrolysis acidification Acidification (e.g., HCl to pH 3) hydrolysis->acidification extraction Extraction with Organic Solvent acidification->extraction crude_product Crude 3-Ethoxyacrylic Acid Solution extraction->crude_product concentration Concentration (Rotary Evaporation) crude_product->concentration recrystallization Recrystallization concentration->recrystallization pure_product Pure 3-Ethoxyacrylic Acid Solid recrystallization->pure_product

Caption: General workflow for synthesis and purification.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Ethoxyacrylic Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of ethyl 3-ethoxyacrylate to synthesize 3-ethoxyacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for hydrolyzing ethyl 3-ethoxyacrylate to this compound?

A1: The two primary methods for hydrolyzing ethyl 3-ethoxyacrylate are acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).[1][2]

  • Acid-Catalyzed Hydrolysis: This method typically involves heating the ester in the presence of an aqueous acid, such as dilute sulfuric acid or hydrochloric acid.[1][2] The reaction is reversible, so using a large excess of water can help drive the equilibrium towards the formation of the carboxylic acid.[2][3]

  • Base-Catalyzed Hydrolysis (Saponification): This is a common and often preferred method, which involves treating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), usually at reflux temperatures.[1] The reaction is followed by acidification to protonate the carboxylate salt and yield the final this compound.[1]

Q2: What are the key reaction parameters to consider for optimizing the yield and purity of this compound?

A2: To maximize the yield and purity of this compound, it is crucial to optimize the following parameters:

  • Catalyst Concentration: The concentration of the acid or base catalyst significantly impacts the reaction rate.[1]

  • Reaction Temperature: Temperature affects the rate of hydrolysis. Reactions are often carried out at elevated temperatures, such as under reflux, to ensure a reasonable reaction time.[1]

  • Reaction Time: Sufficient time is required for the hydrolysis to reach completion. The optimal time depends on the temperature and catalyst concentration.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Aqueous conditions are typical for hydrolysis.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: The progress of the reaction can be monitored by various analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the starting material (ethyl 3-ethoxyacrylate), the product (this compound), and any byproducts.[4][5][6][7]

  • Gas Chromatography (GC): GC can be used if the components are sufficiently volatile or after derivatization.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the disappearance of the starting ester and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to determine the conversion of the starting material and the formation of the product by observing the characteristic signals of each compound.

Q4: How is this compound purified after hydrolysis?

A4: After the hydrolysis reaction, the product needs to be isolated and purified. A typical workup and purification procedure involves:

  • Neutralization/Acidification: For base-catalyzed hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt.[1] For acid-catalyzed hydrolysis, the excess acid is neutralized.

  • Extraction: The product is typically extracted from the aqueous solution using an organic solvent like ethyl acetate or dichloromethane.

  • Washing: The organic layer is washed with water or brine to remove any remaining salts or water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • Further Purification (if necessary): Depending on the purity, further purification steps like recrystallization or column chromatography may be required.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect Reagents: Use of wrong starting materials or catalyst. 2. Inactive Catalyst: The acid or base catalyst may be old or of poor quality. 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Verify the identity and purity of all reagents. 2. Use a fresh or newly purchased catalyst. 3. Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).
Low Yield 1. Incomplete Reaction: The hydrolysis reaction did not go to completion. 2. Product Loss During Workup: The product may be lost during extraction or purification steps. 3. Side Reactions: Competing reactions may be consuming the starting material or product.1. Optimize reaction conditions (temperature, time, catalyst concentration) to drive the reaction to completion. 2. Ensure proper pH adjustment during acidification. Perform multiple extractions with the organic solvent. Be careful during solvent removal to avoid loss of a volatile product. 3. Investigate potential side reactions and adjust conditions to minimize them (see below).
Presence of Impurities in the Final Product 1. Unreacted Starting Material: Incomplete hydrolysis. 2. Side Products: Formation of byproducts due to side reactions. 3. Contamination: Contamination from glassware, solvents, or other sources.1. Increase reaction time or temperature, or use a higher concentration of the catalyst. 2. Identify the side products and adjust reaction conditions to minimize their formation. Purify the product using techniques like recrystallization or column chromatography. 3. Ensure all glassware is clean and dry. Use high-purity solvents and reagents.
Polymerization of the Product 1. High Temperatures: Acrylic acids and their derivatives can polymerize at elevated temperatures. 2. Presence of Initiators: Trace impurities can initiate polymerization.1. Conduct the reaction and purification at the lowest effective temperature. 2. Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture or during purification.[8][9][10][11][12]
Formation of Michael Adducts 1. Presence of Nucleophiles: If other nucleophiles are present in the reaction mixture, they can add to the α,β-unsaturated system of the acrylic acid.1. Ensure the reaction is performed with purified reagents and under an inert atmosphere if necessary to exclude nucleophilic impurities.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-Ethoxyacrylate

Materials:

  • Ethyl 3-ethoxyacrylate

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-ethoxyacrylate (1 equivalent).

  • Add a 1 M aqueous solution of sodium hydroxide (1.5 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is approximately 1-2.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis of Ethyl 3-Ethoxyacrylate

Materials:

  • Ethyl 3-ethoxyacrylate

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, combine ethyl 3-ethoxyacrylate (1 equivalent) and a 10% aqueous solution of sulfuric acid (a large excess of water is used, e.g., 10-20 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. This reaction may require a longer time (e.g., 6-12 hours) to reach equilibrium.

  • After the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Effect of NaOH Concentration on the Hydrolysis of Ethyl 3-Ethoxyacrylate

Entry NaOH Concentration (M) Temperature (°C) Time (h) Conversion (%)
10.580475
21.080495
31.5804>99
41.060480

Note: This table presents illustrative data based on general principles of saponification. Actual results may vary.

Table 2: Effect of Temperature on Acid-Catalyzed Hydrolysis

Entry Catalyst Temperature (°C) Time (h) Conversion (%)
110% H₂SO₄80860
210% H₂SO₄100 (Reflux)885
310% H₂SO₄100 (Reflux)1292

Note: This table presents illustrative data based on general principles of acid-catalyzed ester hydrolysis. Actual results may vary.

Visualizations

Hydrolysis_Workflow cluster_base Base-Catalyzed Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis Ester_B Ethyl 3-Ethoxyacrylate Reflux_B Reflux Ester_B->Reflux_B NaOH NaOH (aq) NaOH->Reflux_B Workup_B Acidic Workup (HCl) Reflux_B->Workup_B Product_B This compound Workup_B->Product_B Ester_A Ethyl 3-Ethoxyacrylate Reflux_A Reflux Ester_A->Reflux_A H2SO4 H2SO4 (aq) H2SO4->Reflux_A Workup_A Neutralization & Extraction Reflux_A->Workup_A Product_A This compound Workup_A->Product_A

Caption: General experimental workflows for base-catalyzed and acid-catalyzed hydrolysis.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Params Check Reaction Parameters (Temp, Time, Conc.) Start->Check_Params Check_Reagents Verify Reagent Quality Start->Check_Reagents Workup Review Workup Procedure Start->Workup Side_Reactions Investigate Side Reactions (Polymerization, etc.) Start->Side_Reactions Monitor Monitor Reaction Progress (TLC, HPLC) Check_Params->Monitor Check_Reagents->Monitor Optimize Optimize Conditions Monitor->Optimize Success Improved Yield Optimize->Success Purify Improve Purification Workup->Purify Side_Reactions->Optimize Purify->Success

Caption: A logical troubleshooting workflow for addressing low reaction yields.

References

Preventing polymerization of 3-Ethoxyacrylic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Ethoxyacrylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage and handling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.

Troubleshooting Guide

Unwanted polymerization of this compound can be a significant issue. This guide will help you identify and resolve common problems.

Symptom Potential Cause Recommended Action
Increased Viscosity or Gel Formation Spontaneous polymerization has occurred.1. Isolate the Container: Immediately move the container to a well-ventilated area, away from other chemicals. 2. Do Not Attempt to Open: If the container is sealed and shows signs of pressure buildup (bulging), do not attempt to open it. 3. Cool the Container: If safe to do so, cool the container externally with a water bath to help slow the reaction. 4. Contact Safety Personnel: Inform your institution's environmental health and safety office for guidance on disposal of the polymerized material.
Discoloration (e.g., Yellowing) Onset of degradation or minor polymerization.1. Check Storage Conditions: Verify that the storage temperature is within the recommended range (see FAQs). Ensure the container is protected from light. 2. Test for Oligomers: Use analytical methods like HPLC to check for the presence of oligomers, which are early indicators of polymerization. 3. Review Inhibitor Concentration: If possible, analyze the concentration of the polymerization inhibitor to ensure it has not been depleted.
Precipitate Formation Polymer has formed and is precipitating out of the solution.1. Follow Gel Formation Protocol: Treat this as a sign of significant polymerization. Follow the safety precautions outlined for increased viscosity and gel formation. 2. Filter a Small Sample (with caution): If the polymerization is minor, a small, filtered sample could potentially be used after verifying its purity, but this is not generally recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: The polymerization of this compound, like other acrylates, is a free-radical chain reaction. The primary triggers for this reaction are:

  • Heat: Elevated temperatures increase the rate of radical formation.

  • Light: UV light can initiate the formation of free radicals.

  • Oxygen Depletion: Common inhibitors, such as hydroquinone monomethyl ether (MEHQ), require the presence of dissolved oxygen to function effectively.[1][2] Storing under an inert atmosphere without an appropriate anaerobic inhibitor will lead to polymerization.

  • Contamination: Impurities such as rust, peroxides, or other radical initiators can trigger polymerization.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

  • Temperature: Store in a cool, dry place, ideally between 2°C and 8°C. Avoid freezing, as this can cause the inhibitor to crystallize and distribute unevenly upon thawing.

  • Light: Store in an opaque or amber container to protect from light.

  • Atmosphere: Store under an air atmosphere, not under inert gas, to ensure the presence of oxygen for the inhibitor to function.

  • Container: Use containers made of compatible materials, such as stainless steel or amber glass.

Q3: Which polymerization inhibitors are most effective for this compound?

A3: While specific quantitative data for this compound is limited, data from similar acrylic esters suggest that phenolic inhibitors are effective. The most commonly used inhibitors for acrylates are:

  • Hydroquinone monomethyl ether (MEHQ): Typically used at concentrations of 50-200 ppm. It is effective in the presence of oxygen.[2]

  • Hydroquinone (HQ): Another common phenolic inhibitor.

  • Phenothiazine (PTZ): Can be used in combination with other inhibitors for synergistic effects.[2]

Q4: How can I tell if my this compound is starting to polymerize?

A4: Early signs of polymerization can be subtle. Look for:

  • A slight increase in viscosity.

  • The appearance of a faint haze or turbidity.

  • A change in color, often a slight yellowing.

  • The formation of a small amount of precipitate.

For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect the formation of dimers and other oligomers.

Data Presentation: Inhibitor Effectiveness

The following table provides illustrative data on the effectiveness of common polymerization inhibitors for acrylic esters at elevated temperatures. This data is representative and should be used as a guideline for selecting appropriate inhibitors for this compound.

Inhibitor Concentration (ppm) Induction Period at 60°C (hours) Oxygen Requirement
MEHQ100> 48Yes
MEHQ200> 96Yes
HQ100> 40Yes
PTZ100> 60Yes
No Inhibitor0< 1-

Induction period is defined as the time until a noticeable increase in viscosity or the detection of oligomers.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To evaluate the effectiveness of a polymerization inhibitor in this compound under accelerated aging conditions.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., MEHQ)

  • Small, sealable amber glass vials

  • Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)

  • Viscometer or rheometer

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound with varying concentrations of the chosen inhibitor (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm MEHQ).

    • Dispense 5 mL of each solution into separate, labeled amber glass vials.

    • Ensure the headspace in each vial contains air. Do not purge with inert gas.

    • Seal the vials tightly.

  • Accelerated Aging:

    • Place the vials in an oven pre-heated to 60°C.

    • At regular intervals (e.g., 0, 8, 16, 24, 48, 72, 96 hours), remove one vial of each concentration for analysis.

  • Analysis:

    • Visual Inspection: Note any changes in color, clarity, or the presence of solids.

    • Viscosity Measurement: Allow the vial to cool to room temperature. Measure the viscosity of the sample. A significant increase in viscosity indicates polymerization.

    • HPLC Analysis for Oligomer Detection:

      • Dilute a small aliquot of the sample in a suitable solvent (e.g., acetonitrile/water).

      • Analyze by reverse-phase HPLC with UV detection at a wavelength where the monomer and potential oligomers absorb (e.g., 210-230 nm).

      • The appearance and growth of peaks with longer retention times than the monomer indicate the formation of dimers and other oligomers.

  • Data Interpretation:

    • Plot viscosity versus time for each inhibitor concentration.

    • Plot the peak area of the dimer/oligomers versus time.

    • The induction period is the time at which a rapid increase in viscosity or oligomer formation is observed.

Protocol 2: Monitoring Inhibitor Depletion

Objective: To monitor the concentration of the polymerization inhibitor in this compound over time during storage.

Materials:

  • Stored this compound sample containing an inhibitor.

  • HPLC system with a UV or fluorescence detector.

  • Reference standard of the inhibitor.

Procedure:

  • Calibration Curve:

    • Prepare a series of standard solutions of the inhibitor in a suitable solvent at known concentrations.

    • Inject the standards into the HPLC and create a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • At regular intervals (e.g., weekly or monthly), take a small aliquot of the stored this compound.

    • Dilute the sample to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC.

  • Quantification:

    • Determine the peak area of the inhibitor in the sample chromatogram.

    • Use the calibration curve to calculate the concentration of the inhibitor in the sample.

  • Action:

    • If the inhibitor concentration drops below a predetermined critical level, it may be necessary to add more inhibitor or use the material promptly.

Visualizations

Polymerization_Process Monomer This compound Monomer Radical Free Radical Initiator Heat, Light, or Contaminant Initiator->Radical Initiation Growing_Chain Propagating Polymer Chain Radical->Growing_Chain Propagation Growing_Chain->Monomer Termination Termination Growing_Chain->Termination Termination->Polymer Inhibition_Mechanism Radical Free Radical Inhibitor Inhibitor (e.g., MEHQ) + Oxygen Radical->Inhibitor Radical Scavenging Inactive_Species Stable, Non-reactive Species Inhibitor->Inactive_Species Troubleshooting_Workflow start Observe Sign of Potential Polymerization check_viscosity Increased Viscosity? start->check_viscosity check_color Discoloration? check_viscosity->check_color No isolate Isolate Container Contact Safety check_viscosity->isolate Yes check_precipitate Precipitate? check_color->check_precipitate No investigate Investigate Storage Conditions & Inhibitor check_color->investigate Yes check_precipitate->isolate Yes end Problem Resolved check_precipitate->end No investigate->end

References

Side reactions to avoid in 3-Ethoxyacrylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 3-ethoxyacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions of concern during the synthesis of this compound are polymerization, incomplete hydrolysis of the ethyl ester precursor, formation of the saturated analog ethyl 3-ethoxypropionate, and decarboxylation at elevated temperatures. Each of these can significantly reduce the yield and purity of the final product.

Q2: My reaction mixture turned into a solid mass. What is happening and how can I prevent it?

A2: This is likely due to the polymerization of the acrylic acid moiety. Acrylic acids are prone to radical polymerization, which can be initiated by heat, light, or impurities. To prevent this, it is crucial to use a polymerization inhibitor. Commonly used inhibitors for acrylic acid and its derivatives include hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ)[1][2]. It is also advisable to carry out the reaction at the lowest effective temperature and to store the product under appropriate conditions (e.g., cool, dark, and with an inhibitor).

Q3: After the hydrolysis of ethyl 3-ethoxyacrylate, I still see the starting material in my NMR spectrum. How can I improve the conversion?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can try several approaches. Increasing the reaction time or the temperature (while being mindful of potential decarboxylation) can enhance the conversion. Additionally, using a higher concentration of the base (e.g., sodium hydroxide) or ensuring a sufficient excess of water can shift the equilibrium towards the formation of the carboxylate salt[3][4]. A general protocol involves refluxing with a 2 M aqueous sodium hydroxide solution for 4 hours[5][6].

Q4: My final product is contaminated with a saturated compound. What is it and how can I avoid its formation?

A4: The saturated impurity is likely 3-ethoxypropionic acid, which originates from the presence of ethyl 3-ethoxypropionate in your starting material, ethyl 3-ethoxyacrylate. Ethyl 3-ethoxypropionate is formed by the Michael addition of ethanol to ethyl acrylate[3]. This side reaction can be minimized during the synthesis of the precursor ester by carefully controlling the reaction conditions, such as using a non-nucleophilic base or an appropriate catalyst system that favors the desired vinyl substitution over conjugate addition.

Q5: I am observing gas evolution and a loss of yield, especially at higher temperatures. What is the cause?

A5: This is likely due to the decarboxylation of this compound, which results in the loss of carbon dioxide. While this compound is not a classic β-keto acid, the presence of the β-ethoxy group can facilitate decarboxylation under harsh thermal conditions[7][8][9][10]. It is crucial to avoid excessive heating during the final steps of the synthesis and purification. If distillation is required, it should be performed under reduced pressure to keep the temperature low.

Troubleshooting Guides

Issue 1: Polymerization of the Reaction Mixture
Symptom Possible Cause Troubleshooting Steps
The reaction mixture becomes viscous or solidifies.Uncontrolled radical polymerization of the acrylic acid.1. Add a Polymerization Inhibitor: Introduce a suitable inhibitor such as MeHQ or PTZ at the start of the reaction. The presence of dissolved oxygen can enhance the effectiveness of MeHQ[2][11]. 2. Control Temperature: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. 3. Exclude Light: Protect the reaction mixture from light, which can initiate polymerization. 4. Use Fresh Monomers: Use freshly distilled or properly stored monomers that contain an adequate amount of inhibitor.
Issue 2: Incomplete Hydrolysis of Ethyl 3-Ethoxyacrylate
Symptom Possible Cause Troubleshooting Steps
Presence of starting ester in the final product (detected by NMR, GC, etc.).Insufficient reaction time, temperature, or base concentration.1. Increase Reaction Time: Extend the reflux time to ensure the reaction goes to completion. 2. Increase Base Concentration: Use a higher concentration of the aqueous base (e.g., increase from 2 M to 4 M NaOH). 3. Ensure Adequate Mixing: Use efficient stirring to ensure proper mixing of the biphasic reaction mixture. 4. Optimize Temperature: While avoiding excessive heat, ensure the reaction is maintained at a sufficient temperature for hydrolysis (e.g., reflux).

Experimental Protocols

Synthesis of Ethyl 3-Ethoxyacrylate (Precursor)

A common method for synthesizing the precursor, ethyl 3-ethoxyacrylate, involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by reaction with an organic base and ethanol, and subsequent treatment with an acid catalyst[12].

  • Step 1: To 91g (0.5 mol) of trichloroacetyl chloride in a three-necked flask, slowly add 72g (1.0 mol) of vinyl ethyl ether over approximately 1.5 hours while maintaining the temperature at 25 °C. Stir the mixture for 6 hours.

  • Step 2: Remove low-boiling point byproducts by distillation under reduced pressure at a temperature below 40 °C.

  • Step 3: Add 144g (1.0 mol) of diisopropylethylamine and 200g of ethanol. React the mixture for 2 hours at 50 °C.

  • Step 4: Filter the reaction mixture and recover the filter cake. Distill off the ethanol from the filtrate under reduced pressure at a temperature below 50 °C.

  • Step 5: Add 3.4g (0.025 mol) of potassium bisulfate to the residue and heat to 100 °C. Introduce a nitrogen stream (400 mL/min) and maintain the reaction for 4 hours.

  • Step 6: Purify the product by reduced pressure distillation to obtain ethyl 3-ethoxyacrylate.

Hydrolysis of Ethyl 3-Ethoxyacrylate to this compound

The following is a general procedure for the base-catalyzed hydrolysis of ethyl 3-ethoxyacrylate[5][6]:

  • Step 1: Dissolve 5.0 g (0.035 mol) of ethyl (E)-3-ethoxyacrylate in 40 mL of a 2 M aqueous sodium hydroxide solution.

  • Step 2: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Step 3: After the reaction is complete, cool the mixture to room temperature.

  • Step 4: Carefully adjust the pH of the solution to 3 with a 4 M aqueous hydrochloric acid solution.

  • Step 5: Extract the product with ethyl acetate.

  • Step 6: Decolorize the organic phase with activated carbon, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Pathway A Ethyl 3-Ethoxyacrylate B This compound A->B Hydrolysis (NaOH, H2O, then H+) E Ethyl 3-Ethoxypropionate A->E Incomplete Reaction or Impurity C Polymer B->C Polymerization (Heat, Light) D Decarboxylation Products B->D Decarboxylation (Excessive Heat)

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Polymerization Start Reaction mixture becomes viscous or solidifies Cause Probable Cause: Uncontrolled Polymerization Start->Cause Solution1 Add Polymerization Inhibitor (e.g., MeHQ, PTZ) Cause->Solution1 Solution2 Lower Reaction Temperature Cause->Solution2 Solution3 Protect from Light Cause->Solution3 Outcome Successful Synthesis of This compound Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting workflow for polymerization.

References

Technical Support Center: 3-Ethoxyacrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethoxyacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for preparing this compound is the hydrolysis of its corresponding ester, ethyl 3-ethoxyacrylate.[1] This is typically achieved through base-catalyzed hydrolysis (saponification) using a strong base like sodium hydroxide (NaOH), followed by acidification.[1][2] An alternative, though less common, route is the acid-catalyzed hydrolysis of the ester.[1]

Q2: What are the primary applications of this compound in research and development?

A2: this compound is a versatile building block in organic synthesis. It serves as a key starting material for the synthesis of more complex molecules, including nucleoside derivatives, some of which exhibit antiviral properties.[1] It is also used in the preparation of P2Y receptor ligands and as an intermediate in the manufacturing of certain pharmaceutical compounds.[1]

Q3: What are the main safety precautions to consider when working with this compound?

A3: this compound is classified as a corrosive solid that can cause burns to the eyes, skin, and mucous membranes.[3] It is crucial to wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[3] Experiments should be conducted in a well-ventilated area or a fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3]

Q4: Can this compound undergo polymerization?

A4: Yes, the presence of a carbon-carbon double bond allows this compound to act as a monomer and undergo polymerization.[1] The high reactivity of acrylic monomers can sometimes present challenges, such as the potential for uncontrolled or "runaway" polymerization. Therefore, for safe storage, the use of inhibitors is often necessary.[1]

Troubleshooting Guide

Low Reaction Yield

Q: I am experiencing a low yield in my synthesis of this compound via hydrolysis of ethyl 3-ethoxyacrylate. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The hydrolysis of ethyl 3-ethoxyacrylate is an equilibrium-governed reaction.[1] To drive the reaction towards the product (this compound), ensure a sufficient excess of water is used.[1] Also, confirm that the reaction has been allowed to proceed for a sufficient duration. A typical procedure involves refluxing for several hours (e.g., 4 hours).[2]

  • Suboptimal Reaction Temperature: Temperature is a critical factor. For base-catalyzed hydrolysis, the reaction is often carried out at reflux to ensure it proceeds at an adequate rate.[1][2]

  • Ineffective Acidification: After hydrolysis, the carboxylate salt must be protonated to yield the final carboxylic acid. Ensure the pH is lowered sufficiently (e.g., to pH 3) during the acidification step to fully precipitate or allow for the extraction of the product.[2]

  • Losses During Workup/Purification: Significant product loss can occur during extraction and purification steps. Ensure proper phase separation during extraction with a suitable solvent like ethyl acetate.[2] For purification, techniques like recrystallization are essential but should be optimized to minimize loss.[1]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Problem: Low Yield check_hydrolysis Check for Incomplete Hydrolysis start->check_hydrolysis check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup solution_hydrolysis Increase reaction time Use excess water to shift equilibrium check_hydrolysis->solution_hydrolysis If incomplete solution_conditions Confirm reflux temperature Verify catalyst/reagent concentration check_conditions->solution_conditions If suboptimal solution_workup Optimize extraction pH Refine recrystallization procedure check_workup->solution_workup If losses are high

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Impurity Issues

Q: My final product of this compound is impure. What are the likely contaminants and how can I remove them?

A: Impurities can arise from unreacted starting materials, side products, or byproducts from the workup.

Potential Impurities & Purification Strategies:

  • Unreacted Ethyl 3-Ethoxyacrylate: If the hydrolysis is incomplete, the starting ester will contaminate the final product.

    • Solution: Monitor the reaction progress using techniques like TLC or GC to ensure the disappearance of the starting material before workup. If present in the final product, consider purification methods like column chromatography or recrystallization.[1]

  • Saturated Side Product (Ethyl 3-ethoxypropionate): In some synthesis routes of the starting material, the saturated analog, ethyl 3-ethoxypropionate, can be formed via a Michael addition process.[1] This impurity can carry through to the final product.

    • Solution: Ensure the purity of the starting ethyl 3-ethoxyacrylate. If the impurity is present, careful purification of the final acid via recrystallization may be effective.

  • Workup Byproducts: Salts (e.g., NaCl from NaOH and HCl) can be trapped in the final product if not washed properly.

    • Solution: During the workup, wash the organic extract thoroughly with brine to remove inorganic salts. Ensure the product is properly dried over an anhydrous drying agent (e.g., Na₂SO₄) before solvent evaporation.[2]

Formation of Unexpected Side Products

Q: I have identified an unexpected side product in my reaction. What could it be?

A: The formation of unexpected products often relates to the reactivity of the functional groups in the starting materials or products.

Potential Side Reactions:

  • Michael Addition: The carbon-carbon double bond in acrylic acid and its esters is susceptible to Michael addition.[1] For instance, if ethanol is used as a solvent or is present as a byproduct of hydrolysis, it can potentially add across the double bond, leading to the saturated 3-ethoxypropionate derivative.[1]

    • Mitigation: Control reaction conditions carefully. Use of non-nucleophilic solvents and ensuring complete removal of ethanol from precursor synthesis steps can minimize this side reaction.

  • Polymerization: As mentioned, acrylic monomers can polymerize, especially at elevated temperatures or in the presence of radical initiators.[1]

    • Mitigation: Add a polymerization inhibitor like hydroquinone during distillations or when heating for extended periods.[4] Store the material under recommended conditions, often refrigerated and with an inhibitor.

Reaction Pathway: Hydrolysis vs. Michael Addition

Reaction_Pathways ester Ethyl 3-Ethoxyacrylate product This compound (Desired Product) ester->product Hydrolysis (Desired Pathway) side_product Ethyl 3-ethoxypropionate (Side Product) ester->side_product Michael Addition (Side Reaction) hydrolysis_reagents NaOH, H₂O then H⁺ michael_reagent Ethanol (Excess)

Caption: Desired hydrolysis pathway versus a potential side reaction (Michael Addition).

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of this compound and its precursor.

Table 1: Synthesis of this compound via Hydrolysis

Starting MaterialReagentsKey ConditionsYieldPurityReference
Ethyl (E)-3-ethoxyacrylate1. 2M NaOH (aq) 2. 4M HCl (aq)Reflux for 4 hours, then acidify to pH 344%Brown Solid[2]

Table 2: Synthesis of Precursor (Ethyl 3-ethoxyacrylate)

Starting MaterialsReagentsKey ConditionsYieldPurityReference
Trichloroacetyl chloride, Vinyl ethyl ether1. Triethylamine, Ethanol 2. Potassium bisulfateStep 1: 35°C, 5h Step 2: 60°C, 6h, N₂ stream83.9%98.2%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl (E)-3-ethoxyacrylate[2]

This protocol is based on the base-catalyzed hydrolysis of the ethyl ester.

Materials:

  • Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol)

  • 2 M aqueous sodium hydroxide (NaOH) solution (40 mL)

  • 4 M aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Procedure:

  • Dissolve ethyl (E)-3-ethoxyacrylate in the 2 M aqueous NaOH solution in a round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After 4 hours, cool the mixture to room temperature.

  • Carefully adjust the pH of the solution to 3 using the 4 M aqueous HCl solution.

  • Extract the product from the aqueous solution using ethyl acetate.

  • Pool the organic phases and decolorize by adding a small amount of activated carbon.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and activated carbon.

  • Concentrate the filtrate under reduced pressure to yield this compound. (Reported yield: 1.8 g, 44%, as a brown solid).

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow start Start: Dissolve Ester in NaOH(aq) reflux Reflux for 4 hours start->reflux cool Cool to Room Temperature reflux->cool acidify Acidify to pH 3 with HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Phase (Na₂SO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate end End: this compound concentrate->end

References

Technical Support Center: Monitoring 3-Ethoxyacrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for monitoring the progress of reactions involving 3-ethoxyacrylic acid. It includes frequently asked questions, detailed troubleshooting guides for common analytical techniques, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for monitoring the progress of a this compound reaction?

A1: The most common and effective analytical techniques for monitoring this compound reactions are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each method offers distinct advantages in terms of quantitative accuracy, real-time monitoring capabilities, and structural information.[1][2][3]

Q2: How do I select the best monitoring technique for my specific experiment?

A2: The choice of technique depends on several factors:

  • For quantitative analysis and purity assessment: HPLC is often the method of choice due to its high sensitivity and resolving power for separating reactants, products, and impurities.[4]

  • For structural confirmation and real-time kinetics: NMR spectroscopy is a powerful tool. It allows for the direct observation of changes in the molecular structure of reactants and products in the reaction mixture, often without the need for sample workup.[5]

  • For a quick qualitative check of functional group conversion: FTIR spectroscopy is useful for rapidly identifying the disappearance of reactant functional groups and the appearance of product functional groups, such as the characteristic carbonyl (C=O) and O-H stretches of the carboxylic acid.[6][7]

Q3: What key chemical species should I monitor during a typical synthesis of this compound?

A3: A common synthesis route is the hydrolysis of ethyl 3-ethoxyacrylate.[8] Therefore, you should monitor the decrease in the concentration of the starting material, ethyl 3-ethoxyacrylate, and the corresponding increase in the concentration of the product, this compound. It is also important to monitor for any potential side products.

Q4: Can I quantify the reaction components directly in the reaction mixture?

A4: Yes, quantitative NMR (qNMR) is an excellent technique for this purpose.[1][9] By adding a known amount of an internal standard to an aliquot of the reaction mixture, you can determine the precise concentration of reactants and products by comparing the integral of their characteristic peaks to the integral of the internal standard's peak.[10] HPLC also provides excellent quantification but typically requires calibration with standards.[4]

Analytical Techniques: Troubleshooting and Guides

High-Performance Liquid Chromatography (HPLC)

Q: My HPLC chromatogram shows overlapping peaks for the reactant and product. How can I improve the separation?

A: Poor resolution between peaks is a common issue. Here are several strategies to resolve it:

  • Optimize the Mobile Phase: Adjust the gradient profile or the isocratic composition. For reverse-phase HPLC, increasing the aqueous component of the mobile phase can increase the retention time of polar molecules like this compound.

  • Change the Column: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry or a longer column for better separation.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Modify Temperature: Using a column oven to control the temperature can improve peak shape and reproducibility.[11]

Q: I am not detecting my this compound product, or the signal is very weak. What could be the problem?

A: A lack of signal can be due to several factors:

  • Incorrect Wavelength: Ensure your UV detector is set to an appropriate wavelength. Acrylates typically show strong absorbance around 210 nm.

  • Low Concentration: Your product concentration may be below the limit of detection (LOD) of the instrument. Try injecting a more concentrated sample or a known standard to verify.

  • Sample Degradation: Ensure that your sample is stable under the analysis conditions.

  • System Issues: Check for leaks, ensure the lamp in your detector is functioning correctly, and verify that there are no blockages in the system.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The signals for my reactant and product are broad and difficult to interpret in the ¹H NMR spectrum. How can I improve the spectral quality?

A: Poor spectral resolution can obscure important information. Consider the following:

  • Shimming: The magnetic field homogeneity may need to be optimized. Perform manual or automated shimming on your sample.

  • Sample Preparation: Ensure your sample is free of particulate matter and dissolved completely in the deuterated solvent.

  • Solvent Choice: The choice of solvent can affect chemical shifts. Ensure you are using a high-purity deuterated solvent.

  • Higher Field Instrument: If available, using an NMR spectrometer with a higher magnetic field strength will provide better signal dispersion and resolution.

Q: How can I accurately determine the reaction conversion using NMR?

A: To determine reaction conversion, you need to compare the integration of a product peak to a reactant peak.

  • Select Non-Overlapping Peaks: Choose a well-resolved peak for both the this compound product and the starting material.

  • Normalize Integrals: Divide the integral value of each peak by the number of protons it represents. For example, if a triplet corresponding to a CH₃ group has an integral of 3.0, its normalized integral is 1.0.

  • Calculate Conversion: The percent conversion can be calculated using the normalized integrals (I) as follows: % Conversion = [I_product / (I_product + I_reactant)] * 100

For more precise quantification, using an internal standard for qNMR is recommended.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: I am monitoring a hydrolysis reaction to form this compound. What changes should I look for in the IR spectrum?

A: You should focus on the disappearance of reactant signals and the appearance of product signals.

  • Appearance of Carboxylic Acid Signals: Look for the emergence of a very broad O-H stretching band from approximately 2500-3300 cm⁻¹.[6][7] You should also see the appearance of the C=O stretching band of the carboxylic acid around 1710 cm⁻¹.[6]

  • Disappearance of Ester Signals: If you are starting from ethyl 3-ethoxyacrylate, you will see the disappearance of the ester C=O stretch, which typically appears at a higher wavenumber (around 1735 cm⁻¹) than the carboxylic acid C=O.

Data Presentation

Table 1: Comparative Spectroscopic and Chromatographic Data

CompoundTechniqueKey SignalChemical Shift / Wavenumber / Retention Time
Ethyl 3-ethoxyacrylate ¹H NMR (CDCl₃)=CH- (vinyl)δ ~7.6 ppm (d), δ ~5.2 ppm (d)
-OCH₂CH₃ (ester)δ ~4.2 ppm (q)
IRC=O (ester)~1735 cm⁻¹
This compound ¹H NMR (CDCl₃)-COOHδ ~10-12 ppm (broad s)
=CH- (vinyl)δ ~7.7 ppm (d), δ ~5.3 ppm (d)
IRO-H (acid)2500-3300 cm⁻¹ (very broad)
C=O (acid)~1710 cm⁻¹[6]
HPLC (Reverse Phase)-Retention time is dependent on specific method

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Table 2: Typical HPLC Parameters for Acrylic Acid Derivative Analysis

ParameterSetting
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic or Phosphoric Acid
B: Acetonitrile or Methanol
Gradient Start with a high percentage of A, ramp to a high percentage of B
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30 - 40 °C
Detector UV at 210 nm
Injection Volume 5 - 20 µL

Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC
  • Standard Preparation: Prepare stock solutions of your starting material and purified this compound in the mobile phase or a compatible solvent. Create a calibration curve by preparing a series of dilutions.

  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching & Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of cold mobile phase. This stops the reaction and prepares the sample for analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates before injection.

  • Injection: Inject the filtered sample onto the HPLC system.

  • Data Analysis: Integrate the peak areas for the reactant and product. Use the calibration curve to determine the concentration of each species at each time point.

Protocol 2: Reaction Monitoring by ¹H NMR
  • Prepare an NMR tube with an internal standard: In a clean NMR tube, add a deuterated solvent (e.g., 0.6 mL of CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with reactant or product signals.

  • Initial Spectrum (T=0): Withdraw an aliquot from the reaction mixture before initiating the reaction (e.g., before adding the catalyst). Add this aliquot to the prepared NMR tube, mix well, and acquire a ¹H NMR spectrum. This is your T=0 reference.

  • Initiate Reaction: Start the chemical reaction.

  • Time-Point Sampling: At various time intervals, withdraw small aliquots from the reaction mixture and add them to separate, prepared NMR tubes containing the deuterated solvent and internal standard.

  • Acquire Spectra: Acquire a ¹H NMR spectrum for each time point.

  • Data Processing: Process each spectrum (phase and baseline correction). Integrate the characteristic peaks for the reactant, product, and the internal standard. Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.[10]

Visualizations

Reaction_Monitoring_Workflow Start Start Reaction Sample Withdraw Aliquot at Time Point Start->Sample Quench Quench Reaction & Dilute Sample Sample->Quench Analyze Analyze Sample (HPLC, NMR, etc.) Quench->Analyze Data Process Data (Integrate Peaks, etc.) Analyze->Data Kinetics Determine Concentration & Calculate Conversion Data->Kinetics End Reaction Complete? Kinetics->End End->Sample No Stop Stop End->Stop Yes

Caption: General workflow for monitoring a chemical reaction.

HPLC_Troubleshooting Problem Problem: Poor Peak Resolution Solution1 Adjust Mobile Phase Gradient Problem->Solution1 Check1 Resolution Improved? Solution1->Check1 Solution2 Lower Flow Rate Check2 Resolution Improved? Solution2->Check2 Solution3 Change HPLC Column Check1->Solution2 No End Problem Resolved Check1->End Yes Check2->Solution3 No Check2->End Yes

Caption: Logic diagram for troubleshooting poor HPLC peak resolution.

Reaction_Pathway Reactant Ethyl 3-ethoxyacrylate (Starting Material) Product This compound (Desired Product) Reactant->Product Hydrolysis SideProduct Side Products (e.g., Polymerization) Reactant->SideProduct Unwanted Reaction

Caption: Conceptual pathway for the synthesis of this compound.

References

Dealing with the instability of 3-Ethoxyacrylic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethoxyacrylic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an α,β-unsaturated carboxylic acid. Its chemical structure includes a carboxylic acid group, a carbon-carbon double bond, and an ethoxy group. This combination of functional groups makes it a versatile synthetic intermediate in various research fields, including the synthesis of pharmaceuticals and polymers.

Q2: I've noticed that my this compound solution changes over time. What could be the cause?

This compound is known to be unstable in aqueous solutions. The primary causes of instability are hydrolysis of the vinyl ether bond and polymerization of the α,β-unsaturated system. The rate of these degradation reactions can be influenced by pH, temperature, and exposure to light.

Q3: What are the likely degradation products of this compound in an aqueous solution?

The main degradation pathways are hydrolysis and polymerization.

  • Hydrolysis: In the presence of water, particularly under acidic conditions, the ethoxy group can be hydrolyzed. This reaction yields ethanol and 3-hydroxyacrylic acid, which can exist in equilibrium with its tautomer, 3-oxopropanoic acid.

  • Polymerization: Like other acrylic acid derivatives, this compound can undergo polymerization, especially when exposed to heat, light, or in the presence of radical initiators. This results in the formation of oligomers or a polymer of this compound.

Q4: How should I store aqueous solutions of this compound to minimize degradation?

To minimize degradation, aqueous solutions of this compound should be:

  • Prepared Fresh: It is highly recommended to prepare solutions fresh before each experiment.

  • Stored Cold: Store solutions at 2-8°C. Avoid freezing, as this can promote polymerization upon thawing.

  • Protected from Light: Store solutions in amber vials or wrapped in aluminum foil to prevent light-induced degradation.

  • pH Considerations: If your experiment allows, maintaining a neutral pH can help slow down acid-catalyzed hydrolysis.

  • Use of Inhibitors: For longer-term storage, the addition of a polymerization inhibitor, such as hydroquinone, may be considered, but its compatibility with your experimental system must be verified.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Symptoms:

  • Poor reproducibility of bioassay results.

  • Loss of compound activity over the course of an experiment.

  • Unexpected changes in cell morphology or viability.

Possible Cause: Degradation of this compound in your experimental medium. The degradation products may have different biological activities or may be cytotoxic.

Troubleshooting Steps:

  • Confirm Compound Integrity:

    • Prepare a fresh solution of this compound and repeat the experiment immediately.

    • If possible, analyze your stock solution and the solution in your experimental medium over time using HPLC to monitor for the appearance of degradation peaks.

  • Evaluate Impact of Degradation Products:

    • Consider if the predicted degradation products (ethanol, 3-hydroxyacrylic acid/3-oxopropanoic acid) could interfere with your assay. For example, changes in pH due to the formation of new acidic species can affect cell health.

  • Optimize Solution Preparation and Handling:

    • Prepare smaller batches of your stock solution more frequently.

    • If diluting in cell culture media, add the compound to the media immediately before treating the cells.

Issue 2: Precipitation or Cloudiness in the Solution

Symptoms:

  • The aqueous solution of this compound becomes cloudy or a precipitate forms over time.

Possible Cause: Polymerization of the this compound.

Troubleshooting Steps:

  • Visual Inspection: Examine the precipitate. A polymeric substance may appear as an oily film or a solid.

  • Filtration: Attempt to filter the solution through a 0.22 µm filter. If the precipitate is retained, it is likely a polymer.

  • Storage Conditions: Review your storage conditions. Exposure to heat or light can accelerate polymerization.

  • Consider an Inhibitor: If permissible for your application, consider adding a polymerization inhibitor like hydroquinone to a new stock solution.

Data Presentation

The stability of this compound in aqueous solutions is highly dependent on the experimental conditions. The following table illustrates the key parameters that influence its degradation and should be considered when designing experiments.

ParameterConditionExpected Impact on StabilityPrimary Degradation Pathway
pH Acidic (e.g., pH < 5)DecreasedHydrolysis of the ethoxy group
Neutral (e.g., pH 7)ModerateSlow hydrolysis and polymerization
Basic (e.g., pH > 8)DecreasedBase-catalyzed hydrolysis and other reactions
Temperature 2-8°CIncreasedSlower degradation rates
Room Temperature (20-25°C)ModerateFaster degradation
Elevated (e.g., 37°C)DecreasedAccelerated hydrolysis and polymerization
Light Exposed to UV or ambient lightDecreasedPhotodegradation and polymerization
Protected from lightIncreasedMinimized light-induced reactions

Experimental Protocols

Protocol for Monitoring the Stability of this compound by HPLC

This protocol provides a general method to assess the stability of this compound in an aqueous solution.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or other suitable buffer components for your desired pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Test Solution: Prepare a solution of this compound in your desired aqueous buffer (e.g., PBS at pH 7.4, or an acidic buffer) at a known concentration (e.g., 1 mg/mL).

3. HPLC Method:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 230 nm (or a wavelength determined by UV-Vis scan of the pure compound)

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to 95% A, 5% B and equilibrate

4. Stability Study Procedure:

  • Inject the freshly prepared test solution (t=0) to obtain the initial chromatogram and peak area of this compound.

  • Store the test solution under your desired conditions (e.g., 37°C, room temperature, 4°C, protected from light or exposed to light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution onto the HPLC.

  • Monitor the decrease in the peak area of the this compound peak and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

degradation_pathway 3-Ethoxyacrylic_acid This compound Hydrolysis Hydrolysis (H₂O, H⁺) 3-Ethoxyacrylic_acid->Hydrolysis Polymerization Polymerization (Heat, Light) 3-Ethoxyacrylic_acid->Polymerization Degradation_Products_1 3-Hydroxyacrylic Acid + Ethanol Hydrolysis->Degradation_Products_1 Degradation_Products_2 Poly(this compound) Polymerization->Degradation_Products_2

Caption: Degradation pathways of this compound.

troubleshooting_workflow Start Inconsistent Experimental Results Check_Freshness Prepare Fresh Solution & Repeat Start->Check_Freshness Problem_Solved Problem Solved? Check_Freshness->Problem_Solved Analyze_Stability Analyze Solution Stability (e.g., HPLC) Problem_Solved->Analyze_Stability No End_Good Adopt New Protocol Problem_Solved->End_Good Yes Degradation_Confirmed Degradation Confirmed? Analyze_Stability->Degradation_Confirmed Optimize_Handling Optimize Solution Handling: - Prepare smaller batches - Add to media just before use - Store cold and dark Degradation_Confirmed->Optimize_Handling Yes Consider_Products Consider Impact of Degradation Products Degradation_Confirmed->Consider_Products No/Unsure Optimize_Handling->End_Good End_Bad Consult Further Consider_Products->End_Bad

Caption: Troubleshooting inconsistent results.

Technical Support Center: Purification of Crude 3-Ethoxyacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-ethoxyacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the hydrolysis of ethyl 3-ethoxyacrylate, may contain several impurities. The most common include:

  • Unreacted Starting Materials: Residual ethyl 3-ethoxyacrylate and ethanol from the hydrolysis step.

  • Residual Base: Traces of the base used for hydrolysis, such as sodium hydroxide (NaOH).

  • Byproducts from Ester Synthesis: The synthesis of the precursor, ethyl 3-ethoxyacrylate, can introduce byproducts. For instance, if synthesized from trichloroacetyl chloride and vinyl ethyl ether, low-boiling point byproducts may be present.

  • Colored Impurities: The crude product may have a yellow or brown hue due to the presence of trace impurities like glyoxal, furfural, or benzaldehyde, which can form during the synthesis of acrylic acid derivatives.[1][2][3]

  • Polymerization Products: Like other acrylic acid derivatives, this compound can be prone to polymerization, especially at elevated temperatures.[1][4][5][6][7]

Q2: My purified this compound is still colored. What can I do?

A2: A persistent color in your product often indicates the presence of conjugated impurities or degradation products. Here are a few troubleshooting steps:

  • Activated Carbon Treatment: Before crystallization, dissolving the crude product in an appropriate solvent and treating it with a small amount of activated carbon can effectively adsorb colored impurities. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product.

  • Distillation: If the colored impurities have a significantly different boiling point from your product, fractional vacuum distillation can be an effective purification method.

  • Recrystallization: A second recrystallization from a different solvent system may help to remove impurities that co-crystallized with your product in the first attempt.

Q3: My this compound polymerized during distillation. How can I prevent this?

A3: Polymerization is a common issue when distilling acrylic acid derivatives due to the reactivity of the double bond, especially at high temperatures.[1][5][6][7] To prevent this:

  • Use a Polymerization Inhibitor: Add a radical scavenger such as hydroquinone monomethyl ether (MEHQ) or phenothiazine to the distillation flask.[5][7]

  • Perform Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the compound, allowing for distillation at a lower temperature and reducing the risk of polymerization.[6]

  • Ensure Clean Glassware: Traces of contaminants on the glassware can sometimes initiate polymerization.

  • Incorporate Copper: Adding clean copper wire or shavings to the distillation flask can help to inhibit polymerization by quenching radicals that may form.[4]

Troubleshooting Guides

Purification by Fractional Vacuum Distillation

Problem: Low yield of purified product.

Possible Cause Troubleshooting Step
Product loss in the vacuum line. Check for leaks in your distillation setup. Ensure all joints are properly sealed.
Inefficient fractionation. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).
Decomposition at high temperatures. Reduce the distillation temperature by applying a higher vacuum.
Hold-up in the distillation column. Insulate the column to minimize heat loss and ensure a smooth distillation.

Problem: Product solidifies in the condenser.

Possible Cause Troubleshooting Step
Cooling water is too cold. Increase the temperature of the cooling water slightly to prevent the product from solidifying.
High melting point of the product. Use a wider condenser or an air condenser. Gentle heating of the condenser with a heat gun may be necessary in some cases.
Purification by Recrystallization

Problem: The compound does not crystallize from the solution.

Possible Cause Troubleshooting Step
Too much solvent was used. Evaporate some of the solvent to increase the concentration of the product.
The solution is not sufficiently cooled. Cool the solution in an ice bath or refrigerator.
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Inappropriate solvent system. Perform solvent screening to find a more suitable solvent or solvent pair.

Problem: The product "oils out" instead of crystallizing.

Possible Cause Troubleshooting Step
The solution is cooling too quickly. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The boiling point of the solvent is higher than the melting point of the solute. Choose a solvent with a lower boiling point.
Presence of impurities that lower the melting point. Try purifying the crude product by another method (e.g., distillation) before recrystallization.

Data Presentation

Table 1: Common Impurities in Crude this compound and Recommended Removal Methods

ImpurityTypeBoiling Point (°C)Recommended Removal Method
Ethyl 3-ethoxyacrylateUnreacted Starting Material195-196Fractional Vacuum Distillation
EthanolUnreacted Starting Material78.37Evaporation, Distillation
Sodium HydroxideResidual Base-Aqueous workup and extraction
GlyoxalColored Impurity/Byproduct50.4Distillation, Activated Carbon
FurfuralColored Impurity/Byproduct161.7Distillation, Activated Carbon
BenzaldehydeColored Impurity/Byproduct178.1Distillation, Activated Carbon

Experimental Protocols

Fractional Vacuum Distillation of this compound
  • Setup: Assemble a fractional vacuum distillation apparatus. Use a short-path distillation head if the amount of crude material is small. Ensure all glassware is clean and dry. Add a small magnetic stir bar and a polymerization inhibitor (e.g., a few crystals of MEHQ) to the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum pump. Slowly and carefully apply the vacuum.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. Stir the solution to ensure even heating.

  • Fraction Collection: Collect the fractions based on their boiling points at the given pressure. The forerun will likely contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of this compound under vacuum.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Recrystallization of this compound
  • Solvent Selection: A common solvent system for the recrystallization of polar organic acids is a mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which the compound is less soluble). For this compound, an ethyl acetate/hexane mixture is often effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask. Heat the solution gently on a hot plate.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Perform a hot gravity filtration to remove the activated carbon.

  • Crystallization: Slowly add hexane to the hot ethyl acetate solution until the solution becomes slightly cloudy (the point of saturation). If crystals start to form too quickly, add a small amount of hot ethyl acetate to redissolve them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and allow them to air dry or dry them in a vacuum oven at a low temperature.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (e.g., NMR, GC-MS) Crude->Analysis1 Decision1 Is the product highly impure or colored? Analysis1->Decision1 Distillation Fractional Vacuum Distillation Decision1->Distillation Yes Recrystallization Recrystallization Decision1->Recrystallization No Analysis2 Purity Analysis Distillation->Analysis2 Decision2 Is further purification needed? Analysis2->Decision2 Decision2->Recrystallization Yes PureProduct Pure this compound Decision2->PureProduct No FinalAnalysis Final Purity Analysis Recrystallization->FinalAnalysis FinalAnalysis->PureProduct

Caption: General workflow for the purification of crude this compound.

TroubleshootingDistillation Start Distillation Issue Polymerization Polymerization in Flask Start->Polymerization LowYield Low Yield Start->LowYield SolidCondenser Solid in Condenser Start->SolidCondenser Sol1 Add Inhibitor Lower Temperature (Vacuum) Polymerization->Sol1 Sol2 Check for Leaks Improve Insulation LowYield->Sol2 Sol3 Increase Coolant Temp Use Air Condenser SolidCondenser->Sol3

Caption: Troubleshooting common issues during distillation.

TroubleshootingCrystallization Start Crystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut ColoredCrystals Crystals are Colored Start->ColoredCrystals Sol1 Concentrate Solution Scratch Flask / Seed NoCrystals->Sol1 Sol2 Cool Slowly Change Solvent OilingOut->Sol2 Sol3 Treat with Activated Carbon Recrystallize Again ColoredCrystals->Sol3

Caption: Troubleshooting common issues during recrystallization.

References

Scaling Up the Synthesis of 3-Ethoxyacrylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-ethoxyacrylic acid, with a focus on scaling up for pilot studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial-scale method for synthesizing this compound is the hydrolysis of its corresponding ester, ethyl 3-ethoxyacrylate.[1] This is typically achieved using a strong base like sodium hydroxide (NaOH) followed by acidification.[1][2] The synthesis of the precursor, ethyl 3-ethoxyacrylate, can be accomplished through various routes, including the addition of ethanol to ethyl propiolate or the cracking of ethyl 3,3-diethoxypropionate.[1] A multi-step method starting from trichloroacetyl chloride and vinyl ethyl ether has also been documented and is suitable for larger scale production.[3]

Q2: What are the key parameters to control during the hydrolysis of ethyl 3-ethoxyacrylate?

A2: To maximize the yield and purity of this compound, it is crucial to control several parameters during the hydrolysis of ethyl (E)-3-ethoxyprop-2-enoate. The reaction is often carried out at reflux for several hours.[1][2] Key parameters for optimization include the concentration of the base (e.g., sodium hydroxide) and careful control of the pH during the final acidification step to ensure complete precipitation of the product.[1][2]

Q3: What potential side reactions should I be aware of during the synthesis and handling of this compound?

A3: this compound contains an α,β-unsaturated carbonyl system, making it susceptible to certain side reactions.[1] Key potential side reactions include:

  • Michael Addition: Nucleophiles can add to the β-carbon of the double bond. Careful pH control can help manage this.[1]

  • Polymerization: Like other acrylates, this compound can polymerize. The use of polymerization inhibitors and temperature control during synthesis and storage is recommended.[1]

  • Photodegradation: Exposure to UV light may lead to dimerization or other degradation pathways. It is advisable to protect the compound from light.[1]

Q4: Are there established green synthesis routes for related compounds like acrylic acid?

A4: Yes, for the broader class of acrylic acids, there has been a shift towards more environmentally friendly processes. The traditional Reppe process for acrylic acid synthesis has been largely replaced by the two-step propylene oxidation method due to technical and economic reasons.[4] Research into bio-based routes, such as the dehydration of 3-hydroxypropionic acid (3-HPA), is also ongoing.[5] While not specific to this compound, these trends highlight a move towards greener chemistry in acrylate production.

Troubleshooting Guide

Problem 1: Low yield of this compound during hydrolysis.

Possible Cause Suggested Solution
Incomplete hydrolysis of the starting ester.Increase the reaction time at reflux or consider a slight excess of the base (e.g., NaOH). Ensure adequate mixing to promote the reaction.[2]
Product loss during workup.Carefully control the pH during acidification to ensure complete precipitation of the carboxylic acid. The pH should be adjusted to around 3.[2] Ensure thorough extraction with a suitable organic solvent like ethyl acetate.
Degradation of the product.Avoid excessive heating or prolonged exposure to strong basic conditions. Protect the reaction from light to prevent potential photodegradation.[1]

Problem 2: Impurities in the final this compound product.

Possible Cause Suggested Solution
Unreacted starting material (ethyl 3-ethoxyacrylate).Optimize the hydrolysis reaction conditions as mentioned above. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion.
Byproducts from side reactions (e.g., Michael addition).Maintain careful control over the reaction conditions, particularly pH and temperature, to minimize side reactions.[1]
Contaminants from the synthesis of the starting ester.Ensure the purity of the ethyl 3-ethoxyacrylate used for hydrolysis. Purification of the ester by distillation before hydrolysis may be necessary.[3]

Problem 3: Difficulty in scaling up the synthesis of ethyl 3-ethoxyacrylate.

Possible Cause Suggested Solution
Poor temperature control in a larger reactor.Ensure the reactor has adequate heat transfer capabilities to manage the exotherms of the reaction, especially during the addition of vinyl ethyl ether to trichloroacetyl chloride.[3]
Inefficient mixing leading to localized high concentrations.Use appropriate agitation to ensure homogeneity of the reaction mixture. This is critical for controlling the reaction rate and minimizing side product formation.
Challenges with solid handling and filtration at a larger scale.Select appropriate filtration equipment for the scale of the reaction. Ensure the filter cake is washed efficiently to recover the product and that the solvent recovery process is optimized.[3]

Data Presentation

Table 1: Representative Conditions for Base-Catalyzed Hydrolysis of Ethyl 3-Ethoxyacrylate

ParameterValueReference
Starting MaterialEthyl (E)-3-ethoxyacrylate[2]
Reagent2 M aqueous sodium hydroxide[2]
Reaction TemperatureReflux[2]
Reaction Time4 hours[2]
Acidification Agent4 M aqueous hydrochloric acid (to pH 3)[2]
Extraction SolventEthyl acetate[2]
Yield44%[2]

Table 2: Parameters for the Synthesis of Ethyl 3-Ethoxyacrylate from Trichloroacetyl Chloride and Vinyl Ethyl Ether

ParameterExample 1Example 2Example 3Reference
Trichloroacetyl chloride (mol)0.50.50.5[3]
Vinyl ethyl ether (mol)0.751.01.5[3]
Reaction Temperature (°C)302530[3]
Reaction Time (hours)568[3]
Organic BaseTriethylamineDiisopropylethylamineDiisopropylethylamine[3]
Acid CatalystPotassium bisulfatePotassium bisulfatePotassium bisulfate[3]
Yield (%)86.180.280.8[3]
Purity (%)98.898.298.0[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Ethoxyacrylate

This protocol is based on a patented method suitable for scaling up.[3]

  • Reaction Setup: A suitable reactor is charged with trichloroacetyl chloride (0.5 mol).

  • Addition of Vinyl Ethyl Ether: Vinyl ethyl ether (0.75 mol) is slowly added dropwise to the reactor over approximately 1.5 hours, while maintaining the temperature at 30°C.

  • Hold Period 1: The reaction mixture is held at 30°C for 5 hours.

  • Removal of Low Boilers: Low-boiling point byproducts are removed by distillation under reduced pressure at a temperature below 40°C.

  • Addition of Base and Alcohol: Triethylamine (0.65 mol) and ethanol (100g) are added to the reactor.

  • Hold Period 2: The mixture is maintained at 35°C for 5 hours.

  • Filtration: The mixture is filtered to remove the solid precipitate. The filter cake is recovered.

  • Solvent Removal: Ethanol is distilled from the filtrate under reduced pressure at a temperature below 50°C.

  • Catalyst Addition and Final Reaction: Potassium bisulfate (0.05 mol) is added, and the temperature is raised to 100°C. Nitrogen is introduced at a flow rate of 300 mL/min, and the reaction is held at this temperature for 5 hours.

  • Purification: The final product, ethyl 3-ethoxyacrylate, is obtained by distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol is adapted from a literature procedure.[2]

  • Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) and 2 M aqueous sodium hydroxide solution (40 mL).

  • Hydrolysis: The reaction mixture is heated to reflux and maintained for 4 hours.

  • Cooling and Acidification: The mixture is cooled to room temperature. The pH is then carefully adjusted to 3 with 4 M aqueous hydrochloric acid.

  • Extraction: The product is extracted with ethyl acetate.

  • Decolorization and Drying: The organic phase is treated with activated carbon to decolorize it and then dried over anhydrous sodium sulfate.

  • Isolation: The mixture is filtered, and the solvent is removed under reduced pressure to yield this compound as a solid.

Visualizations

experimental_workflow cluster_synthesis_ester Synthesis of Ethyl 3-Ethoxyacrylate cluster_hydrolysis Hydrolysis to this compound start_ester Trichloroacetyl Chloride + Vinyl Ethyl Ether reaction1 Reaction at 20-40°C start_ester->reaction1 evaporation1 Evaporation of Low Boilers reaction1->evaporation1 reaction2 Addition of Organic Base and Ethanol evaporation1->reaction2 filtration Filtration reaction2->filtration evaporation2 Evaporation of Ethanol filtration->evaporation2 reaction3 Addition of Acid Catalyst and Heating evaporation2->reaction3 distillation Reduced Pressure Distillation reaction3->distillation product_ester Ethyl 3-Ethoxyacrylate distillation->product_ester start_hydrolysis Ethyl 3-Ethoxyacrylate + NaOH(aq) product_ester->start_hydrolysis Proceed to Hydrolysis reflux Reflux for 4 hours start_hydrolysis->reflux acidification Acidification with HCl reflux->acidification extraction Extraction with Ethyl Acetate acidification->extraction drying Drying and Decolorization extraction->drying final_product This compound drying->final_product

Caption: Experimental workflow for the two-stage synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_hydrolysis Check Hydrolysis Completion (TLC/GC) start->check_hydrolysis incomplete Incomplete Reaction check_hydrolysis->incomplete No complete Reaction Complete check_hydrolysis->complete Yes increase_time Increase Reflux Time / Base Concentration incomplete->increase_time check_workup Review Workup Procedure complete->check_workup increase_time->check_hydrolysis ph_issue Incorrect pH during Acidification check_workup->ph_issue pH Issue extraction_issue Inefficient Extraction check_workup->extraction_issue Extraction Issue check_purity Analyze Purity of Starting Material check_workup->check_purity Workup OK adjust_ph Adjust pH to ~3 ph_issue->adjust_ph optimize_extraction Optimize Extraction Solvent/Technique extraction_issue->optimize_extraction end Optimized Process adjust_ph->end optimize_extraction->end impure_start Starting Material Impure check_purity->impure_start Impure check_purity->end Pure purify_ester Purify Ethyl 3-Ethoxyacrylate by Distillation impure_start->purify_ester purify_ester->end

References

Catalyst selection for optimizing 3-Ethoxyacrylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-ethoxyacrylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are three primary methods for the synthesis of this compound:

  • Hydrolysis of ethyl 3-ethoxyacrylate: This is a straightforward method involving the cleavage of the ethyl ester to yield the carboxylic acid. It can be achieved through base-catalyzed (saponification) or acid-catalyzed hydrolysis.

  • Addition of ethanol to ethyl propiolate: This route involves the base-catalyzed addition of ethanol to the triple bond of ethyl propiolate to form the corresponding enol ether.

  • Multi-step synthesis from trichloroacetyl chloride and vinyl ethyl ether: This pathway involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with an organic base and ethanol, and subsequent reaction with an acid catalyst.[1]

Q2: What catalysts are typically used for the synthesis of this compound?

A2: The choice of catalyst depends on the synthetic route:

  • For the hydrolysis of ethyl 3-ethoxyacrylate: Strong bases like sodium hydroxide (NaOH) or strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.[2]

  • For the addition of ethanol to ethyl propiolate: Basic catalysts like triethylamine are effective.[2][3]

  • For the multi-step synthesis from trichloroacetyl chloride and vinyl ethyl ether: An organic base (e.g., triethylamine, diisopropylethylamine) and an acid catalyst (e.g., potassium bisulfate) are required in different steps of the process.[1]

Q3: What are the key parameters to optimize for a higher yield of this compound?

A3: To maximize the yield and purity of this compound, consider optimizing the following parameters:

  • Catalyst Concentration: The concentration of the acid or base catalyst can significantly influence the reaction rate and yield.[2]

  • Reaction Temperature: Temperature control is crucial. For instance, in the addition of ethanol to ethyl propiolate, the E/Z isomer ratio is temperature-dependent.[3] For the hydrolysis of ethyl 3-ethoxyacrylate, the reaction is often carried out at reflux.[2]

  • Reaction Time: The duration of the reaction should be sufficient for completion, but extended reaction times can sometimes lead to the formation of byproducts.

  • Solvent: The choice of solvent can affect catalyst activity and product selectivity.

  • Water Content: In the hydrolysis of ethyl 3-ethoxyacrylate, using a significant amount of water can shift the equilibrium towards the product side, increasing the yield.[2] Conversely, water can inhibit the base-catalyzed addition of ethanol to ethyl propiolate.[3]

Troubleshooting Guides

Problem 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time. - Increase reaction temperature (monitor for side reactions). - Increase catalyst concentration.
Equilibrium Limitation (in Hydrolysis) - Use a larger excess of water to drive the reaction to completion.[2]
Catalyst Deactivation - Ensure starting materials and solvents are free of impurities that could poison the catalyst. - Consider using a fresh batch of catalyst.
Side Reactions (e.g., Polymerization) - Add a polymerization inhibitor (e.g., phenothiazine) to the reaction mixture.[4] - Optimize the reaction temperature to minimize byproduct formation.
Product Loss During Workup - Ensure the pH is adjusted correctly during acidification to fully precipitate the product. - Use an appropriate extraction solvent and perform multiple extractions.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Steps
Presence of Starting Material - See "Incomplete Reaction" under "Low Yield".
Formation of Byproducts - Adjust reaction conditions (temperature, catalyst) to improve selectivity. - In the addition of ethanol to ethyl propiolate, ensure anhydrous conditions to prevent the formation of oxy-diacrylate byproducts.[3]
Ineffective Purification - For solid products, perform recrystallization from a suitable solvent. - For liquid or oily products, consider column chromatography for purification.[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Ethyl 3-Ethoxyacrylate

This protocol is based on a general procedure for the saponification of ethyl (E)-3-ethoxyacrylate.[5]

Materials:

  • Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol)

  • 2 M aqueous sodium hydroxide (NaOH) solution (40 mL)

  • 4 M aqueous hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • Dissolve ethyl (E)-3-ethoxyacrylate in the 2 M aqueous NaOH solution in a round-bottom flask.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature.

  • Adjust the pH of the solution to 3 with 4 M aqueous HCl.

  • Extract the product with ethyl acetate.

  • Decolorize the organic phase with activated carbon.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and concentrate it to dryness under reduced pressure to obtain this compound.

Expected Yield: Approximately 44% (1.8 g).

Protocol 2: Synthesis of Ethyl 3-Ethoxyacrylate from Trichloroacetyl Chloride and Vinyl Ethyl Ether

This protocol is adapted from a patented procedure.[1]

Materials:

  • Trichloroacetyl chloride (91g, 0.5 mol)

  • Vinyl ethyl ether (54g, 0.75 mol)

  • Triethylamine (66g, 0.65 mol)

  • Ethanol (100g)

  • Potassium bisulfate (6.8g, 0.05 mol)

  • Nitrogen gas

Procedure:

  • In a three-necked flask, slowly add vinyl ethyl ether to trichloroacetyl chloride over approximately 1.5 hours, maintaining the temperature at 30°C.

  • Keep the mixture at 30°C and react for 5 hours.

  • Distill off the low-boiling-point byproduct under reduced pressure at a temperature below 40°C.

  • Add triethylamine and ethanol to the reaction mixture and maintain at 35°C for 5 hours.

  • Filter the mixture and recover the filter cake.

  • Distill the ethanol from the filtrate under reduced pressure at a temperature below 50°C.

  • Add potassium bisulfate to the residue and heat to 100°C.

  • Introduce nitrogen gas at a flow rate of 300 mL/min and maintain the temperature for 5 hours.

  • Perform reduced pressure distillation to obtain 3-ethoxy ethyl acrylate.

Expected Yield: Approximately 86.1% (62.1g).

Data Presentation

Table 1: Catalyst Performance in the Synthesis of Ethyl 3-Ethoxyacrylate from Trichloroacetyl Chloride and Vinyl Ethyl Ether[1]

Catalyst SystemReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
Triethylamine / Potassium Bisulfate35 / 1005 / 586.198.8
Diisopropylethylamine / Potassium Bisulfate40 / 503 / 880.898.0
Triethylamine / Potassium Bisulfate35 / 605 / 683.998.2
Diisopropylethylamine / Potassium Bisulfate50 / 1002 / 480.298.2

Visualizations

experimental_workflow_hydrolysis start Start dissolve Dissolve Ethyl 3-Ethoxyacrylate in 2M NaOH start->dissolve reflux Reflux for 4 hours dissolve->reflux cool Cool to Room Temperature reflux->cool acidify Acidify to pH 3 with 4M HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract decolorize Decolorize with Activated Carbon extract->decolorize dry Dry over Anhydrous Sodium Sulfate decolorize->dry concentrate Concentrate under Reduced Pressure dry->concentrate end This compound concentrate->end

Caption: Experimental workflow for the base-catalyzed hydrolysis of ethyl 3-ethoxyacrylate.

troubleshooting_low_yield problem Low Yield of This compound check_completeness Check Reaction Completeness problem->check_completeness incomplete Incomplete check_completeness->incomplete No complete Complete check_completeness->complete Yes troubleshoot_incomplete Increase Time, Temp, or Catalyst Concentration incomplete->troubleshoot_incomplete check_workup Review Workup Procedure complete->check_workup workup_issue Product Loss During Workup? check_workup->workup_issue optimize_workup Optimize pH Adjustment and Extraction workup_issue->optimize_workup Yes check_side_reactions Analyze for Byproducts workup_issue->check_side_reactions No side_reactions_present Byproducts Detected? check_side_reactions->side_reactions_present mitigate_side_reactions Add Inhibitor or Adjust Conditions side_reactions_present->mitigate_side_reactions Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: 3-Ethoxyacrylic Acid Photodegradation and Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-ethoxyacrylic acid. The information is designed to address potential issues related to its photodegradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a gradual loss of purity over time, even when stored in what I believe are standard laboratory conditions. What could be the cause?

A1: The observed loss of purity is likely due to photodegradation. This compound, as an α,β-unsaturated carbonyl compound, is susceptible to degradation upon exposure to ultraviolet (UV) light. This can lead to dimerization or other photochemical reactions, altering the chemical structure and reducing the purity of your sample.[1] It is crucial to protect it from light, especially UV sources.

Q2: What are the typical signs of this compound photodegradation in a sample?

A2: Signs of photodegradation can include:

  • A decrease in the concentration of this compound as measured by techniques like HPLC.

  • The appearance of new, unidentified peaks in your chromatogram.

  • A change in the physical appearance of the solution, such as discoloration or the formation of precipitates.

  • Inconsistencies in experimental results where this compound is a reactant.

Q3: How can I prevent the photodegradation of my this compound samples?

A3: To minimize photodegradation, the following preventive measures are recommended:

  • Storage: Store this compound in amber glass vials or containers that block UV light. For highly sensitive experiments, wrapping the container in aluminum foil can provide additional protection.

  • Handling: When working with solutions of this compound, conduct experiments in a dimly lit area or use glassware that offers UV protection. Minimize the exposure time of the solution to ambient light.

  • Use of Photostabilizers: For formulations or long-term experiments, the addition of UV stabilizers can be considered. Common classes of stabilizers for acrylate-containing materials include benzotriazoles, benzophenones, and Hindered Amine Light Stabilizers (HALS). However, the compatibility and potential interference of these stabilizers with your specific experimental setup must be evaluated.

Q4: I suspect my this compound has degraded. What analytical techniques can I use to identify the degradation products?

A4: To identify potential degradation products, a combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the degradation products from the parent compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated products, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the chemical structure of the major degradation products if they can be isolated in sufficient quantity and purity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields Photodegradation of this compound starting material.1. Verify the purity of the this compound before use. 2. Implement light-protective measures during the reaction setup and execution (e.g., use amber glassware, cover the reaction vessel).
Appearance of unknown peaks in analysis Formation of photodegradation products.1. Analyze a sample of this compound that has been intentionally exposed to UV light to confirm if the unknown peaks match the degradation products. 2. Use LC-MS to obtain mass information on the unknown peaks to aid in their identification.
Reduced biological activity in a formulation Degradation of the active this compound component.1. Conduct a stability study of the formulation under controlled light and dark conditions to quantify the rate of degradation. 2. Consider reformulating with photostabilizers, ensuring they do not interfere with the biological assay.

Experimental Protocols

Protocol 1: Accelerated Photodegradation Study of this compound

This protocol outlines a general procedure for assessing the photostability of this compound under controlled UV irradiation.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, water) at a known concentration.

  • Control Sample: Transfer an aliquot of the solution to an amber vial, wrap it in aluminum foil, and store it at the same temperature as the test samples. This will serve as the dark control.

  • UV Exposure: Transfer another aliquot of the solution to a UV-transparent container (e.g., quartz cuvette). Place the sample in a UV stability testing chamber equipped with a lamp that simulates sunlight (e.g., xenon arc lamp) or a specific UV wavelength.

  • Time Points: At predetermined time intervals, withdraw small aliquots from both the exposed sample and the dark control.

  • Analysis: Analyze the withdrawn aliquots by a suitable analytical method, such as HPLC with UV detection, to determine the concentration of remaining this compound.

  • Data Analysis: Plot the concentration of this compound as a function of exposure time to determine the degradation kinetics.

Visualizations

Photodegradation_Pathway 3-Ethoxyacrylic_acid This compound Excited_State Excited State 3-Ethoxyacrylic_acid->Excited_State UV Light (hν) Dimerization [2+2] Cycloaddition (Dimerization) Excited_State->Dimerization Other_Products Other Degradation Products Excited_State->Other_Products Cyclobutane_Dimer Cyclobutane Dimer Dimerization->Cyclobutane_Dimer

Caption: Plausible photodimerization pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prepare_Solution Prepare 3-Ethoxyacrylic Acid Solution UV_Exposure Expose to UV Light Prepare_Solution->UV_Exposure Dark_Control Store in Dark Prepare_Solution->Dark_Control Sampling Sample at Time Intervals UV_Exposure->Sampling Dark_Control->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Determine Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Workflow for studying photodegradation kinetics.

References

Validation & Comparative

3-Ethoxyacrylic Acid and its Derivatives: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, acrylic acid and its derivatives are indispensable building blocks, prized for their reactivity and versatility in constructing complex molecular architectures. Among these, 3-ethoxyacrylic acid and its esters have emerged as particularly valuable reagents, especially in the synthesis of heterocyclic compounds that form the core of many pharmaceutical agents. This guide provides an objective comparison of this compound and its derivatives with other acrylic acid analogues in key synthetic transformations, supported by experimental data and detailed protocols.

At a Glance: Key Comparisons in Heterocyclic Synthesis

The utility of acrylic acid derivatives in cyclocondensation reactions is a cornerstone of heterocyclic chemistry. Below is a summary of comparative performance in the synthesis of quinolines and pyrimidines, two classes of heterocycles with significant biological activity.

Target HeterocycleAcrylic Acid DerivativeKey ReactionReported YieldPurity
4-Hydroxyquinoline Diethyl ethoxymethylenemalonateGould-Jacobs Reaction47%[1]>95%[1]
4-Hydroxyquinoline Ethyl 3-ethoxyacrylateConrad-Limpach ReactionGeneral improvement with high-boiling solvents[2]Not specified
2-Quinolones Methyl acrylateRuthenium-catalyzed annulationGood yields[3]Not specified
Uracil Analogue Ethylidene-urea ethyl acrylateCondensation88-90%[4]≤95%[4]
5-Fluorouracil Ethyl fluoroacetate / Ethyl formateCyclocondensation18-30%[5]Not specified

The Power of the Ethoxy Group: A Deeper Dive into Reactivity

The presence of the ethoxy group at the 3-position of the acrylic acid backbone significantly influences its reactivity, offering distinct advantages over unsubstituted acrylic acid or other derivatives in certain synthetic contexts. This electron-donating group enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack, a key step in many cyclocondensation reactions.

Quinolone Synthesis: The Gould-Jacobs and Conrad-Limpach Reactions

The synthesis of quinolones, a critical scaffold in many antibiotics, is a prime example of the utility of this compound derivatives. The Gould-Jacobs reaction traditionally employs diethyl ethoxymethylenemalonate, a more functionalized derivative, to achieve the synthesis of 4-hydroxyquinolines.

The reaction proceeds through a series of steps: nucleophilic attack of the aniline on the β-carbon of the acrylate, followed by elimination of ethanol to form an anilidomethylenemalonate intermediate. A subsequent thermal cyclization and decarboxylation yield the 4-hydroxyquinoline.[6][7][8]

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline Intermediate1 Anilidomethylenemalonate Aniline->Intermediate1 Nucleophilic Substitution DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thermal Cyclization Product 4-Hydroxyquinoline-3-carboxylate Intermediate2->Product Aromatization FinalProduct 4-Hydroxyquinoline Product->FinalProduct Hydrolysis & Decarboxylation

Gould-Jacobs Reaction Workflow

While direct comparative yield data for the Gould-Jacobs reaction using simpler acrylates is scarce in the literature, the established success of diethyl ethoxymethylenemalonate highlights the importance of the substitution pattern on the acrylic acid derivative for this specific transformation. The related Conrad-Limpach synthesis also benefits from the use of β-alkoxyacrylates like ethyl 3-ethoxyacrylate, with yields generally improving in high-boiling point solvents.[2]

Pyrimidine Synthesis: Building Blocks of Life and Medicine

Pyrimidines, including the nucleobase uracil, are fundamental components of nucleic acids and are prevalent in many therapeutic agents. Their synthesis often involves the cyclocondensation of a three-carbon component with a urea or thiourea derivative. This compound and its esters serve as effective three-carbon synthons in this context.

The reaction mechanism typically involves the initial formation of a ureide by reaction of urea with the acrylic acid derivative, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

Pyrimidine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Urea Urea Intermediate1 N-Acylurea Intermediate Urea->Intermediate1 Nucleophilic Acyl Substitution Acrylate Ethyl 3-Ethoxyacrylate Acrylate->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydrouracil) Intermediate1->Intermediate2 Intramolecular Cyclization Product Uracil Intermediate2->Product Oxidation/ Dehydrogenation

General Workflow for Uracil Synthesis

The synthesis of 5-fluorouracil, a widely used chemotherapeutic agent, can be achieved through the cyclocondensation of a fluoro-substituted acrylic acid derivative with urea.[2][5][9] While various synthetic routes exist, the use of a pre-functionalized acrylate can offer a more direct pathway to the final product.

Experimental Protocols

Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification)

Procedure:

  • A mixture of aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated in a high-boiling solvent such as diphenyl ether.

  • The reaction mixture is heated to a high temperature (typically 240-260 °C) to effect cyclization. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated ethyl 4-hydroxyquinoline-3-carboxylate is collected by filtration.

  • The isolated ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

  • The resulting solution is cooled and acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating at its melting point or in a high-boiling solvent to yield 4-hydroxyquinoline.[6][7][8][10]

General Procedure for the Synthesis of Uracil Derivatives

Materials:

  • Urea

  • Ethyl 3-ethoxyacrylate (or other acrylic acid ester)

  • Sodium ethoxide (or other base)

  • Ethanol (or other suitable solvent)

Procedure:

  • Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • To this solution, urea (1 equivalent) and ethyl 3-ethoxyacrylate (1 equivalent) are added.

  • The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the uracil derivative.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[11]

Conclusion

This compound and its derivatives are powerful and versatile reagents in organic synthesis, particularly for the construction of heterocyclic systems of medicinal importance. The presence of the ethoxy group at the β-position imparts unique reactivity that can lead to higher yields and more controlled reactions compared to unsubstituted acrylic acid in specific applications like the Gould-Jacobs and related cyclocondensation reactions. For researchers and drug development professionals, understanding the nuances of reactivity among different acrylic acid derivatives is crucial for the efficient and targeted synthesis of novel bioactive molecules. The provided protocols and comparative data serve as a valuable resource for selecting the optimal building blocks for a given synthetic challenge.

References

Comparative analysis of 3-Ethoxyacrylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

3-Ethoxyacrylic acid, a valuable α,β-unsaturated carboxylic acid, serves as a key synthetic intermediate in the development of pharmaceuticals and polymers.[1] Its molecular structure, featuring a carboxylic acid, an alkene, and an ether, provides multiple reactive sites for a wide range of chemical transformations. This versatility makes it a crucial building block for complex molecules, including antiviral nucleoside derivatives and P2Y receptor ligands.[1]

This guide provides a comparative analysis of the primary synthesis methods for this compound, focusing on the hydrolysis of its precursor, ethyl 3-ethoxyacrylate, and various routes to obtain this key ester. The performance of each method is evaluated based on experimental data for reaction yields, conditions, and product purity. Detailed protocols for key experiments are provided to enable researchers to replicate and adapt these methods.

Comparative Analysis of Synthesis Pathways

The most direct and commonly documented method for producing this compound is through the hydrolysis of ethyl 3-ethoxyacrylate.[1][2][3] Therefore, the efficiency of the overall synthesis is heavily dependent on the method used to prepare the parent ester. Several distinct pathways for the synthesis of ethyl 3-ethoxyacrylate have been reported, starting from different and readily available chemical precursors. These include the reaction of trichloroacetyl chloride with vinyl ethyl ether, the cracking of ethyl 3,3-diethoxypropionate, and the base-catalyzed addition of ethanol to ethyl propiolate.[1][4]

The following table summarizes the quantitative data associated with these primary synthesis routes, offering a clear comparison of their respective efficiencies.

Method/RouteStarting MaterialsKey Reagents / ConditionsReported YieldReported PurityReference
Final Product Synthesis
HydrolysisEthyl (E)-3-ethoxyacrylate2 M NaOH (aq), Reflux (4h); then 4 M HCl (aq)44%Brown Solid[2][3]
Precursor (Ethyl 3-Ethoxyacrylate) Synthesis
Route ATrichloroacetyl chloride, Vinyl ethyl ether1. 20-40°C; 2. Organic base (e.g., Triethylamine), Ethanol; 3. Acid catalyst (e.g., KHSO₄), 50-100°C80-86%98.0-98.8%[4]
Route BEthyl 3,3-diethoxypropionateHeat at 190-200°C for 2 hours~100%Not Specified[5]
Route CEthanol, Ethyl propiolateBase catalyst (e.g., Triethylamine)Not SpecifiedNot Specified[1]
Route DEthyl bromoacetate, Triethyl orthoformateZinc, I₂ (catalyst); then heat to 190-200°C29% (overall)Not Specified[5]

Synthesis Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound, highlighting the precursor-product relationships.

Synthesis_Pathways cluster_precursors Precursors for Ethyl 3-Ethoxyacrylate TCA Trichloroacetyl Chloride + Vinyl Ethyl Ether EDP Ethyl 3,3-Diethoxypropionate EEA Ethyl 3-Ethoxyacrylate EDP->EEA Route B (Cracking) (~100% Yield) EP Ethyl Propiolate + Ethanol EP->EEA Route C EAA This compound EEA->EAA Hydrolysis (44% Yield) Decision_Workflow start Start: Need this compound check_eea Is Ethyl 3-Ethoxyacrylate (EEA) available? start->check_eea hydrolysis Perform Hydrolysis (Protocol 1) check_eea->hydrolysis Yes synthesize_eea Synthesize EEA check_eea->synthesize_eea No end_product Obtain this compound hydrolysis->end_product check_precursors Evaluate Precursor Routes synthesize_eea->check_precursors route_a Route A: High Yield & Purity (Protocol 2) check_precursors->route_a High Purity Needed route_b Route B: High Temp Cracking check_precursors->route_b EDP Available route_c Route C: Requires Ethyl Propiolate check_precursors->route_c Propiolate Available route_a->hydrolysis route_b->hydrolysis route_c->hydrolysis

References

Validating the Structure of Synthesized 3-Ethoxyacrylic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of synthesized compounds is paramount. This guide provides a comprehensive comparison of spectroscopic data to validate the structure of 3-Ethoxyacrylic acid, primarily by distinguishing it from its common precursor, ethyl 3-ethoxyacrylate. Detailed experimental protocols for the key spectroscopic techniques are also provided.

The primary synthetic route to this compound involves the hydrolysis of its corresponding ester, ethyl 3-ethoxyacrylate.[1][2] Therefore, the most likely impurity in the final product is the unreacted starting material. This guide focuses on using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the successful conversion and purity of the final product.

Experimental and Validation Workflow

The following workflow outlines the logical steps for synthesizing, purifying, and spectroscopically validating this compound. The process emphasizes comparison against the starting material to ensure the reaction has gone to completion.

G cluster_analysis synthesis Synthesis of this compound (e.g., Hydrolysis of Ethyl 3-ethoxyacrylate) purification Purification (e.g., Acid-base extraction, Recrystallization) synthesis->purification product Purified Product purification->product analysis Spectroscopic Analysis product->analysis nmr ¹H & ¹³C NMR ir FTIR Spectroscopy ms Mass Spectrometry comparison Compare Experimental Data with Reference Tables nmr->comparison ir->comparison ms->comparison decision Data Match Expected for this compound? comparison->decision validated Structure Validated decision->validated  Yes re_evaluate Impurity Detected or Structure Incorrect decision->re_evaluate No re_purify Re-purify Sample re_evaluate->re_purify re_purify->product

Caption: Workflow for Synthesis and Spectroscopic Validation.

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected quantitative data for this compound and its common precursor, ethyl 3-ethoxyacrylate.

Table 1: ¹H NMR Data Comparison

¹H NMR spectroscopy is a powerful tool for identifying the key functional groups and confirming the conversion from the ethyl ester to the carboxylic acid. The disappearance of the quartet and triplet corresponding to the ester's ethyl group and the appearance of a broad singlet for the carboxylic acid proton are key indicators.

Proton Assignment Expected for this compound Expected for Ethyl 3-ethoxyacrylate (Precursor/Impurity)
-O H (Carboxylic Acid)~12.0 ppm (broad singlet, 1H)Absent
=CH -O-~7.5 - 7.7 ppm (doublet, 1H)~7.5 - 7.7 ppm (doublet, 1H)
-CO-CH= ~5.2 - 5.4 ppm (doublet, 1H)~5.2 - 5.4 ppm (doublet, 1H)
-O-CH₂ -CH₃~3.9 - 4.1 ppm (quartet, 2H)~3.9 - 4.1 ppm (quartet, 2H)
-O-CH₂-CH₃ ~1.3 - 1.5 ppm (triplet, 3H)~1.3 - 1.5 ppm (triplet, 3H)
-COO-CH₂ -CH₃Absent~4.1 - 4.3 ppm (quartet, 2H)
-COO-CH₂-CH₃ Absent~1.2 - 1.4 ppm (triplet, 3H)

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Data Comparison

¹³C NMR provides information on the carbon framework of the molecule. The key change to observe is the shift in the carbonyl carbon and the absence of the two signals from the ester's ethyl group.

Carbon Assignment Expected for this compound Expected for Ethyl 3-ethoxyacrylate (Precursor/Impurity)
C =O (Carbonyl)~168-172 ppm~165-168 ppm
=C H-O-~160-163 ppm~160-163 ppm
-CO-C H=~95-98 ppm~95-98 ppm
-O-C H₂-CH₃~68-71 ppm~68-71 ppm
-O-CH₂-C H₃~14-16 ppm~14-16 ppm
-COO-C H₂-CH₃Absent~60-62 ppm
-COO-CH₂-C H₃Absent~14-15 ppm

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent.

Table 3: IR Spectroscopy Data Comparison

Infrared spectroscopy is excellent for identifying functional groups. The most significant change is the appearance of a very broad O-H stretch for the carboxylic acid, which will overlap with C-H stretches, and a slight shift in the C=O carbonyl stretch.

Vibrational Mode Expected for this compound (cm⁻¹) Expected for Ethyl 3-ethoxyacrylate (Precursor/Impurity) (cm⁻¹)
O-H Stretch (Carboxylic Acid)~2500-3300 (very broad)Absent
C-H Stretch (sp² and sp³)~2850-3100~2850-3100
C=O Stretch (Carbonyl)~1690-1710 (strong)[1]~1715-1735 (strong)
C=C Stretch (Alkene)~1620-1640~1620-1640
C-O Stretch~1250-1300[1]~1250-1300 and ~1150-1200
Table 4: Mass Spectrometry Data Comparison

Mass spectrometry determines the mass-to-charge ratio, providing the molecular weight of the compound. This is a definitive way to confirm the conversion of the ester to the acid.

Analysis Expected for this compound Expected for Ethyl 3-ethoxyacrylate (Precursor/Impurity)
Molecular Formula C₅H₈O₃C₇H₁₂O₃[3]
Molecular Weight 116.12 g/mol [1]144.17 g/mol [3]
[M+H]⁺ (ESI+) m/z 117.05m/z 145.08
[M-H]⁻ (ESI-) m/z 115.04m/z 143.07

Experimental Protocols

Below are the standard methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton (¹H) and carbon (¹³C) environments in the molecule.

  • Procedure:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved; vortex if necessary.

    • Acquire the ¹H NMR spectrum. Typically, 16-64 scans are sufficient.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of ¹³C.

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Ensure the sample is dry, as water has a strong IR signal.

    • For a solid sample, place a small amount onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Alternatively, for a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder, grind to a fine powder, and press into a transparent disk.

    • Record a background spectrum of the empty spectrometer.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Analyze the positions, shapes, and intensities of the absorption bands.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern.[1]

  • Procedure:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for this type of molecule.

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Analyze the resulting spectrum for the molecular ion peak corresponding to the expected molecular weight of this compound. The presence of a peak at m/z 145.08 (in positive mode) or 143.07 (in negative mode) would indicate contamination with the starting material.

References

A Comparative Guide to the Purity Assessment of 3-Ethoxyacrylic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 3-Ethoxyacrylic acid is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present objective comparisons, supporting experimental data, and detailed protocols to aid in selecting the most suitable method for your specific analytical needs.

Introduction to Analytical Approaches

This compound, an α,β-unsaturated carboxylic acid, possesses characteristics that make it amenable to analysis by both HPLC and GC-MS. However, the inherent properties of the molecule—polarity, volatility, and thermal stability—dictate different approaches for each technique. HPLC is a versatile and widely used method for the analysis of organic acids like this compound, often employing reverse-phase chromatography. In contrast, GC-MS, which is ideal for volatile and semi-volatile compounds, requires a chemical modification step known as derivatization to analyze less volatile carboxylic acids. This guide will delve into the practical aspects of both methodologies.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and straightforward technique for the analysis of this compound in its native form. The separation is typically achieved using a reverse-phase column, where the polar analyte is eluted with a polar mobile phase.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify related impurities by HPLC with Ultraviolet (UV) detection.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase:

      • A: 0.1% Phosphoric acid in Water

      • B: Acetonitrile

    • Gradient:

      • 0-10 min: 95% A, 5% B

      • 10-15 min: Ramp to 50% A, 50% B

      • 15-20 min: Hold at 50% A, 50% B

      • 20-22 min: Return to 95% A, 5% B

      • 22-30 min: Re-equilibration

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm (due to the α,β-unsaturated carbonyl chromophore)

    • Injection Volume: 10 µL

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

    • Sample Solution: Prepare the this compound sample to be tested at a concentration of 1 mg/mL in the mobile phase.

    • Impurity Standard: If available, prepare a standard for the potential impurity, ethyl 3-ethoxyacrylate, in the same manner.

Visualizing the HPLC Workflow

HPLC_Workflow prep_sample Dissolve Sample in Mobile Phase autosampler Autosampler Injection (10 µL) prep_sample->autosampler prep_std Prepare Reference Standard Solutions prep_std->autosampler column C18 Column (30°C) autosampler->column Mobile Phase (1.0 mL/min) pump Isocratic/Gradient Pump detector UV Detector (210 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Purity Report integration->report

Caption: Workflow for the purity assessment of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective approach.

Experimental Protocol: GC-MS with Silylation

Objective: To identify and quantify impurities in this compound by GC-MS following derivatization.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector

    • Mass Spectrometer (e.g., single quadrupole)

    • Autosampler

  • Derivatization Procedure:

    • To 1 mg of the this compound sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-450

Visualizing the GC-MS Workflow

GCMS_Workflow weigh_sample Weigh Sample add_solvent Add Solvent weigh_sample->add_solvent derivatize Add BSTFA + TMCS, Heat at 70°C add_solvent->derivatize injector GC Injector (250°C) derivatize->injector gc_column DB-5ms Column (Temp. Program) injector->gc_column ms_detector Mass Spectrometer (EI, 70 eV) gc_column->ms_detector tic Total Ion Chromatogram ms_detector->tic mass_spectra Mass Spectra Analysis tic->mass_spectra quant Quantification mass_spectra->quant

Caption: Workflow for the purity assessment of this compound by GC-MS.

Comparison of HPLC and GC-MS for Purity Assessment

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the need for structural information of unknown impurities and the desired sample throughput.

FeatureHPLC-UVGC-MS
Sample Preparation Simple dissolution in mobile phaseRequires derivatization (silylation)
Analysis Time Typically 20-30 minutes per sampleLonger due to derivatization and GC run time
Volatility Requirement Not requiredHigh volatility (achieved by derivatization)
Thermal Stability Analyzed at near-ambient temperatureRequires thermal stability of the derivative
Detection UV absorbance (quantitative)Mass spectrometry (quantitative and structural)
Identification of Unknowns Based on retention time comparisonMass spectral library matching for identification
Sensitivity Good, detector dependentGenerally very high (low pg range)
Quantification Excellent with external standardsGood, but can be affected by derivatization efficiency
Potential Impurities Good for separating polar impuritiesExcellent for separating volatile impurities

Quantitative Data Summary

The following table presents a summary of expected quantitative performance data for the two methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS (after derivatization)
Limit of Detection (LoD) ~0.01%~0.001%
Limit of Quantification (LoQ) ~0.03%~0.003%
Linearity (r²) > 0.999> 0.998
Precision (%RSD) < 2%< 5% (including derivatization)
Accuracy (% Recovery) 98-102%95-105%

Logical Decision-Making for Method Selection

The selection of the most appropriate analytical technique can be guided by a logical assessment of the analytical needs.

Decision_Tree start Start: Purity Assessment of This compound q1 Need to identify unknown impurities? start->q1 q2 High sample througput required? q1->q2 No gcms Use GC-MS for structural elucidation via mass spectra q1->gcms Yes hplc Use HPLC for routine quantification q2->hplc No hplc_routine HPLC is preferable due to simpler sample preparation q2->hplc_routine Yes gcms_sensitive Consider GC-MS if higher sensitivity is critical hplc->gcms_sensitive Consider if LoD is insufficient

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound.

  • HPLC-UV is a robust, reliable, and straightforward method for routine quality control, offering excellent quantification and ease of use without the need for derivatization. It is the recommended method for high-throughput screening and routine purity checks.

  • GC-MS provides superior sensitivity and invaluable structural information for the identification of unknown impurities. Although it requires a more complex sample preparation procedure involving derivatization, it is the method of choice for in-depth impurity profiling and investigational studies.

The ultimate decision should be based on a thorough evaluation of the specific analytical goals, available resources, and the required level of information. For comprehensive characterization, a combination of both techniques can provide orthogonal data, leading to a more complete understanding of the sample's purity profile.

A Comparative Guide to the Physical Properties of 3-Ethoxyacrylic Acid and Structurally Related Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of a chemical compound is a foundational aspect of its application. This guide provides a comparative analysis of the melting and boiling points of 3-Ethoxyacrylic acid and its structural analogs. The data presented is compiled from various chemical suppliers and databases to ensure a reliable reference for laboratory and development use.

Comparison of Physical Properties

The selection of a compound for a specific synthetic route or formulation can be critically influenced by its physical state at various temperatures. The following table summarizes the literature values for the melting and boiling points of this compound and several alternative α,β-unsaturated carboxylic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C5H8O3116.12108 - 111[1]70 - 140 (at 1 Torr)[2][3], 217.6 (at 760 mmHg)[1]
Acrylic acidC3H4O272.0613.5141.6
Methacrylic acidC4H6O286.0914 - 15161
Crotonic acidC4H6O286.0970 - 73[3]185 - 189[3]
3-Methoxyacrylic acidC4H6O3102.09Data not readily availableData not readily available

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a solid compound.

  • Sample Preparation: A small amount of the dry, finely powdered sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For a sufficient quantity of a liquid, the boiling point can be determined by distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Heating: The liquid in the distilling flask is heated to its boiling point. The addition of boiling chips or a magnetic stirrer ensures smooth boiling.

  • Observation: The temperature is recorded when the vapor temperature stabilizes and condensation is observed on the thermometer bulb. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

  • Pressure Correction: Since the boiling point is dependent on pressure, it is important to record the atmospheric pressure during the measurement. The observed boiling point can be corrected to the standard pressure of 760 mmHg using a nomograph or appropriate calculations.

Boiling Point Determination (Thiele Tube Method - for small quantities)

The Thiele tube method is suitable for determining the boiling point of a small amount of liquid.

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Logical Workflow for Compound Selection

The selection of a suitable compound for a particular application often involves a decision-making process based on its physical and chemical properties. The following diagram illustrates a simplified workflow for selecting an acrylic acid derivative based on its melting and boiling points.

G cluster_start cluster_screening Physical Property Screening cluster_selection Compound Selection cluster_end start Define Application Requirements (e.g., solid/liquid at RT, volatility) mp_check Melting Point Check start->mp_check bp_check Boiling Point Check mp_check->bp_check Solid at RT? select_liquid Select Liquid Compound (e.g., Acrylic acid, Methacrylic acid) mp_check->select_liquid Liquid at RT? select_solid Select Solid Compound (e.g., this compound, Crotonic acid) bp_check->select_solid High BP / Low Volatility? bp_check->select_liquid Low BP / High Volatility? end_point Proceed to Further Experimental Evaluation select_solid->end_point select_liquid->end_point

Caption: Workflow for selecting an acrylic acid derivative based on melting and boiling points.

References

A Comparative Guide to 3-Ethoxyacrylic Acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-reference of experimental data for 3-Ethoxyacrylic acid and its alternatives. It provides a detailed look at its physicochemical properties, synthetic utility, and potential biological relevance, particularly in the context of P2Y receptor modulation.

Executive Summary

This compound is a versatile building block in organic synthesis, notable for its bifunctional nature as both a carboxylic acid and a vinyl ether. While its primary utility lies in the construction of more complex molecules, particularly as a precursor for P2Y receptor ligands, publicly available data on its intrinsic biological activity is limited. This guide presents a comparative analysis of this compound against its common synthetic precursors and structurally related compounds, offering insights into its properties and potential applications. The P2Y1 receptor signaling pathway, a key area where derivatives of this compound may have an impact, is detailed, along with a standard experimental protocol for assessing the activity of compounds at this receptor.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The following tables summarize the key physicochemical and spectroscopic properties of this compound, its ethyl ester (a common precursor), and 3-ethoxypropionic acid (a saturated analog). This data is crucial for understanding the reactivity, purity, and structural characteristics of these compounds.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 3-ethoxyacrylate3-Ethoxypropionic acid
CAS Number 6192-01-4[1]1001-26-9[2]4324-38-3
Molecular Formula C₅H₈O₃[1]C₇H₁₂O₃[2]C₅H₁₀O₃
Molecular Weight 116.12 g/mol [1]144.17 g/mol [2]118.13 g/mol
Form Solid[1]Liquid[3]Liquid
Melting Point 108-111 °C-34 °C[3]Not available
Boiling Point 217.6 °C at 760 mmHg196 °C[3]Not available
SMILES CCO\C=C\C(O)=O[1]CCO/C=C/C(=O)OCCCCOCCC(=O)O
InChI Key SYMAGJYJMLUEQE-ONEGZZNKSA-N[1]ITQFPVUDTFABDH-AATRIKPKSA-NNot available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueInterpretation
¹H NMR Confirms the presence of the ethoxy group (-OCH₂CH₃) and the vinyl protons of the α,β-unsaturated system.
¹³C NMR Shows characteristic peaks for the carbonyl carbon, the olefinic carbons, and the carbons of the ethoxy group.
FT-IR Reveals a strong absorption band for the C=O stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-O stretching band around 1250 cm⁻¹.

Biological Activity and P2Y Receptors

The P2Y1 receptor, in particular, is a key player in ADP-mediated platelet aggregation and has been implicated in other cellular processes, making it a target for anti-thrombotic therapies and potentially for cancer treatment. The general scheme for the synthesis of P2Y1 receptor antagonists often involves the use of versatile building blocks like this compound to construct the core scaffold of the final active molecule.

Due to the absence of direct biological data for this compound, a quantitative comparison of its performance is not feasible at this time. Researchers are encouraged to screen this compound and its novel derivatives in relevant biological assays to determine their intrinsic activity.

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by its endogenous agonist, ADP, initiates a well-defined signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments aimed at identifying new modulators of this receptor.

P2Y1_Signaling_Pathway cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response Phosphorylates Downstream Targets Ca_ER Ca²⁺ Ca_ER->PKC Activates Ca_ER->Cellular_Response Mediates ADP ADP ADP->P2Y1 Binds ER Endoplasmic Reticulum IP3R->Ca_ER Releases

Caption: P2Y1 Receptor Signaling Pathway.

Experimental Protocols

A key experiment to assess the functional activity of compounds at Gq-coupled receptors like P2Y1 is the measurement of intracellular calcium mobilization.

Protocol: Fluorescence-Based Calcium Mobilization Assay

1. Principle: This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon activation of Gq-coupled receptors. Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the resulting increase in [Ca²⁺]i leads to a proportional increase in the fluorescence intensity of the dye, which can be measured in real-time using a fluorescence plate reader. Antagonists are identified by their ability to block the agonist-induced calcium mobilization.

2. Materials:

  • Human embryonic kidney (HEK) 293 cells or other suitable host cells stably expressing the human P2Y1 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Probenecid.

  • P2Y1 receptor agonist (e.g., ADP).

  • Test compounds (including this compound and its derivatives).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

3. Methods:

  • Cell Culture: Maintain the P2Y1-expressing cells in appropriate culture conditions.

  • Cell Plating: Seed the cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127 (to aid dye solubilization), and probenecid (to inhibit dye extrusion from the cells) in assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compounds (or vehicle for control wells) to the plate and incubate for a specified period (e.g., 15-30 minutes) for antagonist testing.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the P2Y1 receptor agonist (e.g., ADP) to all wells simultaneously using the instrument's integrated pipettor.

    • Measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the calcium transient.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • For agonist testing, plot ΔF against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

  • For antagonist testing, plot the inhibition of the agonist response against the antagonist concentration to generate an inhibition curve and determine the IC₅₀ value.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture P2Y1-expressing cells Cell_Plating 2. Plate cells in 384-well plates Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with Fluo-4 AM Cell_Plating->Dye_Loading Add_Compound 4. Add test compounds/vehicle Dye_Loading->Add_Compound Incubate 5. Incubate Add_Compound->Incubate Measure_Baseline 6. Measure baseline fluorescence Incubate->Measure_Baseline Add_Agonist 7. Add ADP (agonist) Measure_Baseline->Add_Agonist Measure_Response 8. Measure fluorescence response Add_Agonist->Measure_Response Calculate_DeltaF 9. Calculate ΔF (Peak - Baseline) Measure_Response->Calculate_DeltaF Dose_Response 10. Generate dose-response curves Calculate_DeltaF->Dose_Response Determine_Potency 11. Determine EC₅₀ / IC₅₀ Dose_Response->Determine_Potency

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound is a valuable and versatile synthetic intermediate with clear applications in the synthesis of complex molecules, including potential P2Y receptor modulators. While this guide provides a comprehensive overview of its known physicochemical properties and places it in the context of P2Y receptor signaling, the lack of direct, publicly available biological activity data for this compound itself is a notable gap. The provided experimental protocol for a calcium mobilization assay offers a robust method for researchers to screen this compound and its novel derivatives to elucidate their potential as bioactive molecules. Future studies are warranted to fully characterize the biological profile of this compound and its analogs, which may unlock new avenues for drug discovery.

References

Comparative Guide to the Biological Activity of 3-Ethoxyacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from 3-ethoxyacrylic acid, a versatile precursor in the synthesis of bioactive molecules. Notably, derivatives of this compound have shown promise as antiviral agents, particularly as nucleoside analogs, and as ligands for P2Y purinergic receptors. This document summarizes key quantitative data, details experimental protocols for biological evaluation, and visualizes relevant pathways and workflows to support further research and development in this area.

Antiviral Activity of Pyrimidine Nucleoside Analogs

A significant application of this compound derivatives is in the synthesis of pyrimidine nucleoside analogs with potent antiviral properties. A comparative study by Lin et al. (1987) provides valuable data on a series of 3'-azido, 3'-amino, 2',3'-unsaturated, and 2',3'-dideoxy pyrimidine deoxyribonucleosides. These compounds were evaluated for their efficacy against Moloney-murine leukemia virus (M-MuLV) and Human Immunodeficiency Virus (HIV).

Comparative Antiviral Data

The following table summarizes the 50% effective dose (ED50) of various pyrimidine nucleoside analogs against M-MuLV and HIV-1. Lower ED50 values indicate higher antiviral potency.

CompoundModificationED50 (µM) vs. M-MuLVED50 (µM) vs. HIV-1
3'-Azido-3'-deoxythymidine (AZT)3'-azido0.020.23
3'-Azido-2',3'-dideoxy-5-bromouridine3'-azido, 5-bromo1.52.3
3'-Azido-2',3'-dideoxy-5-iodouridine3'-azido, 5-iodo3.0Not Reported
2',3'-Didehydro-2',3'-dideoxythymidine2',3'-unsaturated2.5Not Reported
2',3'-Didehydro-2',3'-dideoxycytidine2',3'-unsaturated3.7Not Reported
2',3'-Dideoxycytidine2',3'-dideoxy4.0Not Reported

Data sourced from Lin et al., J Med Chem. 1987 Feb;30(2):440-4.[1]

Key Findings from Structure-Activity Relationship (SAR) Studies:

  • The 3'-azido substitution on the deoxyribose ring, as seen in AZT, confers potent activity against retroviruses.[1]

  • Halogen substitution at the 5-position of the pyrimidine ring (bromo and iodo) is tolerated but results in a decrease in activity compared to the thymidine analog (AZT).[1]

  • The 2',3'-unsaturated and 2',3'-dideoxy modifications also lead to compounds with antiviral activity, although generally less potent than the 3'-azido analogs in this series.[1]

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of the synthesized compounds is commonly determined using a plaque reduction assay. This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.

Materials:

  • Susceptible host cell line (e.g., SC-1 cells for M-MuLV)

  • Virus stock (e.g., M-MuLV)

  • Cell culture medium and supplements

  • Test compounds at various concentrations

  • Agarose or other gelling agent for overlay

  • Neutral red or crystal violet stain

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known concentration of the virus for a specific adsorption period (e.g., 1-2 hours).

  • Compound Treatment: After virus adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound. The overlay medium contains a gelling agent to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: After incubation, fix the cells and stain with a vital stain (e.g., neutral red or crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. The ED50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A Seed Host Cells B Infect with Virus A->B C Add Compound Overlay B->C D Incubate C->D E Stain and Count Plaques D->E F Calculate ED50 E->F

Caption: Workflow of the Plaque Reduction Assay.

P2Y Receptor Ligands

Potential for P2Y Receptor Modulation

Several clinically approved P2Y12 receptor antagonists, such as ticagrelor, feature a triazolopyrimidine core. The synthesis of pyrimidine derivatives from 3-ethoxyacrylate suggests a viable route to novel P2Y receptor modulators. Structure-activity relationship studies of known P2Y12 antagonists reveal the importance of specific substitutions on the pyrimidine ring for receptor affinity and selectivity.

Experimental Protocol: Calcium Mobilization Assay

The activity of compounds on Gq-coupled P2Y receptors (like P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

  • Cell line expressing the target P2Y receptor (e.g., 1321N1 astrocytoma cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Buffer solution (e.g., Hanks' Balanced Salt Solution)

  • Test compounds and known receptor agonists/antagonists

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

  • Cell Loading: Incubate the cells with a calcium-sensitive dye, which will be taken up by the cells and cleaved to its active, fluorescent form.

  • Baseline Measurement: Measure the baseline fluorescence of the loaded cells.

  • Compound Addition: Add the test compound (potential antagonist) and incubate for a specific period.

  • Agonist Stimulation: Add a known P2Y receptor agonist (e.g., ADP for P2Y12) to stimulate the receptor.

  • Fluorescence Measurement: Continuously measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium mobilization is quantified and used to determine its antagonistic activity (e.g., IC50).

Calcium_Mobilization_Pathway cluster_pathway Gq-Coupled P2Y Receptor Signaling Ligand P2Y Agonist Receptor P2Y Receptor Ligand->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca

Caption: Gq-coupled P2Y receptor signaling pathway.

Conclusion

Compounds synthesized from this compound, particularly pyrimidine nucleoside analogs, have demonstrated significant biological activity, most notably as antiviral agents. The comparative data presented highlights the potential for developing potent retroviral inhibitors based on this scaffold. Furthermore, the versatility of this compound as a synthon opens avenues for the exploration of novel P2Y receptor ligands. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and evaluate new compounds derived from this valuable starting material.

References

A Comparative Guide to the Synthesis of 3-Ethoxyacrylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of various synthetic pathways to 3-ethoxyacrylic acid, a valuable building block in the pharmaceutical and fine chemical industries, reveals distinct advantages and disadvantages in terms of cost, efficiency, and environmental impact. This guide provides a comprehensive comparison of the most common methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable route for their specific needs.

The synthesis of this compound predominantly proceeds through the hydrolysis of its ester precursor, ethyl 3-ethoxyacrylate. Consequently, the efficiency and cost-effectiveness of the overall process are largely determined by the synthetic route chosen for this key intermediate. This guide explores three primary pathways for the synthesis of ethyl 3-ethoxyacrylate, followed by the final hydrolysis step to yield this compound.

Executive Summary of Synthesis Pathways

PathwayKey Starting MaterialsOverall YieldPurityKey AdvantagesKey Disadvantages
1 Trichloroacetyl chloride, Vinyl ethyl ether~68-73%>98%High purity, well-documented procedureUse of corrosive and hazardous reagents
2 Ethyl propiolate, EthanolReported >80%Not specifiedShort reaction routeExpensive starting material
3 Ethyl 3,3-diethoxypropionateHigh (cracking step)Not specifiedHigh atom economySynthesis of starting material can be complex

Pathway 1: From Trichloroacetyl Chloride and Vinyl Ethyl Ether

This pathway involves a multi-step process beginning with the reaction of trichloroacetyl chloride and vinyl ethyl ether, followed by subsequent reactions with an organic base and ethanol, and finally an acid-catalyzed elimination to yield ethyl 3-ethoxyacrylate. The resulting ester is then hydrolyzed to this compound.

Logical Relationship of Pathway 1

Pathway1 A Trichloroacetyl chloride C Intermediate A->C B Vinyl ethyl ether B->C E Ethyl 3-ethoxyacrylate C->E Reaction with D Ethanol, Organic Base D->E:n G This compound E->G F Hydrolysis (NaOH, HCl) F->G:n

Caption: Synthesis of this compound via the trichloroacetyl chloride and vinyl ethyl ether route.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-Ethoxyacrylate

A detailed procedure is outlined in Chinese patent CN109438237B. In a representative example, trichloroacetyl chloride (91g, 0.5mol) is reacted with vinyl ethyl ether (54g, 0.75mol) at 30°C for 5 hours. After removal of low-boiling byproducts, triethylamine (66g, 0.65mol) and ethanol (100g) are added, and the mixture is reacted at 35°C for 5 hours. The resulting mixture is filtered, and the filtrate is distilled to remove ethanol. Potassium bisulfate (6.8g, 0.05mol) is then added, and the mixture is heated to 100°C with nitrogen sparging for 5 hours. The final product, ethyl 3-ethoxyacrylate, is obtained by reduced pressure distillation. This process reports a yield of 86.1% with a purity of 98.8%.[1]

Step 2: Hydrolysis to this compound

Ethyl (E)-3-ethoxyacrylate (5.0 g, 0.035 mol) is dissolved in a 2 M aqueous sodium hydroxide solution (40 mL), and the mixture is refluxed for 4 hours. After cooling, the pH is adjusted to 3 with 4 M aqueous hydrochloric acid. The product is then extracted with ethyl acetate, the organic phase is decolorized with activated carbon, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a brown solid. This step has a reported yield of 44%.

Cost and Benefit Analysis
  • Cost: Trichloroacetyl chloride and vinyl ethyl ether are moderately priced industrial chemicals. The use of an organic base like triethylamine or diisopropylethylamine adds to the cost.

  • Benefits: This pathway provides a high-purity product with a good overall yield. The procedure is well-documented and scalable.

  • Drawbacks: The use of corrosive trichloroacetyl chloride and the generation of solid waste from the organic base require careful handling and disposal procedures.

Pathway 2: From Ethyl Propiolate and Ethanol

This pathway presents a more direct route to ethyl 3-ethoxyacrylate through the addition of ethanol to ethyl propiolate, typically catalyzed by an organic base or phosphine.

Logical Relationship of Pathway 2

Pathway2 A Ethyl propiolate D Ethyl 3-ethoxyacrylate A->D B Ethanol B->D C Catalyst (Organic Base/Phosphine) C->D:n F This compound D->F E Hydrolysis (NaOH, HCl) E->F:n

Caption: Synthesis of this compound from ethyl propiolate and ethanol.

Experimental Protocol
Cost and Benefit Analysis
  • Cost: The primary drawback of this pathway is the high cost of the starting material, ethyl propiolate, which makes it less suitable for large-scale industrial production.[1]

  • Benefits: The reaction route is short and is reported to achieve yields of over 80%.[1] This simplicity could translate to lower processing costs if the starting material price were to become more competitive.

  • Drawbacks: The high cost of ethyl propiolate is a significant barrier to industrial application.

Pathway 3: Cracking of Ethyl 3,3-Diethoxypropionate

This method involves the synthesis of ethyl 3,3-diethoxypropionate, which is then thermally decomposed (cracked) in the presence of a catalyst to yield ethyl 3-ethoxyacrylate.

Logical Relationship of Pathway 3

Pathway3 A Ethyl acrylate D Ethyl 3,3-diethoxypropionate A->D B Ethanol B->D C Catalyst (e.g., Palladium chloride) C->D:n F Ethyl 3-ethoxyacrylate D->F E Cracking (Catalyst) E->F:n H This compound F->H G Hydrolysis (NaOH, HCl) G->H:n

Caption: Synthesis of this compound via cracking of ethyl 3,3-diethoxypropionate.

Experimental Protocol

The synthesis of ethyl 3,3-diethoxypropionate can be achieved by the reaction of ethyl acrylate with ethanol in the presence of a catalyst like palladium chloride. The subsequent cracking of this intermediate to ethyl 3-ethoxyacrylate is a key step. While a detailed industrial protocol for the cracking process is not publicly available, it generally involves heating the substrate in the presence of an acid catalyst. One source mentions that the synthesis of the precursor, ethyl 3,3-diethoxypropionate, can be challenging and expensive.[1]

Cost and Benefit Analysis
  • Cost: The catalyst used for the synthesis of the precursor, such as palladium chloride, can be expensive and difficult to recover, increasing the overall cost.[1] The synthesis of the starting material itself is also described as not being straightforward.[1]

  • Benefits: This pathway has the advantage of high atom utilization and potentially high yields in the cracking step, achieving an equivalent transformation.[1]

  • Drawbacks: The cost and recovery of the catalyst, as well as the synthesis of the starting material, present significant challenges for industrial-scale production.[1]

Final Step: Hydrolysis of Ethyl 3-Ethoxyacrylate

The final step in all three pathways is the hydrolysis of ethyl 3-ethoxyacrylate to this compound. A common laboratory-scale procedure involves the use of a strong base like sodium hydroxide followed by acidification.

Quantitative Data for Hydrolysis
ReactantMolar EquivalentYieldPurity
Ethyl (E)-3-ethoxyacrylate144%Not specified
Sodium Hydroxide~2
Hydrochloric AcidAs needed for pH adjustment

Environmental, Health, and Safety Considerations

The synthesis of this compound involves the use of various chemicals that require careful handling and disposal.

  • Trichloroacetyl chloride is corrosive and reacts violently with water.

  • Vinyl ethyl ether is flammable.

  • Sodium hydroxide is a corrosive base.

  • Hydrochloric acid is a corrosive acid.

  • Organic solvents such as ethyl acetate are flammable and should be handled in well-ventilated areas.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Waste materials should be disposed of in accordance with local regulations. The generation of byproducts and waste streams should be a key consideration in selecting a synthesis pathway, with a focus on routes that minimize environmental impact.

Conclusion

The choice of a synthetic pathway for this compound depends on a careful evaluation of various factors, including the cost of starting materials, desired purity of the final product, scalability of the process, and environmental and safety considerations.

  • Pathway 1 (from Trichloroacetyl Chloride and Vinyl Ethyl Ether) offers a reliable and high-purity route, making it suitable for applications where quality is paramount, despite the handling requirements of its reagents.

  • Pathway 2 (from Ethyl Propiolate) is a shorter and potentially high-yielding route, but its economic viability is hampered by the high cost of ethyl propiolate.

  • Pathway 3 (from Cracking of Ethyl 3,3-diethoxypropionate) presents an atom-economical approach, but the synthesis and cost of the starting material and catalyst are significant hurdles.

For researchers and drug development professionals, a thorough understanding of these trade-offs is essential for making an informed decision that aligns with their project goals and resource constraints. Further process optimization and the development of more cost-effective and sustainable methods for producing key intermediates will continue to shape the landscape of this compound synthesis.

References

A Comparative Guide to the Environmental Profile of 3-Ethoxyacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the environmental impact and biodegradability of 3-ethoxyacrylic acid derivatives. Due to a lack of specific experimental data for this compound derivatives, this guide leverages data from structurally related and commonly used acrylic acid and its simple esters to provide a baseline for environmental assessment. This information is crucial for making informed decisions in chemical synthesis and drug development, where the environmental footprint of intermediates is of growing concern.

Executive Summary

This compound and its derivatives, such as ethyl 3-ethoxyacrylate, are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals. While specific data on their environmental fate is limited, the broader class of acrylic acid and acrylate esters is generally characterized by ready biodegradability and low potential for bioaccumulation. However, some acrylate esters exhibit moderate toxicity to aquatic organisms. This guide provides a comparative summary of available data, details of standard environmental testing protocols, and visualizations of potential biodegradation pathways and experimental workflows.

Comparative Environmental Data

The following tables summarize the available quantitative data for acrylic acid and representative acrylate esters. It is important to note that these values are proxies and may not directly reflect the properties of this compound derivatives.

Table 1: Biodegradability of Acrylic Acid and Acrylate Esters

CompoundTest MethodDuration (days)Biodegradation (%)Classification
Acrylic AcidOECD 301D2881Readily Biodegradable[1]
Ethyl AcrylateOECD 301D2857-60Readily Biodegradable (Pass level is ≥60%)[1]
Butyl AcrylateOECD 301D2857-60Readily Biodegradable (Pass level is ≥60%)[1]
Methyl AcrylateOECD 301D2857-60Readily Biodegradable (Pass level is ≥60%)[1]

Table 2: Acute Ecotoxicity of Acrylic Acid and Acrylate Esters

CompoundOrganismTest MethodDuration (hours)Endpoint (LC50/EC50) (mg/L)Toxicity Classification
Acrylic AcidFishOECD 2039627 - 236Low to Moderate
Acrylic AcidInvertebrates (Daphnia)OECD 2024827 - 236Low to Moderate
Ethyl AcrylateFish & InvertebratesOECD 203/20248-961.1 - 8.2Moderate[1]
Butyl AcrylateFish & InvertebratesOECD 203/20248-961.1 - 8.2Moderate[1]
Methyl AcrylateFish & InvertebratesOECD 203/20248-961.1 - 8.2Moderate[1]

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing the environmental fate and effects of chemicals.

Biodegradability Testing: OECD 301D (Closed Bottle Test)

This test determines the ready biodegradability of a substance in an aerobic aqueous medium.

  • Preparation : A defined concentration of the test substance is added to a mineral medium inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

  • Incubation : The solution is kept in a completely filled, sealed bottle in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measurement : The depletion of dissolved oxygen is measured periodically and compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

  • Endpoint : The percentage of biodegradation is calculated from the oxygen consumption. A substance is considered readily biodegradable if it reaches a pass level of ≥60% within a 10-day window during the 28-day period[1][2][3].

Ecotoxicity Testing: OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism : Young daphnids (e.g., Daphnia magna), less than 24 hours old, are used.

  • Exposure : The daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours[4][5][6].

  • Observation : The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint : The EC50 (median effective concentration) is calculated, which is the concentration that immobilizes 50% of the daphnids[7][8].

Ecotoxicity Testing: OECD 203 (Fish, Acute Toxicity Test)

This test evaluates the acute toxicity of a substance to fish.

  • Test Organism : A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected.

  • Exposure : Fish are exposed to a series of concentrations of the test substance in water for 96 hours under controlled conditions[9][10][11].

  • Observation : Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours[9][10].

  • Endpoint : The LC50 (median lethal concentration) is determined, which is the concentration that is lethal to 50% of the test fish[9][11].

Visualizations

Hypothetical Biodegradation Pathway of an Acrylate Ester

The following diagram illustrates a plausible aerobic biodegradation pathway for a generic acrylate ester, which likely involves initial hydrolysis of the ester bond followed by metabolism of the resulting acrylic acid and alcohol.

BiodegradationPathway AcrylateEster Acrylate Ester (e.g., Ethyl 3-ethoxyacrylate) Hydrolysis Esterase (Hydrolysis) AcrylateEster->Hydrolysis AcrylicAcid Acrylic Acid Derivative Hydrolysis->AcrylicAcid Alcohol Alcohol Hydrolysis->Alcohol BetaOxidation β-Oxidation Pathway AcrylicAcid->BetaOxidation TCA TCA Cycle Alcohol->TCA BetaOxidation->TCA CO2_H2O CO2 + H2O (Mineralization) TCA->CO2_H2O

Caption: Hypothetical aerobic biodegradation of an acrylate ester.

Experimental Workflow for Biodegradability Testing (OECD 301D)

This diagram outlines the key steps involved in the OECD 301D Closed Bottle Test for assessing ready biodegradability.

ExperimentalWorkflow Start Start PrepareMedia Prepare Mineral Medium and Inoculum Start->PrepareMedia AddSubstance Add Test Substance (and Controls) PrepareMedia->AddSubstance FillBottles Fill and Seal Test Bottles AddSubstance->FillBottles Incubate Incubate at 20°C in the Dark for 28 Days FillBottles->Incubate MeasureDO Periodically Measure Dissolved Oxygen (DO) Incubate->MeasureDO Calculate Calculate % Biodegradation vs. ThOD MeasureDO->Calculate Evaluate Evaluate against Pass Level (≥60%) Calculate->Evaluate End End Evaluate->End

Caption: Workflow for OECD 301D biodegradability testing.

Alternatives and Sustainability Considerations

As this compound derivatives are primarily used as synthetic intermediates, direct "drop-in" replacements are often not feasible. The selection of an alternative depends on the specific chemical transformation being performed. However, for researchers and drug development professionals, considering the following can contribute to a more sustainable approach:

  • Green Chemistry Principles : Employing principles of green chemistry, such as atom economy, use of less hazardous chemical syntheses, and designing for degradation, can reduce the overall environmental impact of a synthetic route.

  • Alternative Building Blocks : Exploring other commercially available building blocks that can achieve the desired synthesis with a more favorable environmental profile. This requires a case-by-case evaluation of the biodegradability and toxicity of potential alternatives.

  • Bio-based Feedstocks : While not a direct measure of environmental impact, the use of starting materials derived from renewable resources can be a factor in the overall sustainability of a chemical process.

Conclusion

While specific environmental data for this compound derivatives remains a knowledge gap, the available information on analogous acrylic compounds suggests a profile of ready biodegradability with some potential for aquatic toxicity. For a comprehensive environmental risk assessment, further testing of these specific derivatives using standardized OECD protocols is highly recommended. By understanding the potential environmental impacts of chemical intermediates and applying principles of green chemistry, the scientific community can contribute to the development of more sustainable chemical processes and products.

References

Safety Operating Guide

Proper Disposal of 3-Ethoxyacrylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 3-ethoxyacrylic acid is critical for ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste effectively.

I. Immediate Safety and Handling Precautions

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] Always handle this chemical within a certified laboratory chemical fume hood while wearing appropriate personal protective equipment (PPE).[3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl) and a fully-buttoned lab coat.[2][3]
Respiratory Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[2]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not attempt to neutralize the waste unless you are trained and equipped to do so, as this may only be done at permitted treatment and disposal facilities.[3]

  • Segregation and Collection:

    • Collect waste this compound in a designated, compatible container, such as a polyethylene container.[3]

    • Ensure the container is clearly labeled as "Hazardous Waste" and specifies the contents ("this compound").

    • Do not mix with other waste streams, especially incompatible materials such as oxidizing agents, strong bases, amines, and peroxides.[3]

  • Container Management:

    • Keep the waste container tightly closed when not in use.[2][4]

    • Store the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and ignition sources.[3][4]

    • The storage area should be secure and below eye level.[3]

  • Spill Management:

    • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent like sand or clay.[3][5] Place the absorbed material into a sealed, appropriate waste disposal container. Do not wash spills into the sewer system.[6]

    • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.[3]

  • Final Disposal:

    • Dispose of the contents and container through an approved waste disposal plant or a licensed waste disposal contractor.[2][7]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[1] Consult with environmental regulatory agencies for specific guidance.[4]

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check wear_ppe Wear required PPE: - Safety Goggles - Lab Coat - Resistant Gloves ppe_check->wear_ppe No collect_waste Collect waste in a labeled, compatible container. ppe_check->collect_waste Yes wear_ppe->ppe_check store_waste Store container in a cool, dry, well-ventilated, and secure area. collect_waste->store_waste disposal_request Arrange for disposal with a licensed hazardous waste contractor. store_waste->disposal_request end End: Waste Disposed of Safely disposal_request->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Ethoxyacrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Ethoxyacrylic acid, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed to directly address operational questions and establish a secure foundation for laboratory work involving this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive chemical that can cause severe skin burns and eye damage.[1][2] It is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this substance.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles in combination with a face shield.Protects against splashes and sprays of the corrosive liquid, which can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, consult manufacturer-specific permeation data.Prevents skin contact, which can lead to severe burns.[2] It is crucial to inspect gloves for any signs of degradation before use.
Skin and Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Provides a barrier against accidental skin exposure.[2] Contaminated clothing should be removed immediately and laundered before reuse.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges is required.Minimizes the inhalation of harmful vapors, which can cause respiratory tract irritation.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical when handling this compound. The following diagram outlines the procedural steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Management cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer Chemical Carefully handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_spill Follow Spill Protocol if Necessary cleanup_decontaminate->cleanup_spill disposal_waste Collect Waste in Labeled Container cleanup_decontaminate->disposal_waste Proceed to Disposal disposal_ppe Dispose of Contaminated PPE disposal_waste->disposal_ppe disposal_handover Transfer to EHS disposal_ppe->disposal_handover

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including residues and contaminated materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2]

  • Container Rinsing: The first rinse of any container that held this compound must be collected as hazardous waste. Subsequent rinses with a neutral pH may be disposed of down the drain with copious amounts of water, provided local regulations permit this.

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that come into contact with this compound must be disposed of as solid hazardous waste.[2]

  • EHS Handover: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not mix with other waste streams unless explicitly approved by EHS.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxyacrylic acid

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